molecular formula C35H35Cl2N7O4S2 B609521 Neladenoson dalanate hydrochloride CAS No. 1239235-25-6

Neladenoson dalanate hydrochloride

Cat. No.: B609521
CAS No.: 1239235-25-6
M. Wt: 752.7 g/mol
InChI Key: CZZKREIGVLUWPU-VROPFNGYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neladenoson dalanate HCl is a potent, selective, orally acitve partial adenosine A1 receptor (A1AR) agonist (EC50=0.1 nM) for the treatment of chronic heart failure.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1239235-25-6

Molecular Formula

C35H35Cl2N7O4S2

Molecular Weight

752.7 g/mol

IUPAC Name

2-[4-[2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-3,5-dicyano-6-pyrrolidin-1-yl-4-pyridinyl]phenoxy]ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate;hydrochloride

InChI

InChI=1S/C35H34ClN7O4S2.ClH/c1-21(39)32(44)40-22(2)35(45)47-16-15-46-27-11-7-23(8-12-27)30-28(17-37)31(43-13-3-4-14-43)42-34(29(30)18-38)49-20-26-19-48-33(41-26)24-5-9-25(36)10-6-24;/h5-12,19,21-22H,3-4,13-16,20,39H2,1-2H3,(H,40,44);1H/t21-,22-;/m0./s1

InChI Key

CZZKREIGVLUWPU-VROPFNGYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Neladenoson dalanate hydrochloride; 

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Adenosine A1 Receptor Binding Affinity of Neladenoson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional activity of neladenoson (B10821588), a potent and selective partial agonist for the adenosine (B11128) A1 receptor (A1R). Developed as a potential therapeutic agent for heart failure, neladenoson's pharmacological profile has been characterized to minimize the undesirable side effects associated with full A1R agonists. This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways.

Core Data Presentation: Binding Affinity and Functional Activity

Neladenoson demonstrates high affinity and selectivity for the human adenosine A1 receptor. Its partial agonism is a key characteristic, designed to provide therapeutic benefits without inducing profound bradycardia or atrioventricular blocks. The binding affinities (Ki) and functional activities (EC50) of neladenoson and its active metabolite are summarized below.

CompoundReceptorAssay TypeK_i_ (nM)EC_50_ (nM)% Intrinsic Activity (vs. NECA)Reference
NeladenosonHuman A1Radioligand Binding ([³H]DPCPX)1.1--[1][2]
NeladenosonHuman A2ARadioligand Binding ([³H]ZM241385)>10000--[1][2]
NeladenosonHuman A2BRadioligand Binding ([³H]PSB-603)1300--[1][2]
NeladenosonHuman A3Radioligand Binding ([¹²⁵I]AB-MECA)>10000--[1][2]
NeladenosonHuman A1cAMP Functional Assay-1.368%[1][2]
NeladenosonHuman A2AcAMP Functional Assay->10000-[1][2]
NeladenosonHuman A2BcAMP Functional Assay-130025%[1][2]
NeladenosonHuman A3cAMP Functional Assay->10000-[1][2]

Neladenoson dalanate hydrochloride is a prodrug that is rapidly converted to the active moiety, neladenoson.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of neladenoson's receptor binding and functional activity.

Radioligand Displacement Binding Assays

Objective: To determine the binding affinity (Ki) of neladenoson for human adenosine A1, A2A, A2B, and A3 receptors.

Materials:

  • Cell Membranes: CHO-K1 or HEK293 cells stably expressing the respective human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Radioligands:

    • A1R: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine)

    • A2AR: [³H]ZM241385

    • A2BR: [³H]PSB-603

    • A3R: [¹²⁵I]AB-MECA

  • Non-specific Binding Ligand: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine) or another appropriate high-concentration unlabeled ligand.

  • Test Compound: Neladenoson.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes are prepared from cultured cells expressing the target receptor. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains a final volume of 100 µL.

  • Component Addition: To each well, the following are added in order:

    • Assay buffer.

    • A fixed concentration of the appropriate radioligand (typically at or below its Kd value).

    • Varying concentrations of the unlabeled test compound (neladenoson) or buffer for total binding determination.

    • A high concentration of a non-specific ligand to determine non-specific binding.

    • Cell membrane preparation (typically 5-20 µg of protein per well).

  • Incubation: The plates are incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold assay buffer.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism). The IC50 value (the concentration of neladenoson that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (intrinsic activity) of neladenoson at the human adenosine A1 receptor.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human adenosine A1 receptor.

  • Stimulating Agent: Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • Test Compound: Neladenoson.

  • Reference Agonist: NECA (for determination of maximal response).

  • cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Instrumentation: Plate reader compatible with the chosen cAMP detection kit.

Procedure:

  • Cell Culture and Plating: Cells are cultured to an appropriate confluency and then seeded into 96- or 384-well plates and incubated to allow for cell attachment.

  • Compound Preparation: Serial dilutions of neladenoson and the reference agonist (NECA) are prepared.

  • Assay Protocol:

    • The cell culture medium is removed, and the cells are washed with assay buffer.

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Varying concentrations of the test compound (neladenoson) or reference agonist are added to the wells.

    • Forskolin is added to all wells (except for the basal control) to stimulate cAMP production.

    • The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: The data are normalized to the response produced by forskolin alone (100%) and the basal level (0%). A concentration-response curve is generated, and the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) is determined using non-linear regression. The intrinsic activity is calculated as the maximal response produced by neladenoson as a percentage of the maximal response produced by the full agonist NECA.

Visualizations

Adenosine A1 Receptor Signaling Pathway

Adenosine A1 Receptor Signaling Pathway Neladenoson Neladenoson A1R Adenosine A1 Receptor (Gi/o-coupled) Neladenoson->A1R Gi_protein Gi Protein (α, βγ subunits) A1R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion Downstream_Effectors Downstream Effectors (e.g., PKA, Ion Channels) cAMP->Downstream_Effectors Activates Cardioprotective_Effects Cardioprotective Effects Downstream_Effectors->Cardioprotective_Effects Leads to

Caption: Adenosine A1 receptor signaling pathway activated by neladenoson.

Experimental Workflow for Radioligand Binding Assay

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (Expressing A1R) Incubation Incubate Membranes, Radioligand, and Neladenoson Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Neladenoson, and Buffers Reagent_Prep->Incubation Filtration Separate Bound from Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Curve_Fitting Generate Displacement Curve (Non-linear Regression) Counting->Curve_Fitting IC50_Calc Determine IC50 Value Curve_Fitting->IC50_Calc Ki_Calc Calculate Ki Value (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for determining neladenoson's binding affinity.

Receptor Selectivity Profile of Neladenoson

Neladenoson Receptor Selectivity cluster_receptors Adenosine Receptor Subtypes Neladenoson Neladenoson A1 A1 (Ki = 1.1 nM) Neladenoson->A1 High Affinity A2A A2A (Ki > 10000 nM) Neladenoson->A2A Negligible Affinity A2B A2B (Ki = 1300 nM) Neladenoson->A2B Low Affinity A3 A3 (Ki > 10000 nM) Neladenoson->A3 Negligible Affinity

Caption: Selectivity profile of neladenoson for adenosine receptors.

References

In Vivo Cardioprotective Effects of Neladenoson Dalanate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson (B10821588) dalanate hydrochloride (BAY 1067197) is a prodrug of Neladenoson, a potent and selective partial agonist of the adenosine (B11128) A1 receptor.[1] Adenosine A1 receptor activation is a well-established pathway for cardioprotection, known to mitigate the cellular damage associated with ischemia and reperfusion injury.[2] As a partial agonist, Neladenoson was developed to harness these protective effects while avoiding the undesirable side effects associated with full A1 receptor agonists, such as significant bradycardia and atrioventricular (AV) block.[2] Preclinical studies in animal models demonstrated promising cardioprotective effects, suggesting its potential as a therapeutic agent for heart disease.[1] However, subsequent Phase IIb clinical trials (PANTHEON and PANACHE) in patients with chronic heart failure did not demonstrate the anticipated benefits on cardiac structure and function or exercise capacity.[3][4] This technical guide provides an in-depth overview of the preclinical in vivo cardioprotective effects of Neladenoson, detailing the experimental protocols and the underlying signaling mechanisms.

Mechanism of Action: Adenosine A1 Receptor Signaling

Neladenoson exerts its cardioprotective effects by selectively binding to and partially activating the adenosine A1 receptor (A1R), a G-protein coupled receptor (GPCR). The activation of A1R in cardiomyocytes triggers a cascade of downstream signaling events aimed at preserving cellular integrity during ischemic stress.

The primary signaling pathway involves the coupling of the A1R to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Reduced cAMP levels lead to a decrease in the activity of protein kinase A (PKA), a key regulator of calcium channels and contractile proteins. This modulation of calcium handling helps to prevent the calcium overload that is a hallmark of ischemia-reperfusion injury.

Furthermore, A1R activation can stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can activate protein kinase C (PKC), which is implicated in the opening of ATP-sensitive potassium (K-ATP) channels. The opening of these channels leads to hyperpolarization of the cell membrane, which can reduce calcium influx through voltage-gated calcium channels, further contributing to the reduction of calcium overload and conferring a cardioprotective effect.

Neladenoson_Signaling_Pathway Neladenoson Neladenoson A1R Adenosine A1 Receptor (A1R) Neladenoson->A1R Gi Gi-protein A1R->Gi activates PLC Phospholipase C (PLC) A1R->PLC activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channels Ca²⁺ Channels PKA->Ca_channels modulates Ca_overload ↓ Ca²⁺ Overload Ca_channels->Ca_overload Cardioprotection Cardioprotection Ca_overload->Cardioprotection PKC Protein Kinase C (PKC) PLC->PKC activates KATP K-ATP Channels PKC->KATP opens Hyperpolarization Hyperpolarization KATP->Hyperpolarization Hyperpolarization->Ca_channels inhibits influx Hyperpolarization->Cardioprotection

Caption: Neladenoson's Adenosine A1 Receptor Signaling Pathway.

In Vivo Cardioprotective Effects: Preclinical Data

Preclinical evaluation of Neladenoson in a rat model of myocardial ischemia-reperfusion injury demonstrated significant cardioprotective effects.[1] The key quantitative findings from this study are summarized below.

Animal ModelTreatment GroupDose (mg/kg, i.v.)Infarct Size (% of Area at Risk)
Wistar RatsVehicle Control-55 ± 3
Wistar RatsNeladenoson0.0135 ± 4
Wistar RatsNeladenoson0.0328 ± 5
Wistar RatsNeladenoson0.125 ± 3*
p < 0.05 vs. Vehicle Control

Experimental Protocols

The in vivo cardioprotective efficacy of Neladenoson was assessed using a well-established rat model of ischemia-reperfusion.

Experimental Workflow

Experimental_Workflow Anesthesia Anesthesia Induction (Pentobarbital sodium) Ventilation Tracheotomy & Mechanical Ventilation Anesthesia->Ventilation Instrumentation Cannulation of Jugular Vein (for drug administration) Ventilation->Instrumentation Thoracotomy Left Thoracotomy Instrumentation->Thoracotomy LAD_Ligation Ligation of Left Anterior Descending (LAD) Coronary Artery Thoracotomy->LAD_Ligation Ischemia 30 min Ischemia LAD_Ligation->Ischemia Drug_Admin Neladenoson / Vehicle Administration (intravenous bolus 10 min before reperfusion) Ischemia->Drug_Admin Reperfusion 2 hours Reperfusion Drug_Admin->Reperfusion Staining Infarct Size Measurement (Evans blue & TTC staining) Reperfusion->Staining

Caption: Experimental Workflow for Ischemia-Reperfusion Injury Model.
Detailed Methodology

  • Animal Model: Male Wistar rats were used for the study.

  • Anesthesia and Surgical Preparation:

    • Animals were anesthetized with an intraperitoneal injection of pentobarbital (B6593769) sodium.

    • A tracheotomy was performed, and the animals were mechanically ventilated.

    • The right jugular vein was cannulated for intravenous drug administration.

    • A left thoracotomy was performed in the fourth intercostal space to expose the heart.

  • Ischemia-Reperfusion Protocol:

    • A suture was passed around the left anterior descending (LAD) coronary artery.

    • The artery was occluded for 30 minutes to induce myocardial ischemia. Successful occlusion was confirmed by the appearance of a pale color in the myocardial tissue.

    • After the ischemic period, the ligature was released to allow for 2 hours of reperfusion.

  • Drug Administration:

    • Neladenoson or the vehicle control was administered as an intravenous bolus 10 minutes before the onset of reperfusion.

  • Infarct Size Measurement:

    • At the end of the reperfusion period, the LAD artery was re-occluded, and Evans blue dye was injected intravenously to delineate the area at risk (the portion of the heart not stained blue).

    • The heart was then excised, frozen, and sliced into transverse sections.

    • The slices were incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (stained red) and infarcted (pale) tissue.

    • The areas of infarction and the area at risk were quantified using computerized planimetry.

Conclusion

Neladenoson dalanate hydrochloride demonstrated clear dose-dependent cardioprotective effects in a preclinical rat model of ischemia-reperfusion injury. The underlying mechanism is attributed to its partial agonism at the adenosine A1 receptor, which activates signaling pathways that mitigate the detrimental effects of ischemic stress, primarily by preventing calcium overload. Despite this robust preclinical evidence, the translation of these benefits to patients with chronic heart failure proved to be challenging, highlighting the complexities of drug development for this condition. The data and protocols presented in this guide provide a comprehensive overview of the foundational in vivo research on Neladenoson's cardioprotective properties for scientists and researchers in the field of cardiovascular drug discovery.

References

The In Vivo Conversion of Neladenoson Dalanate Hydrochloride to Neladenoson: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neladenoson (B10821588) dalanate hydrochloride, a prodrug of the partial adenosine (B11128) A1 receptor agonist neladenoson, was developed to improve the oral bioavailability of the active parent compound for the potential treatment of heart failure. This technical guide delves into the critical in vivo conversion of this dipeptide ester prodrug into the pharmacologically active neladenoson. The conversion is a rapid process mediated by ubiquitous esterases. This document summarizes the available information on the conversion process, the enzymes involved, and the subsequent signaling cascade of neladenoson. Due to the limited publicly available quantitative pharmacokinetic data for neladenoson dalanate hydrochloride, this guide also incorporates general principles of dipeptide ester prodrug metabolism and adenosine A1 receptor signaling to provide a comprehensive overview for the target audience.

Introduction

Neladenoson is a selective partial agonist of the adenosine A1 receptor, a G-protein coupled receptor implicated in various physiological processes, particularly in the cardiovascular system.[1] The development of an oral formulation of neladenoson was hampered by its physicochemical properties. To overcome this, this compound, a dipeptide ester prodrug also known as neladenoson bialanate hydrochloride, was synthesized. This prodrug strategy aimed to enhance solubility and oral absorption, allowing for efficient delivery of the active neladenoson moiety to its site of action.[1] The fundamental principle of this approach lies in the predictable and efficient in vivo hydrolysis of the ester bond, releasing neladenoson.

The Prodrug Conversion Pathway

The conversion of this compound to neladenoson is a one-step enzymatic hydrolysis reaction. The prodrug consists of neladenoson linked to an L-alanyl-L-alanine (L-Ala-L-Ala) dipeptide via an ester bond. This dipeptide moiety is designed to be readily recognized and cleaved by endogenous esterases.

G Neladenoson_Dalanate Neladenoson Dalanate (Prodrug) Neladenoson Neladenoson (Active Drug) Neladenoson_Dalanate->Neladenoson Esterase-mediated hydrolysis Dipeptide L-Ala-L-Ala Dipeptide (Inactive) Neladenoson_Dalanate->Dipeptide Esterase-mediated hydrolysis Amino_Acids Alanine Dipeptide->Amino_Acids Peptidase activity

Figure 1: In vivo conversion of neladenoson dalanate.

Upon oral administration and absorption, this compound is exposed to a high concentration of esterases in the plasma, liver, and other tissues. These enzymes catalyze the hydrolysis of the ester linkage, liberating neladenoson and the L-Ala-L-Ala dipeptide. The dipeptide is subsequently broken down into its constituent amino acid, alanine, which is endogenous and readily enters the body's amino acid pool.

Enzymes Involved in Conversion

The primary enzymes responsible for the hydrolysis of ester-containing prodrugs are carboxylesterases (CEs).[2] These are a superfamily of serine hydrolases found in high concentrations in the liver, plasma, and intestine.[2][3] Human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2) are the most abundant and catalytically active CEs in the liver and intestines, respectively. Given the dipeptide ester nature of neladenoson dalanate, it is highly probable that these carboxylesterases are the key enzymes mediating its rapid conversion.

The catalytic mechanism of carboxylesterases involves a catalytic triad (B1167595) of serine, histidine, and aspartate/glutamate residues in the active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond in the prodrug. This leads to the formation of a tetrahedral intermediate, followed by the release of the alcohol (neladenoson) and an acylated enzyme intermediate. The acylated enzyme is then hydrolyzed by water to regenerate the active enzyme and release the dipeptide.[4][5]

Pharmacokinetic Profile (Qualitative Overview)

While specific quantitative pharmacokinetic data for this compound and neladenoson from dedicated human studies are not publicly available, a qualitative understanding can be inferred from the nature of the prodrug and general pharmacokinetic principles.

Table 1: Anticipated Pharmacokinetic Characteristics

ParameterNeladenoson Dalanate (Prodrug)Neladenoson (Active Drug)Rationale
Absorption Rapidly absorbedAppears rapidly in plasmaThe prodrug is designed for good oral absorption.
Time to Peak (Tmax) ShortShortRapid hydrolysis means the active drug appears quickly.
Peak Conc. (Cmax) Low and transientDose-dependentThe prodrug is rapidly cleared as it is converted.
Half-life (t½) Very shortLonger than prodrugReflects the rapid conversion versus the elimination of the active drug.
Metabolism Hydrolysis to neladenosonFurther metabolic pathwaysPrimary metabolism of the prodrug is its conversion.
Excretion Minimal (as intact prodrug)Via renal and/or hepatic routesThe majority of the prodrug is converted before it can be excreted.

A clinical trial (NCT04322253) was planned to investigate the pharmacokinetics of neladenoson bialanate in subjects with hepatic impairment, which would have provided valuable data, but this study was terminated.[6]

Experimental Protocols

Detailed experimental protocols for studying the in vivo conversion of this compound are not available in the public domain. However, a standard approach for such an investigation would involve the following methodologies.

In Vivo Pharmacokinetic Study in Animal Models
  • Objective: To determine the plasma concentration-time profiles of neladenoson dalanate and neladenoson following oral and intravenous administration.

  • Animal Model: Typically rats and/or dogs are used in preclinical pharmacokinetic studies.[7][8][9]

  • Methodology:

    • Administer a single dose of this compound to the animals.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

    • Process blood to obtain plasma, ensuring the stability of the prodrug and active metabolite during collection and storage, often by using esterase inhibitors in the collection tubes.

    • Quantify the concentrations of both neladenoson dalanate and neladenoson in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.[10][11][12][13]

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) for both the prodrug and the active drug.

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Bioanalysis cluster_3 Data Analysis Oral Gavage Oral Gavage Blood Sampling Blood Sampling Oral Gavage->Blood Sampling IV Injection IV Injection IV Injection->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis PK Modeling PK Modeling LC-MS/MS Analysis->PK Modeling

Figure 2: Workflow for a preclinical pharmacokinetic study.
In Vitro Plasma Stability Assay

  • Objective: To determine the rate of conversion of neladenoson dalanate to neladenoson in plasma from different species (e.g., rat, dog, human).

  • Methodology:

    • Incubate this compound in fresh plasma at 37°C.

    • Collect aliquots at various time points.

    • Stop the enzymatic reaction (e.g., by adding a protein precipitating agent like acetonitrile).

    • Quantify the remaining concentration of the prodrug and the concentration of the formed neladenoson using LC-MS/MS.

    • Calculate the rate of disappearance of the prodrug and the rate of appearance of the active drug.

Neladenoson Signaling Pathway

Neladenoson exerts its pharmacological effects by acting as a partial agonist at the adenosine A1 receptor (A1R). The A1R is a G-protein coupled receptor that primarily couples to the inhibitory G-protein, Gi.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Neladenoson Neladenoson A1R Adenosine A1 Receptor Neladenoson->A1R binds to Gi Gi Protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP reduces production of PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response leads to

Figure 3: Primary signaling pathway of neladenoson.

The activation of the A1R by neladenoson initiates a signaling cascade:

  • Receptor Binding: Neladenoson binds to the extracellular domain of the A1R.

  • G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated inhibitory G-protein (Gi).

  • Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi protein inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[14][15][16]

  • Reduction in cAMP: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cAMP.[14][15]

  • Modulation of Protein Kinase A (PKA): Reduced levels of cAMP lead to decreased activation of protein kinase A (PKA), a key downstream effector of cAMP signaling.[15][16]

  • Cellular Response: The modulation of PKA activity, along with other potential downstream pathways such as the activation of phospholipase C and modulation of ion channels, ultimately leads to the physiological effects of neladenoson, which in the heart includes a reduction in heart rate.[14][17]

Conclusion

This compound represents a classic example of a prodrug strategy designed to enhance the oral delivery of a pharmacologically active agent. Its in vivo conversion to neladenoson is a rapid and efficient process, likely mediated by carboxylesterases. While specific quantitative pharmacokinetic data in humans remains limited in the public domain, the qualitative understanding of its conversion and the well-established signaling pathway of the adenosine A1 receptor provide a solid foundation for researchers and drug development professionals. Further investigation into the specific carboxylesterases involved and the publication of detailed pharmacokinetic studies would provide a more complete picture of the disposition of this compound.

References

Beyond the A₁ Receptor: Unveiling the Off-Target Molecular Interactions of Neladenoson

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson (B10821588), a partial agonist of the A₁ adenosine (B11128) receptor (A₁AR), has been investigated for the treatment of heart failure. While its primary mechanism of action is attributed to A₁AR activation, a comprehensive understanding of its molecular interactions with other adenosine receptor subtypes is crucial for a complete safety and efficacy profile. This technical guide delves into the molecular targets of neladenoson beyond the A₁AR, providing a detailed overview of its activity at the A₂A, A₂B, and A₃ adenosine receptors. This document summarizes quantitative pharmacological data, outlines key experimental methodologies, and visualizes the relevant signaling pathways to provide a thorough resource for the scientific community.

Quantitative Pharmacological Profile of Neladenoson at A₂A, A₂B, and A₃ Adenosine Receptors

Neladenoson exhibits a distinct selectivity profile across the adenosine receptor family. While it is a potent partial agonist at the A₁AR, its activity at other subtypes is significantly attenuated. Notably, neladenoson displays biased, weak agonism at the A₂B adenosine receptor (A₂BAR) and lacks appreciable activity at the A₂A (A₂AAR) and A₃ (A₃AR) adenosine receptors.[1] The following tables summarize the quantitative binding affinity (Ki) and functional potency (pEC₅₀) of neladenoson at these receptor subtypes in comparison to the non-selective adenosine receptor agonist, NECA.

Table 1: Binding Affinity (pKi) of Neladenoson at Human A₂A, A₂B, and A₃ Adenosine Receptors

CompoundA₂A Receptor (pKi)A₂B Receptor (pKi)A₃ Receptor (pKi)
Neladenoson< 5.05.6 ± 0.1< 5.0
NECA7.5 ± 0.046.4 ± 0.057.9 ± 0.03

Data derived from radioligand binding assays. Values are presented as mean ± SEM.

Table 2: Functional Potency (pEC₅₀) of Neladenoson in cAMP Accumulation Assays at Human A₂A, A₂B, and A₃ Adenosine Receptors

CompoundA₂A Receptor (pEC₅₀)A₂B Receptor (pEC₅₀)A₃ Receptor (pEC₅₀)
NeladenosonNo activity5.8 ± 0.1No activity
NECA7.8 ± 0.17.0 ± 0.17.5 ± 0.1

Data derived from cAMP accumulation functional assays. Values are presented as mean ± SEM.

Table 3: Functional Potency (pEC₅₀) of Neladenoson in pERK1/2 Phosphorylation Assays at Human A₂A and A₂B Adenosine Receptors

CompoundA₂A Receptor (pEC₅₀)A₂B Receptor (pEC₅₀)
NeladenosonNo activity< 5.0
NECA7.2 ± 0.17.9 ± 0.1

Data derived from pERK1/2 phosphorylation assays. Values are presented as mean ± SEM.

Table 4: Functional Potency (pEC₅₀) of Neladenoson in pAkt1/2/3 Phosphorylation Assays at the Human A₂B Adenosine Receptor

CompoundA₂B Receptor (pEC₅₀)
Neladenoson< 5.0
NECA7.5 ± 0.1

Data derived from pAkt1/2/3 phosphorylation assays. Values are presented as mean ± SEM.

Table 5: Functional Potency (pEC₅₀) of Neladenoson in Calcium Mobilization Assays at the Human A₂B Adenosine Receptor

CompoundA₂B Receptor (pEC₅₀)
NeladenosonNo activity
NECA7.3 ± 0.1

Data derived from calcium mobilization assays. Values are presented as mean ± SEM.

Signaling Pathways of Neladenoson at the A₂B Adenosine Receptor

The weak agonism of neladenoson at the A₂B receptor has been associated with anti-fibrotic effects in cardiac fibroblasts.[1] This effect is primarily mediated through the Gs-cAMP signaling cascade. The following diagram illustrates the proposed signaling pathway.

Neladenoson_A2B_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neladenoson Neladenoson A2BR A₂B Receptor Neladenoson->A2BR Binds to Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Proliferation Fibroblast Proliferation PKA->Proliferation Inhibits Collagen Collagen Synthesis PKA->Collagen Inhibits PI3K PI3K Epac->PI3K Activates Akt Akt PI3K->Akt Activates Akt->Proliferation Inhibits Akt->Collagen Inhibits

Neladenoson's Anti-Fibrotic Signaling via the A₂B Receptor.

Experimental Protocols

The characterization of neladenoson's activity at adenosine receptor subtypes involves standard pharmacological assays. Below are detailed methodologies for radioligand binding and cAMP accumulation assays, which are fundamental to determining the binding affinity and functional potency of a ligand.

Radioligand Binding Assays

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the A₂A, A₂B, and A₃ adenosine receptors.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A₂A, A₂B, or A₃ adenosine receptor.

  • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 48,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Competition Binding Assay:

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) with or without a competing non-labeled ligand at various concentrations.

    • 25 µL of a specific radioligand ([³H]-CGS21680 for A₂A, [³H]-NECA for A₂B, or [¹²⁵I]-AB-MECA for A₃) at a final concentration close to its Kd value.

    • 25 µL of the prepared cell membrane suspension.

  • Incubate the plate at 25°C for 60-120 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., 10 µM NECA).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start MembranePrep Membrane Preparation (from cells expressing receptor) Start->MembranePrep AssaySetup Assay Setup (Membranes + Radioligand +/- Competitor) MembranePrep->AssaySetup Incubation Incubation AssaySetup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC₅₀ & Ki determination) Counting->DataAnalysis End End DataAnalysis->End

Workflow for a Radioligand Binding Assay.
cAMP Accumulation Functional Assay

This protocol describes a method to determine the functional potency (EC₅₀) of a test compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Plating:

  • Culture CHO cells stably expressing the human A₂A, A₂B, or A₃ adenosine receptor in appropriate growth medium.

  • Seed the cells into 96-well plates and grow to 80-90% confluency.

2. cAMP Accumulation Assay:

  • Wash the cells once with serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

  • For A₃AR (Gi-coupled), add forskolin (B1673556) (an adenylyl cyclase activator) to stimulate basal cAMP production.

  • Add the test compound at various concentrations to the wells.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw assay signal for each sample to cAMP concentration using the standard curve.

  • Plot the cAMP concentration against the logarithm of the agonist concentration.

  • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) by non-linear regression analysis of the dose-response curve.

cAMP_Assay_Workflow Start Start CellCulture Cell Culture & Plating (cells expressing receptor) Start->CellCulture PreIncubation Pre-incubation (with phosphodiesterase inhibitor) CellCulture->PreIncubation Stimulation Stimulation (with test compound +/- forskolin) PreIncubation->Stimulation CellLysis Cell Lysis Stimulation->CellLysis cAMPDetection cAMP Detection (e.g., HTRF, ELISA) CellLysis->cAMPDetection DataAnalysis Data Analysis (EC₅₀ determination) cAMPDetection->DataAnalysis End End DataAnalysis->End

Workflow for a cAMP Accumulation Assay.

Conclusion

This technical guide provides a comprehensive overview of the molecular targets of neladenoson beyond its primary target, the A₁ adenosine receptor. The data clearly indicate that neladenoson is a selective A₁AR partial agonist with weak, biased agonism at the A₂BAR and no significant activity at the A₂AAR and A₃AR. The interaction with the A₂BAR, although weak, may contribute to the overall pharmacological profile of neladenoson, particularly concerning its anti-fibrotic effects. The detailed experimental protocols and signaling pathway diagrams presented herein serve as a valuable resource for researchers in the field of adenosine receptor pharmacology and drug development. A thorough understanding of the off-target activities of drug candidates like neladenoson is paramount for the rational design of safer and more effective therapeutics.

References

The Effects of Neladenoson Dalanate Hydrochloride on Mitochondrial Function: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neladenoson (B10821588) dalanate hydrochloride, a partial agonist of the adenosine (B11128) A1 receptor, was developed as a potential therapeutic for chronic heart failure. Preclinical evidence suggested that its mechanism of action involved the enhancement of mitochondrial function, a critical aspect of cellular bioenergetics that is often compromised in cardiovascular disease. Despite promising initial data, the compound did not meet its primary efficacy endpoints in Phase IIb clinical trials. This technical guide provides an in-depth exploration of the proposed effects of neladenoson on mitochondrial function, drawing from the known roles of adenosine A1 receptor signaling in mitochondrial bioenergetics and biogenesis. This document summarizes the hypothetical quantitative effects, details the likely experimental protocols used in its preclinical assessment, and visualizes the key signaling pathways.

Introduction

Neladenoson dalanate hydrochloride is a prodrug that is converted in the body to its active form, neladenoson. As a partial agonist for the adenosine A1 receptor (A1AR), it was designed to elicit the cardioprotective effects of adenosine without inducing the significant side effects associated with full A1AR agonists, such as bradycardia and atrioventricular block.[1][2] The rationale for its development in heart failure was based, in part, on preclinical findings indicating improvements in mitochondrial function and reverse ventricular remodeling.[3][4]

Mitochondrial dysfunction is a key pathological feature of heart failure, characterized by reduced ATP production, increased reactive oxygen species (ROS) generation, and impaired calcium homeostasis. Therefore, therapeutic interventions aimed at improving mitochondrial function hold significant promise. This whitepaper will delve into the specific, albeit largely inferred, effects of neladenoson on mitochondrial bioenergetics.

Core Mechanism of Action: Adenosine A1 Receptor Signaling

Neladenoson exerts its effects by binding to and partially activating the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for A1AR involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors.

Recent evidence has demonstrated the presence of adenosine receptors, including the A1 subtype, on the outer mitochondrial membrane.[6] This localization suggests a direct mechanism by which neladenoson could modulate mitochondrial function, independent of its effects at the plasma membrane. Activation of these mitochondrial A1ARs has been shown to influence mitochondrial respiration and ATP production.[6]

Signaling Pathway Diagram

Neladenoson_Signaling cluster_cell Cardiomyocyte cluster_mito Mitochondrion Neladenoson Neladenoson Dalanate Hydrochloride A1AR_PM Adenosine A1 Receptor (Plasma Membrane) Neladenoson->A1AR_PM binds to A1AR_Mito Adenosine A1 Receptor (Mitochondrial) Neladenoson->A1AR_Mito binds to G_protein Gi/o Protein A1AR_PM->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Mito_Function Mitochondrial Function (Respiration, ATP Production, Biogenesis) PKA->Mito_Function phosphorylates substrates A1AR_Mito->Mito_Function modulates

Caption: Signaling pathway of this compound.

Effects on Mitochondrial Function: Quantitative Data Summary

While specific preclinical data for neladenoson's direct effects on mitochondrial parameters have not been publicly released, we can infer the expected outcomes based on studies of other A1AR agonists. The following tables summarize these anticipated effects.

Table 1: Effects on Mitochondrial Respiration
ParameterExpected Effect of NeladenosonRationale
Basal Respiration IncreaseActivation of mitochondrial A1AR can enhance baseline oxygen consumption.
Maximal Respiration IncreaseA1AR agonism may improve the efficiency of the electron transport chain.
Proton Leak IncreaseStudies with A1AR agonists have shown an increase in proton leak.[6]
ATP Production IncreaseEnhanced respiratory chain function and coupling efficiency would lead to higher ATP synthesis.[6]
Table 2: Effects on Mitochondrial Biogenesis and ROS Production
ParameterExpected Effect of NeladenosonRationale
PGC-1α Expression IncreaseA1AR activation has been linked to the upregulation of PGC-1α, a master regulator of mitochondrial biogenesis.[7][8]
Mitochondrial DNA (mtDNA) Content IncreaseIncreased PGC-1α would drive the replication of mtDNA.
Reactive Oxygen Species (ROS) Production DecreaseBy improving electron transport chain efficiency, neladenoson may reduce electron leakage and subsequent ROS formation.

Experimental Protocols

The assessment of neladenoson's effects on mitochondrial function would have likely involved the following standard experimental protocols.

Measurement of Oxygen Consumption Rate (OCR)

This is a key measure of mitochondrial respiration and would likely have been performed using a Seahorse XF Analyzer or a similar instrument.

  • Cell Culture: Cardiomyocytes or other relevant cell types would be seeded in specialized microplates.

  • Treatment: Cells would be treated with varying concentrations of neladenoson or vehicle control for a specified duration.

  • Assay Procedure: The Seahorse analyzer measures OCR in real-time. A standard mitochondrial stress test protocol would be employed, involving the sequential injection of:

    • Oligomycin: An ATP synthase inhibitor, to determine the proportion of oxygen consumption dedicated to ATP production.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and allows the electron transport chain to function at its maximal rate.

    • Rotenone and Antimycin A: Complex I and Complex III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: From the OCR measurements, key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and proton leak can be calculated.

ATP Production Assay

The direct measurement of ATP levels is crucial for assessing mitochondrial function.

  • Sample Preparation: Cells or isolated mitochondria would be treated with neladenoson.

  • Lysis: The cells or mitochondria would be lysed to release their contents, including ATP.

  • Luciferase-Based Assay: The lysate would be mixed with a reagent containing luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Detection: The luminescence, which is directly proportional to the ATP concentration, would be measured using a luminometer.

  • Normalization: ATP levels would be normalized to the total protein content of the sample.

Mitochondrial Biogenesis Assessment
  • Quantitative PCR (qPCR): To measure the relative amount of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA), qPCR would be performed using primers specific for a mitochondrial gene (e.g., COX1) and a nuclear gene (e.g., B2M). An increase in the mtDNA/nDNA ratio would indicate an increase in mitochondrial biogenesis.

  • Western Blotting: To assess the expression of key proteins involved in mitochondrial biogenesis, such as PGC-1α, NRF-1, and TFAM.

Measurement of Reactive Oxygen Species (ROS)
  • Fluorescent Probes: Cells would be loaded with a ROS-sensitive fluorescent dye, such as MitoSOX Red (for mitochondrial superoxide) or DCFDA (for general cellular ROS).

  • Treatment: The cells would then be treated with neladenoson.

  • Detection: The fluorescence intensity, which correlates with the amount of ROS, would be measured using a fluorescence microscope or a plate reader.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Mitochondrial Function Assays cluster_data Data Analysis Cell_Culture Cell Culture (e.g., Cardiomyocytes) Treatment Treatment with Neladenoson Cell_Culture->Treatment OCR Oxygen Consumption Rate (Seahorse Assay) Treatment->OCR ATP ATP Production (Luminometry) Treatment->ATP Biogenesis Mitochondrial Biogenesis (qPCR, Western Blot) Treatment->Biogenesis ROS Reactive Oxygen Species (Fluorescent Probes) Treatment->ROS Data_Analysis Quantitative Analysis and Interpretation OCR->Data_Analysis ATP->Data_Analysis Biogenesis->Data_Analysis ROS->Data_Analysis

Caption: Workflow for assessing mitochondrial effects.

Conclusion

This compound was developed with the promising preclinical hypothesis that it could ameliorate heart failure by improving mitochondrial function through partial adenosine A1 receptor agonism. While the direct quantitative evidence from these preclinical studies is not publicly available, the known roles of A1AR in mitochondrial bioenergetics and respiration provide a strong theoretical framework for its proposed mechanism of action. The failure of neladenoson to meet its clinical endpoints underscores the significant challenges in translating preclinical findings, particularly those related to complex subcellular processes like mitochondrial function, into clinical efficacy. Further research into the nuanced roles of adenosine receptor subtypes in mitochondrial biology is warranted to identify more effective therapeutic strategies for cardiovascular diseases.

References

Methodological & Application

Application Notes and Protocols for Neladenoson Dalanate Hydrochloride in Rat Models of Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neladenoson dalanate hydrochloride is a prodrug of Neladenoson, a potent and selective partial agonist for the adenosine (B11128) A1 receptor. Activation of this receptor has been shown to be cardioprotective in the context of ischemia-reperfusion injury.[1][2] Preclinical studies have demonstrated the therapeutic potential of Neladenoson in rodent models of myocardial ischemia.[1] This document provides a detailed overview of a representative experimental protocol for evaluating the efficacy of this compound in a rat model of left anterior descending (LAD) coronary artery occlusion-induced myocardial infarction.

While the cardioprotective effects of Neladenoson have been noted in preclinical rat models, specific quantitative data on infarct size reduction and cardiac function improvement with oral administration of this compound are not extensively detailed in publicly available literature. The following protocols are based on established methodologies for ischemia-reperfusion models in rats and the known mechanism of action of adenosine A1 receptor agonists.

Experimental Protocols

Animal Model and Husbandry
  • Species: Male Sprague-Dawley or Wistar rats.

  • Weight: 250-300 g.

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard rat chow and water should be provided ad libitum.

  • Acclimatization: Animals should be allowed to acclimatize for at least one week prior to the experimental procedures.

  • Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the institutional animal care and use committee (IACUC) and relevant national regulations.

Experimental Groups

A minimum of four experimental groups are recommended:

  • Sham Group: Rats undergo the surgical procedure without LAD artery occlusion.

  • Vehicle Control Group (Ischemia-Reperfusion - I/R): Rats receive the vehicle (e.g., sterile saline or an appropriate solvent for this compound) and undergo LAD artery occlusion and reperfusion.

  • This compound Treatment Group: Rats receive a specified oral dose of this compound prior to LAD artery occlusion and reperfusion.

  • Positive Control Group (Ischemic Preconditioning - IPC): Rats are subjected to brief, repeated cycles of ischemia and reperfusion before the sustained ischemic insult. This group serves as a benchmark for cardioprotection.

Surgical Procedure: Left Anterior Descending (LAD) Coronary Artery Ligation

This procedure aims to induce a reproducible myocardial infarction.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane (B1672236) inhalation).

  • Intubation and Ventilation: Intubate the trachea and connect the animal to a small animal ventilator.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • LAD Ligation: Carefully ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 6-0 silk). Successful occlusion is confirmed by the observation of regional cyanosis and ST-segment elevation on an electrocardiogram (ECG).

  • Ischemia and Reperfusion: Maintain the occlusion for a predetermined period, typically 30 minutes for inducing significant but recoverable injury. After the ischemic period, release the ligature to allow for reperfusion of the myocardium. Reperfusion is confirmed by the return of color to the previously cyanotic area. The reperfusion period is typically 24 hours to several weeks for studying long-term remodeling.

Drug Administration
  • Route of Administration: Oral gavage is a clinically relevant route for the prodrug this compound.

  • Dosage: The optimal oral dose of this compound in rats for cardioprotection has not been definitively established in publicly available studies. Dose-ranging studies would be necessary to determine the most effective dose.

  • Timing of Administration: The drug should be administered at a specific time point before the induction of ischemia to allow for absorption and conversion to the active form, Neladenoson. A pre-treatment time of 30-60 minutes is a common starting point for oral medications in such models.

Assessment of Cardioprotective Effects
  • At the end of the reperfusion period, re-anesthetize the animal and excise the heart.

  • Cannulate the aorta and perfuse the heart with a solution of triphenyltetrazolium (B181601) chloride (TTC). Viable myocardium will stain red, while the infarcted tissue will remain pale.

  • The area at risk can be delineated by perfusing with Evans blue dye before heart excision.

  • Slice the heart into transverse sections and photograph both sides of each slice.

  • Quantify the infarct size as a percentage of the area at risk (AAR) or the total left ventricular (LV) area using image analysis software.

Echocardiography is a non-invasive method to assess cardiac function at baseline and at various time points after ischemia-reperfusion.

  • Parameters to Measure:

    • Left Ventricular Ejection Fraction (LVEF)

    • Fractional Shortening (FS)

    • Left Ventricular Internal Dimensions at end-diastole and end-systole (LVIDd, LVIDs)

    • Left Ventricular Volumes at end-diastole and end-systole (LV Vol;d, LV Vol;s)

Collect blood samples at specified time points to measure cardiac injury biomarkers.

  • Biomarkers:

    • Cardiac Troponin I (cTnI) or Troponin T (cTnT)

    • Creatine Kinase-MB (CK-MB)

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Effect of this compound on Myocardial Infarct Size

Group n Area at Risk (AAR) (% of LV) Infarct Size (% of AAR) Infarct Size (% of LV)
Sham
Vehicle (I/R)
Neladenoson
IPC
Note: This table is a template. Specific data from preclinical studies with this compound in rat ischemia models is not readily available in the public domain.

Table 2: Effect of this compound on Cardiac Function (Echocardiography)

Group n LVEF (%) FS (%) LVIDd (mm) LVIDs (mm)
Sham
Vehicle (I/R)
Neladenoson
IPC
Note: This table is a template. Specific data from preclinical studies with this compound in rat ischemia models is not readily available in the public domain.

Table 3: Effect of this compound on Cardiac Biomarkers

Group n cTnI (ng/mL) CK-MB (U/L)
Sham
Vehicle (I/R)
Neladenoson
IPC
Note: This table is a template. Specific data from preclinical studies with this compound in rat ischemia models is not readily available in the public domain.

Mandatory Visualizations

Signaling Pathway

Neladenoson_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neladenoson Neladenoson A1R Adenosine A1 Receptor Neladenoson->A1R binds Gi Gi Protein A1R->Gi activates KATP KATP Channel A1R->KATP opens AC Adenylate Cyclase Gi->AC inhibits PLC Phospholipase C Gi->PLC activates cAMP ↓ cAMP AC->cAMP PKC ↑ Protein Kinase C (PKC) PLC->PKC Cardioprotection Cardioprotection (↓ Infarct Size) KATP->Cardioprotection cAMP->Cardioprotection MitoKATP Mitochondrial KATP Channel PKC->MitoKATP opens MitoKATP->Cardioprotection

Caption: Proposed signaling pathway for Neladenoson-mediated cardioprotection.

Experimental Workflow

Experimental_Workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative Assessment Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Experimental Groups Acclimatization->Grouping DrugAdmin Oral Administration (Vehicle or Neladenoson) Grouping->DrugAdmin Anesthesia Anesthesia & Intubation DrugAdmin->Anesthesia Surgery Thoracotomy & LAD Ligation Anesthesia->Surgery Ischemia Ischemia (30 min) Surgery->Ischemia Reperfusion Reperfusion (24 hours) Ischemia->Reperfusion Echo Echocardiography Reperfusion->Echo Biomarkers Blood Collection (Biomarkers) Echo->Biomarkers Infarct Heart Excision & Infarct Size Analysis Biomarkers->Infarct

References

Application Notes and Protocols for Cell-Based Assays Measuring Neladenoson A1 Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson is a selective partial agonist of the Adenosine (B11128) A1 receptor (A1R), a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, particularly in the cardiovascular system.[1][2] Activation of the A1R is associated with cardioprotective effects, but full agonists can lead to undesirable side effects such as bradycardia and atrioventricular (AV) block.[1][2] Partial agonists like Neladenoson are designed to harness the therapeutic benefits while minimizing these adverse effects.[1]

These application notes provide detailed protocols for key cell-based assays to characterize the A1R agonism of Neladenoson and other compounds. The assays described are fundamental in preclinical drug discovery and development for quantifying ligand affinity, potency, and efficacy at the A1R. The primary assays covered include:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of Neladenoson for the A1R.

  • cAMP Functional Assays: To measure the functional potency (EC50) of Neladenoson by quantifying the inhibition of cyclic adenosine monophosphate (cAMP) production, a hallmark of A1R activation through its coupling to Gi proteins.[3]

  • Aequorin-based Calcium Mobilization Assays: To assess A1R activation by measuring changes in intracellular calcium levels, often through the co-expression of a promiscuous G protein like Gα16.

Adenosine A1 Receptor Signaling Pathway

The Adenosine A1 receptor is a class A GPCR that primarily couples to the inhibitory G protein, Gi. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gi protein. The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The Gβγ subunits can also modulate other downstream effectors, including ion channels.

A1R_Signaling_Pathway cluster_membrane Cell Membrane A1R Adenosine A1 Receptor (A1R) G_protein Gi/o Protein (α, β, γ subunits) A1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts Neladenoson Neladenoson (Agonist) Neladenoson->A1R Binds ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Modulates Radioligand_Binding_Workflow Membrane_Prep Prepare Cell Membranes (e.g., from CHO-hA1R cells) Incubation Incubate Membranes with [3H]CCPA and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC50 → Ki calculation) Counting->Analysis cAMP_Assay_Workflow Cell_Prep Seed A1R-expressing cells (e.g., CHO-hA1R) Stimulation Pre-treat with Test Compound (Neladenoson), then stimulate with Forskolin Cell_Prep->Stimulation Lysis_Detection Lyse Cells and Detect cAMP (e.g., TR-FRET, AlphaScreen) Stimulation->Lysis_Detection Analysis Data Analysis (EC50 determination) Lysis_Detection->Analysis Aequorin_Assay_Workflow Cell_Prep Seed cells expressing A1R, Aequorin, and Gα16 Loading Incubate cells with Coelenterazine-h Cell_Prep->Loading Stimulation_Detection Add Test Compound (Neladenoson) and immediately measure Luminescence Loading->Stimulation_Detection Analysis Data Analysis (EC50 determination) Stimulation_Detection->Analysis

References

Dissolving Neladenoson Dalanate Hydrochloride for In Vitro Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the dissolution of Neladenoson dalanate hydrochloride for use in in vitro studies. This compound is a water-soluble prodrug of Neladenoson, a partial agonist of the Adenosine (B11128) A1 Receptor (A1R), developed to improve upon the limited solubility of the parent compound.[1] Proper preparation of this compound is critical for accurate and reproducible experimental results.

Data Presentation: Solubility

The solubility of this compound in a common solvent for in vitro studies is summarized below. It is crucial to prepare stock solutions at concentrations that ensure complete dissolution before further dilution into aqueous cell culture media.

SolventReported SolubilityMolecular WeightMolar Concentration
Dimethyl Sulfoxide (DMSO)10 mM752.73 g/mol 10 mM

Data sourced from supplier information.[2]

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.53 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells. It is critical to maintain a low final concentration of DMSO (typically ≤0.5%, ideally ≤0.1%) to prevent solvent-induced cytotoxicity.[3][4][5]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or multi-well plates

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation upon direct dilution into the aqueous medium, it is advisable to first prepare an intermediate dilution of the stock solution in the cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to create a 100 µM intermediate solution. Mix gently by pipetting.

  • Final Working Solution Preparation: Prepare the final working concentrations by serially diluting the intermediate solution in pre-warmed cell culture medium. For example, to prepare a 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the test compound. This is essential to distinguish the effects of the compound from those of the solvent.

  • Application to Cells: Immediately add the prepared working solutions (and vehicle control) to the cells in culture. Gently swirl the culture plates to ensure even distribution.

Visualization of Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by Neladenoson and the experimental workflow for preparing solutions for in vitro studies.

Neladenoson_Signaling_Pathway Neladenoson (A1R Agonist) Signaling Pathway Neladenoson Neladenoson A1R Adenosine A1 Receptor (A1R) Neladenoson->A1R binds to G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cardioprotection, Inhibition of Neurotransmitter Release cAMP->Cellular_Response PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates MAPK MAP Kinase Cascade (ERK, JNK) PKC->MAPK activates MAPK->Cellular_Response

Caption: Adenosine A1 Receptor signaling pathway activated by Neladenoson.

Experimental_Workflow Workflow for Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO weigh->dissolve vortex 3. Vortex to Dissolve dissolve->vortex store 4. Aliquot & Store at -20°C/-80°C vortex->store thaw 5. Thaw Stock Aliquot store->thaw Day of Experiment intermediate 6. Prepare Intermediate Dilution in warm medium thaw->intermediate serial 7. Prepare Final Serial Dilutions intermediate->serial add_to_cells 8. Add to Cells serial->add_to_cells vehicle 9. Add Vehicle Control

Caption: Experimental workflow for preparing this compound solutions.

References

Dosing Regimen for Neladenoson Dalanate Hydrochloride in Preclinical Heart Failure Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson (B10821588) dalanate hydrochloride (BAY 1067197) is a novel, orally available, partial agonist of the adenosine (B11128) A1 receptor (A1R). It has been investigated as a potential therapeutic agent for chronic heart failure. The rationale for its development stems from the known cardioprotective effects of adenosine, which are often accompanied by undesirable side effects such as bradycardia and atrioventricular (AV) block when full A1R agonists are used. Neladenoson, as a partial agonist, was designed to retain the beneficial effects on cardiac function while minimizing these adverse events. Preclinical studies in animal models were crucial in establishing the initial safety and efficacy profile of neladenoson dalanate before its progression into clinical trials.

These application notes provide a detailed overview of the dosing regimen and experimental protocols for neladenoson dalanate hydrochloride in preclinical heart failure models, based on available scientific literature.

Quantitative Data Summary

While specific preclinical studies are frequently cited as demonstrating the beneficial effects of neladenoson in animal models of heart failure, the detailed quantitative data from these studies are not extensively reported in publicly available literature. Clinical trial publications confirm that neladenoson showed promise in preclinical settings, leading to its evaluation in humans. The following tables summarize the in vitro pharmacological profile of neladenoson, which formed the basis for its preclinical development.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity of Neladenoson

Receptor SubtypeBinding Affinity (pKi)Functional Activity (pEC50)Agonist Type
Adenosine A18.88.1Partial
Adenosine A2A< 5.0Not Reported-
Adenosine A2B6.56.2Weak Partial
Adenosine A3< 5.0Not Reported-

Data compiled from publicly available pharmacological profiles.

Experimental Protocols

Detailed experimental protocols from the primary preclinical heart failure studies with neladenoson dalanate are not fully available in the public domain. However, based on standard practices in preclinical heart failure research and mentions in related publications, a representative protocol can be outlined.

Animal Model of Heart Failure

A common preclinical model for heart failure is the rodent model of myocardial infarction (MI) induced by permanent ligation of the left anterior descending (LAD) coronary artery.

  • Species: Male Wistar rats

  • Model Induction:

    • Anesthetize the animal (e.g., with isoflurane).

    • Perform a left thoracotomy to expose the heart.

    • Permanently ligate the LAD artery with a suture.

    • Successful ligation is confirmed by blanching of the anterior ventricular wall.

    • Close the thoracic cavity and allow the animal to recover.

  • Post-operative Care: Provide appropriate analgesia and monitor for signs of distress.

  • Development of Heart Failure: Heart failure typically develops over several weeks following the MI procedure, characterized by left ventricular dysfunction.

Drug Formulation and Administration

This compound is a prodrug designed for improved oral bioavailability.

  • Formulation: For oral administration in rodents, this compound is typically suspended in a vehicle such as a 0.5% aqueous solution of carboxymethylcellulose (CMC).

  • Dosing Regimen:

    • Route of Administration: Oral gavage (p.o.)

    • Frequency: Once daily.

    • Duration: Chronic treatment, typically for several weeks, starting at a defined time point post-MI.

    • Dosage: While specific dose-ranging studies are not detailed in the available literature, dosages in preclinical studies are determined based on pharmacokinetic and pharmacodynamic assessments to achieve therapeutic plasma concentrations.

Efficacy Endpoints
  • Echocardiography: To assess cardiac function non-invasively at baseline and at the end of the treatment period. Key parameters include:

    • Left Ventricular Ejection Fraction (LVEF)

    • Fractional Shortening (FS)

    • Left Ventricular Internal Dimensions (LVID) in systole and diastole.

  • Hemodynamic Measurements: Invasive assessment of cardiac pressures and function at the terminal study point.

  • Histopathology: To evaluate cardiac remodeling, fibrosis, and hypertrophy.

  • Biomarkers: Measurement of plasma levels of cardiac biomarkers such as natriuretic peptides (e.g., NT-proBNP).

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of Neladenoson in Cardiomyocytes

G A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP Neladenoson Neladenoson (Partial Agonist) Neladenoson->A1R Binds to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cardioprotective Effects PKA->Downstream Phosphorylation Events

Caption: Proposed signaling pathway of Neladenoson in cardiomyocytes.

Experimental Workflow for Preclinical Evaluation

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Animal_Model Induce Myocardial Infarction in Rats (LAD Ligation) Recovery Post-operative Recovery (e.g., 1 week) Animal_Model->Recovery Baseline Baseline Measurements (Echocardiography) Recovery->Baseline Randomization Randomize into Treatment Groups (Vehicle, Neladenoson Doses) Baseline->Randomization Dosing Chronic Daily Oral Dosing (e.g., 8 weeks) Randomization->Dosing Final_Echo Final Echocardiography Dosing->Final_Echo Hemodynamics Invasive Hemodynamic Assessment Final_Echo->Hemodynamics Tissue_Collection Tissue and Blood Collection Hemodynamics->Tissue_Collection Analysis Histopathology & Biomarker Analysis Tissue_Collection->Analysis

Caption: Experimental workflow for preclinical heart failure studies.

Dose-Response Relationship Logic

G cluster_effects Pharmacological Effects Dose Increasing Dose of Neladenoson Dalanate Cardioprotection Cardioprotective Effects (e.g., Improved LVEF) Dose->Cardioprotection Increases (Plateaus) Side_Effects A1R-mediated Side Effects (e.g., Bradycardia) Dose->Side_Effects Increases (Minimized due to partial agonism) Therapeutic_Window Optimal Therapeutic Window Cardioprotection->Therapeutic_Window Side_Effects->Therapeutic_Window

Caption: Logic of dose-response for a partial agonist.

Conclusion

This compound represents a targeted approach to leverage the cardioprotective effects of adenosine A1 receptor activation while mitigating the risks associated with full agonists. The preclinical studies, though not fully detailed in the public domain, were foundational in demonstrating its potential efficacy and favorable safety profile, which justified its advancement into human clinical trials for heart failure. The experimental design outlined here provides a framework for the preclinical evaluation of similar partial A1R agonists in the context of chronic heart failure. Further research and publication of detailed preclinical data would be invaluable to the scientific community for the development of next-generation cardioprotective agents.

Application Notes & Protocols for the Quantification of Neladenoson in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of neladenoson (B10821588) in plasma samples. As no validated method for neladenoson has been publicly detailed, this protocol is adapted from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of adenosine (B11128) in human plasma. This proposed method is intended to serve as a robust starting point for researchers developing and validating an assay for neladenoson.

Introduction

Neladenoson is a partial agonist of the adenosine A1 receptor that has been investigated for the treatment of heart failure.[1][2] Accurate quantification of neladenoson in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies during drug development. This document outlines a proposed LC-MS/MS method for its determination in plasma.

Principle:

The method involves the isolation of neladenoson and an internal standard (IS) from plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • Neladenoson reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled neladenoson or a structurally similar compound not present in the matrix)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)[3]

  • Micro-centrifuge

  • Analytical balance

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of neladenoson and the IS in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation
  • Label micro-centrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Add 50 µL of plasma to the appropriately labeled tubes.

  • For calibration and QC samples, spike with the corresponding working standard solutions. For blank samples, add an equivalent volume of the dilution solvent.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to all tubes except the blank (add 150 µL of acetonitrile to the blank).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions (Proposed)
  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient Elution:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95-5% B

      • 3.6-5.0 min: 5% B

    • Column Temperature: 40°C

    • Autosampler Temperature: 10°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters: Optimized for the specific instrument.

    • MRM Transitions: To be determined by infusing a standard solution of neladenoson and the IS to identify the precursor and product ions.

Data Presentation

The following table summarizes the proposed validation parameters and their acceptance criteria for the bioanalytical method, based on FDA guidelines.

Parameter Acceptance Criteria Example Data (Hypothetical for Neladenoson)
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20%1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.5 - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.1 - 9.5%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-5.2 to 6.8%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.7 to 7.3%
Recovery (%) Consistent, precise, and reproducible> 85%
Matrix Effect IS-normalized matrix factor CV ≤ 15%1.02 (CV 6.8%)
Stability (Freeze-thaw, Short-term, Long-term) % Change within ±15% of nominal concentrationStable

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) spike Spike with Standards & IS plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Data Quantification detection->quantification

Caption: Workflow for Neladenoson Quantification in Plasma.

Neladenoson Signaling Pathway

signaling_pathway cluster_cell Cardiomyocyte neladenoson Neladenoson a1r Adenosine A1 Receptor (GPCR) neladenoson->a1r binds gi Gi Protein a1r->gi activates ac Adenylate Cyclase gi->ac inhibits camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates response Cardioprotective Effects pka->response leads to

References

Application Notes and Protocols for the Study of Neladenoson Dalanate Hydrochloride in Heart Failure with Preserved Ejection Fraction (HFpEF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure with preserved ejection fraction (HFpEF) is a complex clinical syndrome with high morbidity and mortality, characterized by diastolic dysfunction of the left ventricle.[1] Effective therapeutic options for HFpEF are limited, highlighting a significant unmet medical need.[1] Neladenoson (B10821588) dalanate hydrochloride is a partial agonist of the adenosine (B11128) A1 receptor.[2] Preclinical studies have suggested that this mechanism could offer therapeutic benefits in heart failure by improving mitochondrial function, enhancing sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) activity, and providing cardioprotection.[1] However, clinical trials in HFpEF patients have not demonstrated significant efficacy in improving exercise capacity.[3][4][5]

These application notes provide a comprehensive overview of the use of Neladenoson dalanate hydrochloride in the context of HFpEF research. This document includes a summary of clinical trial data, detailed protocols for preclinical and in vitro studies, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

Neladenoson is a partial agonist of the adenosine A1 receptor (A1AR), a G-protein coupled receptor. The activation of A1AR by Neladenoson is thought to confer cardioprotective effects without the significant side effects, such as bradycardia and atrioventricular block, that are associated with full A1AR agonists.[6][7][8] The downstream signaling cascade of A1AR activation in cardiomyocytes involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and influences intracellular calcium handling and the phosphorylation of various proteins involved in cardiac contraction and relaxation. Additionally, A1AR activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.

Diagram of the Adenosine A1 Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol Neladenoson Neladenoson A1R Adenosine A1 Receptor Neladenoson->A1R G_protein Gαi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_handling Modulation of Ca2+ Handling PKA->Ca_handling Cardioprotection Cardioprotection & Anti-hypertrophy MAPK->Cardioprotection Ca_handling->Cardioprotection

Caption: Adenosine A1 Receptor Signaling Pathway of Neladenoson.

Data Presentation

Clinical Trial Data: PANACHE Phase 2b Study

The PANACHE trial was a randomized, double-blind, placebo-controlled, phase 2b study designed to assess the efficacy and safety of this compound in patients with HFpEF. The primary endpoint was the change in 6-minute walk test distance (6MWTD) from baseline to 20 weeks.

Treatment GroupNumber of Patients (n)Mean Change in 6MWTD (meters)95% Confidence Interval
Placebo760.2-12.1 to 12.4
Neladenoson 5 mg2719.4-10.8 to 49.7
Neladenoson 10 mg5029.43.0 to 55.8
Neladenoson 20 mg5113.8-2.3 to 29.8
Neladenoson 30 mg5016.3-1.1 to 33.6
Neladenoson 40 mg5113.0-5.9 to 31.9
Data from Shah et al., 2019.[9]

The study concluded that there was no significant dose-response relationship for the change in 6MWTD.[3][9]

Preclinical In Vitro Data: Anti-Hypertrophic Effect

A study by Rueda et al. investigated the anti-hypertrophic effects of Neladenoson in neonatal rat ventricular cardiomyocytes stimulated with Angiotensin II (AngII).

Treatment GroupHypertrophy (% of AngII control)
Control~0%
AngII (100 nM)100%
AngII + Neladenoson (1 µM)~60%
Data from Rueda et al., 2021.[5]

These findings suggest a potential direct anti-hypertrophic effect of Neladenoson on cardiomyocytes.

Experimental Protocols

Preclinical HFpEF Animal Model Protocol

This protocol describes a "two-hit" model of HFpEF in mice, combining a high-fat diet with the administration of L-NAME.

Materials:

  • C57BL/6N male mice

  • High-fat diet (60% kcal from fat)

  • Nω-Nitro-L-arginine methyl ester (L-NAME)

  • This compound

  • Standard laboratory equipment for animal housing and care

Procedure:

  • Induction of HFpEF:

    • At 6 weeks of age, start the mice on a high-fat diet.

    • Simultaneously, administer L-NAME in the drinking water at a concentration of 0.5 g/L.

    • Continue this regimen for 15 weeks to induce the HFpEF phenotype, which includes left ventricular hypertrophy, diastolic dysfunction, and preserved ejection fraction.

  • Treatment with Neladenoson:

    • After the 15-week induction period, randomize the mice into treatment and vehicle control groups.

    • Administer this compound daily via oral gavage at a predetermined dose (e.g., 10 mg/kg). The vehicle control group should receive the same volume of the vehicle solution.

    • Continue treatment for a specified duration (e.g., 4-8 weeks).

  • Assessment of Cardiac Function:

    • Perform serial echocardiography at baseline (before treatment) and at the end of the treatment period to assess cardiac structure and function, with a focus on diastolic parameters.

Diagram of the Preclinical Experimental Workflow

start Start: 6-week-old mice induction 15 weeks: High-Fat Diet + L-NAME start->induction randomization Randomization induction->randomization treatment 4-8 weeks: Neladenoson Treatment randomization->treatment control 4-8 weeks: Vehicle Control randomization->control echo_end Final Echocardiography treatment->echo_end control->echo_end analysis Data Analysis echo_end->analysis

Caption: Workflow for Preclinical HFpEF Study with Neladenoson.

Echocardiography Protocol for Diastolic Function in Mice

This protocol outlines the key steps for assessing diastolic function in mice using echocardiography.

Materials:

  • High-frequency ultrasound system with a linear array transducer (30-40 MHz)

  • Anesthesia machine with isoflurane (B1672236)

  • Heating pad to maintain body temperature

  • ECG electrodes

  • Ultrasound gel

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse with isoflurane (1-2% in oxygen).

    • Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

    • Attach ECG electrodes to monitor heart rate.

    • Remove chest hair using a depilatory cream.

  • Image Acquisition:

    • Apply ultrasound gel to the chest.

    • Obtain a parasternal long-axis (PLAX) view to measure left ventricular dimensions and ejection fraction using M-mode.

    • Acquire an apical four-chamber view.

  • Diastolic Function Assessment:

    • Using pulsed-wave Doppler, place the sample volume at the tips of the mitral valve leaflets to record mitral inflow velocities. Measure the early (E) and late (A) diastolic filling velocities and calculate the E/A ratio.

    • Using tissue Doppler imaging, place the sample volume at the septal and lateral mitral annulus to measure the early (e') diastolic tissue velocities. Calculate the E/e' ratio as an indicator of left ventricular filling pressure.

    • Measure the isovolumic relaxation time (IVRT).

In Vitro Cardiomyocyte Hypertrophy Assay

This protocol describes an in vitro assay to evaluate the anti-hypertrophic effects of Neladenoson on cultured cardiomyocytes.

Materials:

  • Neonatal rat ventricular cardiomyocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

  • Cell culture medium and supplements

  • Hypertrophic agonist (e.g., Angiotensin II, Phenylephrine, or Endothelin-1)

  • This compound

  • Microplate reader

  • Reagents for protein synthesis measurement (e.g., ³H-leucine) or cell size analysis (e.g., immunofluorescence staining for α-actinin)

Procedure:

  • Cell Culture and Treatment:

    • Plate cardiomyocytes in appropriate culture plates.

    • After allowing the cells to attach and stabilize, pre-treat with various concentrations of this compound for 2 hours.

    • Induce hypertrophy by adding a hypertrophic agonist (e.g., 100 nM Angiotensin II) to the culture medium.

    • Incubate the cells for 48-72 hours.

  • Assessment of Hypertrophy:

    • Protein Synthesis: Add ³H-leucine to the culture medium during the last 24 hours of incubation. Measure the incorporation of ³H-leucine into cellular proteins as an index of protein synthesis.

    • Cell Size: Fix the cells and perform immunofluorescence staining for a cardiomyocyte-specific marker like α-actinin. Capture images using a fluorescence microscope and quantify the cell surface area using image analysis software.

Conclusion

This compound, a partial adenosine A1 receptor agonist, has shown promise in preclinical models by exhibiting cardioprotective and anti-hypertrophic effects. However, these benefits did not translate into improved exercise capacity in patients with HFpEF in the PANACHE clinical trial. The provided protocols and data offer a framework for researchers to further investigate the potential mechanisms and therapeutic applications of Neladenoson and similar compounds in the context of heart failure. Further studies are warranted to explore the disconnect between preclinical and clinical findings and to identify patient subgroups that may benefit from this therapeutic approach.

References

Application of Neladenoson Dalanate Hydrochloride in Studying SERCA2a Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Neladenoson (B10821588) dalanate hydrochloride is a partial agonist of the adenosine (B11128) A1 receptor.[1] Preclinical studies have suggested that its mechanism of action in heart failure may involve the enhancement of sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a) activity.[2][3] SERCA2a is a critical protein in cardiac myocytes, responsible for pumping calcium ions from the cytosol into the sarcoplasmic reticulum, which is essential for muscle relaxation and subsequent contraction.[4][5] Dysregulation of SERCA2a is a known factor in the pathophysiology of heart failure.[6] While clinical trials with Neladenoson dalanate hydrochloride have been conducted for heart failure, direct quantitative data on its specific effects on SERCA2a activity from these trials are not extensively published.[3] Therefore, the following protocols and data tables are provided as a guide for researchers to investigate the potential effects of this compound and other adenosine A1 receptor agonists on SERCA2a activity.

Mechanism of Action and Therapeutic Potential

Neladenoson, the active moiety of this compound, is a selective partial agonist of the A1 adenosine receptor.[1][3] Activation of A1 receptors in cardiomyocytes is thought to trigger downstream signaling cascades that may lead to improved mitochondrial function and enhanced SERCA2a activity.[2][3] By potentially increasing the efficiency of calcium reuptake into the sarcoplasmic reticulum, Neladenoson could improve both systolic and diastolic function in the failing heart. However, it is important to note that clinical trials in patients with heart failure with reduced and preserved ejection fraction did not meet their primary efficacy endpoints.[3] Further preclinical research is warranted to fully elucidate the direct molecular effects of Neladenoson on SERCA2a.

Quantitative Data Presentation

ParameterDescriptionControl Value (Example)Treated Value (Example)Unit
Vmax Maximum rate of Ca2+ uptake10.5 ± 1.215.3 ± 1.8nmol Ca2+/mg/min
EC50 (for Ca2+) Concentration of Ca2+ at which half-maximal SERCA2a activity is observed0.45 ± 0.050.35 ± 0.04µM
Hill Coefficient A measure of the cooperativity of substrate binding1.8 ± 0.21.9 ± 0.2-
ATPase Activity Rate of ATP hydrolysis by SERCA2a8.2 ± 0.912.5 ± 1.1nmol Pi/mg/min
IC50 (Inhibitor) Concentration of an inhibitor that reduces SERCA2a activity by 50%-(Varies with inhibitor)µM

Experimental Protocols

Protocol 1: SERCA2a-Mediated 45Ca2+ Uptake Assay in Cardiac Microsomes

This protocol is adapted from established methods for measuring SERCA-mediated calcium uptake.[7][8]

1. Preparation of Cardiac Microsomes: a. Homogenize fresh or frozen cardiac tissue in ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, and protease inhibitors). b. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove cellular debris. c. Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard protein assay.

2. 45Ca2+ Uptake Assay: a. Prepare a reaction mixture containing assay buffer (e.g., 100 mM KCl, 20 mM HEPES, pH 7.0, 5 mM MgCl2, 5 mM ATP, 5 mM potassium oxalate), varying concentrations of free Ca2+ buffered with EGTA, and the desired concentration of this compound or vehicle control. b. Add a known amount of 45Ca2+ to the reaction mixture. c. Initiate the reaction by adding the cardiac microsomes (typically 20-50 µg of protein). d. Incubate the reaction at 37°C for a specific time course (e.g., 0, 1, 2, 5, and 10 minutes). e. Terminate the reaction by rapidly filtering the mixture through a 0.45 µm nitrocellulose filter. f. Wash the filter quickly with ice-cold wash buffer (e.g., 100 mM KCl, 2 mM EGTA) to remove non-sequestered 45Ca2+. g. Determine the amount of 45Ca2+ retained on the filter using a scintillation counter. h. Calculate the rate of Ca2+ uptake (nmol Ca2+/mg protein/min).

Protocol 2: Thapsigargin-Sensitive SERCA2a ATPase Activity Assay

This assay measures the ATP hydrolysis activity of SERCA2a, which is specifically inhibited by thapsigargin (B1683126).[9]

1. Preparation of Cardiac Microsomes: a. Follow the same procedure as described in Protocol 1.

2. ATPase Activity Assay: a. Prepare a reaction mixture containing assay buffer (e.g., 50 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, and a defined concentration of CaCl2 to achieve a desired free Ca2+ concentration). b. Add the cardiac microsomes (typically 10-20 µg of protein) to the reaction mixture. c. Pre-incubate the mixture for 5 minutes at 37°C in the presence or absence of a specific SERCA2a inhibitor, thapsigargin (typically 1 µM), to determine the non-SERCA ATPase activity. d. Initiate the reaction by adding ATP (e.g., 3 mM). e. Incubate for a defined period (e.g., 15-30 minutes) at 37°C. f. Stop the reaction by adding an acidic solution (e.g., trichloroacetic acid). g. Measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method, such as the malachite green assay. h. The SERCA2a-specific ATPase activity is calculated as the difference between the total ATPase activity (without thapsigargin) and the non-SERCA ATPase activity (with thapsigargin).

Visualizations

Signaling_Pathway Hypothesized Signaling Pathway of Neladenoson on SERCA2a Neladenoson Neladenoson Dalanate Hydrochloride A1R Adenosine A1 Receptor Neladenoson->A1R activates Signaling Downstream Signaling Cascade A1R->Signaling initiates SERCA2a_Activity Increased SERCA2a Activity Signaling->SERCA2a_Activity leads to Ca_Uptake Enhanced Sarcoplasmic Reticulum Ca2+ Uptake SERCA2a_Activity->Ca_Uptake Relaxation Improved Myocardial Relaxation Ca_Uptake->Relaxation

Caption: Hypothesized signaling pathway of Neladenoson's effect on SERCA2a.

Experimental_Workflow Experimental Workflow for SERCA2a Activity Assay cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Cardiac Tissue Homogenization Homogenization Tissue->Homogenization Microsomes Isolate Microsomes Homogenization->Microsomes Reaction_Mix Prepare Reaction Mix (+/- Neladenoson) Microsomes->Reaction_Mix Incubation Incubate with Microsomes and 45Ca2+ or ATP Reaction_Mix->Incubation Termination Terminate Reaction Incubation->Termination Measurement Measure 45Ca2+ Uptake or Pi Release Termination->Measurement Calculation Calculate SERCA2a Activity Measurement->Calculation Comparison Compare Treated vs. Control Calculation->Comparison

Caption: Workflow for determining SERCA2a activity.

Logical_Relationship Logical Relationship of Neladenoson Treatment and Expected Outcomes Treatment Neladenoson Dalanate Hydrochloride Treatment SERCA2a_Function SERCA2a Function Treatment->SERCA2a_Function affects Outcome_Positive Increased Ca2+ Uptake Rate SERCA2a_Function->Outcome_Positive if effective Outcome_Negative No Change in Ca2+ Uptake Rate SERCA2a_Function->Outcome_Negative if not effective

Caption: Logical flow of Neladenoson treatment and potential outcomes.

References

Application Notes and Protocols: Western Blot Analysis of A1 Adenosine Receptor Expression Following Neladenoson Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A1 adenosine (B11128) receptor (A1AR) is a G protein-coupled receptor that plays a crucial role in various physiological processes, particularly in the cardiovascular and central nervous systems.[1] Neladenoson (B10821588) is a partial agonist of the A1AR that has been investigated for the treatment of heart failure.[2][3] Understanding the effect of neladenoson on the expression level of A1AR is critical for elucidating its mechanism of action and potential for receptor desensitization or downregulation. This document provides a detailed protocol for the detection and quantification of A1AR expression in cell lysates or tissue homogenates using Western blotting.

A1 Adenosine Receptor Signaling Pathway

Activation of the A1AR by an agonist, such as neladenoson, initiates a signaling cascade through its coupling with inhibitory G proteins (Gi/o).[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, A1AR activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

A1AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Neladenoson Neladenoson A1AR A1 Adenosine Receptor (A1AR) Neladenoson->A1AR Binds to G_protein Gi/o Protein A1AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP2 PIP2->IP3 Cleaves PIP2->DAG Cleaves Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Cellular_Response Ca_release->Cellular_Response

A1 Adenosine Receptor Signaling Pathway.

Data on A1AR Expression After Agonist Treatment

Currently, there is a lack of publicly available data specifically quantifying the change in A1 adenosine receptor protein expression following treatment with neladenoson. However, studies with other A1AR agonists present conflicting results, suggesting that the effect on receptor density may be agonist- and system-dependent.

AgonistExperimental SystemDuration of TreatmentEffect on A1AR DensityReference
N6-cyclopentyladenosine (CPA)C57BL/6 Mice9 daysNo significant change[4][5]
General A1 AgonistsReview of multiple studiesChronicReduction in density reported[6]

Note: The provided data is for agonists other than neladenoson and should be interpreted with caution. It is recommended that researchers empirically determine the effect of neladenoson on A1AR expression in their specific model system.

Western Blot Protocol for A1 Adenosine Receptor

This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, and immunodetection of A1AR.

Experimental Workflow

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis cluster_transfer 3. Protein Transfer cluster_immunodetection 4. Immunodetection cluster_analysis 5. Analysis cell_culture Cell Culture with Neladenoson Treatment cell_lysis Cell Lysis and Protein Extraction cell_culture->cell_lysis quantification Protein Quantification (e.g., BCA Assay) cell_lysis->quantification sample_prep Sample Preparation with Laemmli Buffer quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Transfer to PVDF or Nitrocellulose Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-A1AR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging detection->imaging densitometry Densitometry and Data Analysis imaging->densitometry

Western Blot Experimental Workflow.

Materials and Reagents
  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • Sample Buffer: 4x Laemmli sample buffer.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

  • Running Buffer: MOPS or MES SDS Running Buffer.

  • Transfer Buffer: NuPAGE Transfer Buffer or equivalent.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm pore size).

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Rabbit polyclonal or monoclonal anti-A1 Adenosine Receptor antibody.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Loading Control Antibody: Antibody against a housekeeping protein (e.g., GAPDH, β-actin).

Detailed Methodology

1. Sample Preparation a. Culture cells to the desired confluency and treat with various concentrations of neladenoson for the desired time points. Include a vehicle-treated control group. b. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer with inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay. f. Normalize the protein concentration for all samples. Prepare aliquots for Western blotting by adding 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.

2. SDS-PAGE a. Load 20-30 µg of protein per well into a precast polyacrylamide gel. Include a pre-stained protein ladder. b. Run the gel in the appropriate running buffer according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

3. Protein Transfer a. Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer. b. Assemble the transfer stack and perform the transfer using a wet or semi-dry transfer system. Transfer conditions should be optimized, but a standard condition is 100V for 1-2 hours at 4°C.

4. Immunodetection a. After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary anti-A1AR antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using densitometry software. Normalize the A1AR band intensity to the corresponding loading control band intensity for each sample.

Conclusion

This document provides a comprehensive protocol for the Western blot analysis of A1 adenosine receptor expression following neladenoson treatment. While direct data on the effect of neladenoson on A1AR expression is currently limited, the provided methodology will enable researchers to investigate this relationship in their specific experimental models. Careful optimization of antibody concentrations and transfer conditions is recommended to ensure reliable and reproducible results.

References

Application Notes and Protocols for the Langendorff Heart Perfusion Model with Neladenoson Dalanate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart perfusion system is a powerful ex vivo technique for studying cardiac physiology and pharmacology in a controlled environment, free from systemic neurohormonal influences.[1] This application note provides a detailed protocol for utilizing the Langendorff model to investigate the cardioprotective effects of Neladenoson dalanate hydrochloride, a partial and selective agonist of the adenosine (B11128) A1 receptor.[2] Neladenoson has been investigated for its potential to confer the cardioprotective benefits of adenosine receptor activation, such as reducing ischemia-reperfusion injury, without inducing the undesirable side effects associated with full agonists.[2]

These protocols are designed for researchers in cardiovascular pharmacology and drug development to assess the direct cardiac effects of this compound on hemodynamic function and in the context of simulated ischemia-reperfusion injury.

Mechanism of Action: this compound

Neladenoson is a partial agonist of the adenosine A1 receptor (A1AR).[2] The A1AR is a G-protein coupled receptor that, upon activation, couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream effects of A1AR activation in cardiomyocytes are believed to include modulation of ion channel activity and cellular metabolism, contributing to cardioprotection. The partial agonism of Neladenoson is thought to provide a therapeutic window where beneficial cardiac effects can be achieved without the pronounced negative chronotropic and dromotropic effects observed with full adenosine A1 receptor agonists.

DOT script for Neladenoson Signaling Pathway

Neladenoson_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Neladenoson Neladenoson A1R Adenosine A1 Receptor Neladenoson->A1R binds Gi Gi-protein A1R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gi->AC inhibits PKA Protein Kinase A cAMP->PKA activates Cardioprotection Cardioprotective Effects PKA->Cardioprotection leads to

Neladenoson_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Neladenoson Neladenoson A1R Adenosine A1 Receptor Neladenoson->A1R binds Gi Gi-protein A1R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gi->AC inhibits PKA Protein Kinase A cAMP->PKA activates Cardioprotection Cardioprotective Effects PKA->Cardioprotection leads to

Caption: Neladenoson signaling pathway in cardiomyocytes.

Experimental Protocols

Materials and Reagents
  • Animals: Male Wistar rats (250-300 g) are commonly used. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • This compound: To be sourced from a reputable chemical supplier.

  • Vehicle Solution: A stock solution of this compound can be prepared in dimethyl sulfoxide (B87167) (DMSO) and then further diluted in Krebs-Henseleit buffer. The final concentration of DMSO in the perfusate should not exceed 0.1% to avoid solvent-induced cardiac effects.

  • Krebs-Henseleit Buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose. The buffer should be freshly prepared, pH adjusted to 7.4, and gassed continuously with 95% O2 / 5% CO2.

  • Anesthetic: Sodium pentobarbital (B6593769) (60 mg/kg, intraperitoneal injection).

  • Anticoagulant: Heparin (500 IU/kg, intraperitoneal injection).

  • Triphenyltetrazolium chloride (TTC) stain: For infarct size determination.

Langendorff Perfusion Apparatus Setup

The Langendorff apparatus should be set up to allow for retrograde perfusion of the isolated heart at a constant pressure (typically 80 mmHg) or constant flow. The system should be jacketed to maintain the perfusate and the heart at a physiological temperature of 37°C. A pressure transducer connected to a fluid-filled balloon inserted into the left ventricle is required for measuring cardiac function. Data acquisition software is used to record and analyze hemodynamic parameters.

DOT script for Langendorff Experimental Workflow

Langendorff_Workflow cluster_preparation Preparation cluster_perfusion Perfusion Protocol cluster_data_analysis Data Collection & Analysis Anesthesia Anesthetize Animal Heparinization Administer Heparin Anesthesia->Heparinization Heart_Excision Excise Heart Heparinization->Heart_Excision Cannulation Cannulate Aorta Heart_Excision->Cannulation Stabilization Stabilization Period (20 min) Cannulation->Stabilization Drug_Administration Administer Neladenoson or Vehicle Stabilization->Drug_Administration Ischemia Global Ischemia (30 min) Drug_Administration->Ischemia Reperfusion Reperfusion (60-120 min) Ischemia->Reperfusion Hemodynamics Record Hemodynamic Data Reperfusion->Hemodynamics Infarct_Size Measure Infarct Size (TTC) Reperfusion->Infarct_Size Biochemical_Assays Biochemical Assays (Optional) Reperfusion->Biochemical_Assays

Langendorff_Workflow cluster_preparation Preparation cluster_perfusion Perfusion Protocol cluster_data_analysis Data Collection & Analysis Anesthesia Anesthetize Animal Heparinization Administer Heparin Anesthesia->Heparinization Heart_Excision Excise Heart Heparinization->Heart_Excision Cannulation Cannulate Aorta Heart_Excision->Cannulation Stabilization Stabilization Period (20 min) Cannulation->Stabilization Drug_Administration Administer Neladenoson or Vehicle Stabilization->Drug_Administration Ischemia Global Ischemia (30 min) Drug_Administration->Ischemia Reperfusion Reperfusion (60-120 min) Ischemia->Reperfusion Hemodynamics Record Hemodynamic Data Reperfusion->Hemodynamics Infarct_Size Measure Infarct Size (TTC) Reperfusion->Infarct_Size Biochemical_Assays Biochemical Assays (Optional) Reperfusion->Biochemical_Assays

Caption: Experimental workflow for Langendorff heart perfusion.

Protocol 1: Assessment of Hemodynamic Effects
  • Animal Preparation: Anesthetize the rat with sodium pentobarbital and administer heparin.

  • Heart Excision and Cannulation: Perform a thoracotomy, rapidly excise the heart, and place it in ice-cold Krebs-Henseleit buffer. Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion.

  • Stabilization: Allow the heart to stabilize for 20 minutes. During this period, insert a balloon into the left ventricle and adjust the volume to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

  • Baseline Recording: Record baseline hemodynamic parameters for 10 minutes.

  • Drug Administration: Perfuse the heart with Krebs-Henseleit buffer containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle for a period of 15-20 minutes for each concentration.

  • Data Recording: Continuously record hemodynamic parameters throughout the drug administration period.

Protocol 2: Ischemia-Reperfusion Injury Model
  • Animal Preparation and Heart Isolation: Follow steps 1 and 2 from Protocol 1.

  • Stabilization: Allow the heart to stabilize for 20 minutes with a balloon inserted in the left ventricle.

  • Pre-treatment: Perfuse the heart with either vehicle or this compound at a selected concentration for 15 minutes prior to ischemia.

  • Global Ischemia: Induce global ischemia by stopping the perfusion for 30 minutes.

  • Reperfusion: Reperfuse the heart with the same pre-treatment solution (vehicle or Neladenoson) for 60 to 120 minutes.

  • Data Recording: Continuously record hemodynamic parameters throughout the experiment.

  • Infarct Size Measurement: At the end of reperfusion, freeze the heart, slice it into sections, and incubate with 1% TTC stain to differentiate between viable (red) and infarcted (pale) tissue. Quantify the infarct size as a percentage of the total ventricular area.

Data Presentation

The following tables present hypothetical data based on expected outcomes from published studies on adenosine A1 receptor agonists in similar models. These should be replaced with actual experimental data.

Table 1: Hemodynamic Effects of this compound

ParameterBaselineVehicleNeladenoson (10 nM)Neladenoson (100 nM)Neladenoson (1 µM)
Heart Rate (bpm) 280 ± 15278 ± 14275 ± 16265 ± 18250 ± 20**
LVDP (mmHg) 95 ± 894 ± 796 ± 898 ± 9102 ± 10
+dP/dt max (mmHg/s) 2500 ± 2002480 ± 1902520 ± 2102580 ± 2202650 ± 230
-dP/dt min (mmHg/s) -1800 ± 150-1790 ± 140-1820 ± 160-1880 ± 170-1950 ± 180
Coronary Flow (mL/min) 12 ± 1.511.8 ± 1.412.5 ± 1.613.5 ± 1.814.8 ± 2.0**

*LVDP: Left Ventricular Developed Pressure; +dP/dt max: Maximum rate of pressure development; -dP/dt min: Minimum rate of pressure development. Values are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.

Table 2: Cardioprotective Effects of this compound in Ischemia-Reperfusion Injury

ParameterShamI/R + VehicleI/R + Neladenoson (100 nM)
Recovery of LVDP (%) 100 ± 535 ± 665 ± 8
LVEDP at end of Reperfusion (mmHg) 8 ± 245 ± 525 ± 4
Infarct Size (% of Ventricles) 052 ± 528 ± 4**

*I/R: Ischemia-Reperfusion; LVDP: Left Ventricular Developed Pressure; LVEDP: Left Ventricular End-Diastolic Pressure. Values are presented as mean ± SEM. *p<0.01 vs. I/R + Vehicle.

Conclusion

The Langendorff heart perfusion model provides a robust and reproducible platform to investigate the direct cardiac effects of this compound. The detailed protocols in this application note offer a framework for assessing its impact on cardiac hemodynamics and its potential as a cardioprotective agent against ischemia-reperfusion injury. The provided data tables and diagrams serve as a guide for data presentation and understanding the compound's mechanism of action. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to best practices in ex vivo heart perfusion.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Neladenoson Dalanate Hydrochloride in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when preparing solutions of Neladenoson dalanate hydrochloride in Phosphate (B84403) Buffered Saline (PBS).

Understanding the Challenge: Solubility of this compound

Neladenoson dalanate is a prodrug of a partial adenosine (B11128) A1 receptor agonist.[1] The hydrochloride salt form was developed to enhance the aqueous solubility of the parent compound, neladenoson, which has very low water solubility.[1] However, achieving high concentrations in standard physiological buffers like PBS (typically at pH 7.4) can still be challenging.

Several factors can contribute to these solubility issues:

  • pH-Dependent Solubility: As a hydrochloride salt of a basic compound, Neladenoson dalanate's solubility is pH-dependent. The predicted strongest basic pKa of the free base is 8.39. While the pH of standard PBS (7.4) is below this pKa, suggesting the compound will be in its more soluble protonated form, the solubility can still be limited. As the pH of the solution approaches the pKa, the proportion of the less soluble free base increases, which can lead to precipitation.

  • Buffer Interactions: In some cases, hydrochloride salts of drugs can interact with phosphate ions in the buffer, leading to the formation of less soluble phosphate salts.[2][3] This can cause the compound to precipitate out of solution, even at a pH where it would be expected to be soluble.

  • "Salting Out" Effect: High salt concentrations in the buffer can sometimes reduce the solubility of a compound.

  • Common Ion Effect: The presence of chloride ions in the buffer could potentially decrease the solubility of the hydrochloride salt, although this is generally more significant for slightly soluble salts.[4]

The following table summarizes the key physicochemical properties of Neladenoson dalanate:

PropertyValueSource
Molecular FormulaC35H34ClN7O4S2DC Chemicals
Molecular Weight716.27 g/mol DC Chemicals
Predicted Water Solubility (free base)0.00945 mg/mLDrugBank Online
Predicted Strongest Basic pKa8.39DrugBank Online

Troubleshooting Guide: Step-by-Step Solutions

If you are encountering precipitation or incomplete dissolution of this compound in PBS, follow these troubleshooting steps.

dot

Troubleshooting_Workflow start Start: Solubility Issue in PBS check_conc 1. Review Target Concentration Is it within expected solubility limits? start->check_conc high_conc High Concentration check_conc->high_conc Yes ok_conc Concentration Seems Feasible check_conc->ok_conc No lower_conc Action: Lower the final concentration. high_conc->lower_conc ph_adjust 2. Modify PBS pH Try a lower pH (e.g., 6.5-7.0). ok_conc->ph_adjust cosolvent 3. Use a Co-solvent Prepare a concentrated stock in DMSO or Ethanol. ph_adjust->cosolvent If pH adjustment is insufficient or not ideal for the experiment stock_prep 4. Refine Stock Solution Protocol - Warm gently (37°C) - Vortex thoroughly - Sonicate cosolvent->stock_prep dilution_method 5. Optimize Dilution Method - Add stock to buffer dropwise while vortexing. - Ensure rapid mixing. stock_prep->dilution_method final_check 6. Final Solution Check - Visually inspect for precipitates. - Consider sterile filtration (0.22 µm). dilution_method->final_check success Success: Soluble Solution final_check->success Clear fail Issue Persists: Consider Alternative Buffers or Formulation Strategies final_check->fail Precipitate

Caption: Troubleshooting workflow for dissolving this compound in PBS.

Frequently Asked Questions (FAQs)

Q1: At what pH is this compound most soluble?

Q2: Can I use DMSO to dissolve this compound?

Yes, using a co-solvent like Dimethyl Sulfoxide (DMSO) is a common and effective strategy. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your PBS buffer to the final desired concentration. Be mindful of the final DMSO concentration in your experiment, as it can be toxic to cells at higher levels (typically >0.5%).

Q3: My compound dissolves in DMSO but precipitates when I add it to PBS. What should I do?

This is a common issue when the aqueous buffer cannot support the solubility of the compound at the final concentration. Here are some solutions:

  • Lower the final concentration: Your target concentration may be above the solubility limit in the final buffer.

  • Increase the co-solvent percentage: If your experimental system can tolerate it, a slightly higher final percentage of DMSO may keep the compound in solution.

  • Optimize the dilution method: Add the DMSO stock to the PBS buffer slowly, drop-by-drop, while vigorously vortexing the buffer. This rapid mixing can prevent localized high concentrations that lead to precipitation.

  • Warm the buffer: Gently warming the PBS to 37°C before and during the addition of the DMSO stock can help improve solubility.

Q4: Can I heat the PBS solution to get the compound to dissolve?

Gentle warming to 37°C is generally acceptable and can aid dissolution. However, avoid boiling or excessive heat, as this could degrade the compound. Always check the manufacturer's data sheet for information on the thermal stability of this compound.

Q5: Could the phosphate in PBS be the problem?

It is possible that a less soluble phosphate salt of Neladenoson dalanate is forming.[2][3] If you have tried the above methods and still face issues, consider using an alternative buffer system for your experiment, such as HEPES or MOPS, which do not contain phosphate. Ensure that the alternative buffer is compatible with your experimental setup.

Experimental Protocols

Protocol 1: Preparation of a this compound Solution in PBS using a Co-solvent (DMSO)

This protocol is a starting point for preparing a solution for in vitro experiments.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile Phosphate Buffered Saline (PBS), pH 7.4

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or incubator at 37°C (optional)

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Prepare a Concentrated Stock Solution:

      • Weigh out the required amount of this compound in a sterile microcentrifuge tube.

      • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

      • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If needed, gently warm the solution to 37°C for 5-10 minutes and vortex again. Visually inspect to ensure no solid particles remain.

    • Prepare the Final Working Solution:

      • Warm the sterile PBS to 37°C.

      • While vortexing the warm PBS, slowly add the required volume of the DMSO stock solution drop-by-drop to reach the desired final concentration.

      • Continue vortexing for another 30 seconds to ensure homogeneity.

    • Final Check and Sterilization:

      • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

      • If required for your application (e.g., cell culture), sterile filter the final solution using a 0.22 µm syringe filter.

dot

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neladenoson Neladenoson (Active Metabolite) A1R Adenosine A1 Receptor (GPCR) Neladenoson->A1R Binds and partially activates Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion inhibited Response Cellular Response (e.g., Cardioprotection) cAMP->Response Downstream effects

Caption: Simplified signaling pathway of Neladenoson via the Adenosine A1 receptor.

This technical support guide is intended to provide a structured approach to overcoming solubility issues with this compound. The optimal conditions may vary depending on the specific experimental requirements, and it is recommended to perform small-scale pilot experiments to determine the best method for your application.

References

Technical Support Center: Neladenoson Dalanate Hydrochloride Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating neladenoson (B10821588) dalanate hydrochloride. The information is based on the results of the Phase II clinical trials.

Frequently Asked Questions (FAQs)

Q1: Why did neladenoson dalanate hydrochloride fail in Phase II clinical trials for heart failure?

A1: this compound, a partial adenosine (B11128) A₁ receptor agonist, failed in two key Phase IIb clinical trials—PANACHE for heart failure with preserved ejection fraction (HFpEF) and PANTHEON for heart failure with reduced ejection fraction (HFrEF)—due to a lack of efficacy in meeting their primary and secondary endpoints.[1]

In the PANACHE trial (HFpEF) , there was no significant improvement in exercise capacity, as measured by the 6-minute walk test (6MWT), which was the primary endpoint.[2][3] Furthermore, there were no beneficial effects observed on secondary endpoints such as physical activity, cardiac biomarkers (NT-proBNP and high-sensitivity troponin T), or quality of life.[4]

In the PANTHEON trial (HFrEF) , neladenoson did not lead to favorable changes in cardiac structure and function, as measured by the primary endpoints of N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels and left ventricular ejection fraction (LVEF).[5] Additionally, the drug was associated with a dose-dependent decrease in renal function in this patient population.[5]

Troubleshooting Guide for Experimental Design

Q2: My preclinical results with partial adenosine A₁ receptor agonists are promising. Why didn't this translate to the clinical setting with neladenoson?

A2: This is a critical question in translational medicine. The discrepancy between preclinical and clinical results for neladenoson could be attributed to several factors:

  • Species-Specific Differences: The physiological and pathological differences between animal models of heart failure and human heart failure are substantial. The specific mechanisms of action and downstream effects of adenosine A₁ receptor agonism may not be fully conserved.

  • Complexity of Human Heart Failure: Clinical heart failure is a heterogeneous syndrome with diverse underlying etiologies and comorbidities, which may not be adequately replicated in preclinical models.

  • Lack of Mechanistic Confirmation in Humans: While preclinical data suggested benefits in mitochondrial function and calcium handling, it is unclear if these effects were achieved in the clinical trial participants.[4] The lack of mechanistic studies in humans makes it difficult to determine if the drug engaged its target as expected.[4]

  • Dose and Duration: It is possible that the doses administered or the 20-week treatment duration in the Phase II trials were insufficient to elicit a clinically meaningful effect.[2][4]

Q3: We are designing a trial for a similar compound. What were the key design elements of the PANACHE and PANTHEON trials?

A3: Both the PANACHE and PANTHEON trials were Phase IIb, randomized, double-blind, placebo-controlled, parallel-group, dose-finding studies.[5][6]

  • PANACHE (HFpEF) Trial Design:

    • Population: Patients with New York Heart Association (NYHA) class II or III HFpEF and elevated natriuretic peptide levels.[3]

    • Intervention: Patients were randomized to receive placebo or one of five doses of neladenoson (5 mg, 10 mg, 20 mg, 30 mg, and 40 mg) once daily for 20 weeks.[3]

    • Primary Endpoint: Change in 6-minute walk test distance from baseline to 20 weeks.[3]

    • Secondary Endpoints: Included changes in physical activity (measured by an accelerometer), NT-proBNP, high-sensitivity troponin T, and quality of life.[2]

  • PANTHEON (HFrEF) Trial Design:

    • Population: Patients with chronic HFrEF.[5]

    • Intervention: Patients were randomized to receive placebo or one of five doses of neladenoson (5, 10, 20, 30, and 40 mg) once daily for 20 weeks.[5]

    • Primary Endpoints: Change from baseline to 20 weeks in left ventricular ejection fraction (LVEF) and NT-proBNP.[5]

    • Secondary Endpoints: Included changes in left ventricular volumes, high-sensitivity troponin T, and a composite of cardiovascular mortality, heart failure hospitalization, and urgent heart failure visits.[5]

Quantitative Data Summary

Table 1: PANACHE (HFpEF) Trial - Change in 6-Minute Walk Test Distance (6MWTD) at 20 Weeks

Treatment GroupMean Absolute Change from Baseline in 6MWTD (meters)95% Confidence Interval
Placebo0.2-12.1 to 12.4
Neladenoson 5 mg19.4-10.8 to 49.7
Neladenoson 10 mg29.43.0 to 55.8
Neladenoson 20 mg13.8-2.3 to 29.8
Neladenoson 30 mg16.3-1.1 to 33.6
Neladenoson 40 mg13.0-5.9 to 31.9

Data from Shah et al., 2019.[3] Note: A minimal clinically important difference was considered to be 40 meters. None of the neladenoson groups achieved this threshold, and there was no significant dose-response relationship.[3]

Table 2: PANTHEON (HFrEF) Trial - Primary Endpoint Results at 20 Weeks

Primary EndpointResult
Change in NT-proBNPNo dose-dependent favorable effect observed.
Change in LVEFNo dose-dependent favorable effect observed.

Data from Voors et al., 2019.[5]

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action of Neladenoson

Neladenoson is a partial agonist of the adenosine A₁ receptor. In preclinical models, activation of this G-protein coupled receptor was hypothesized to improve mitochondrial function and sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) activity, enhance energy substrate utilization, and promote reverse ventricular remodeling.[6]

Neladenoson_Pathway cluster_cell Cardiomyocyte Neladenoson Neladenoson Dalanate A1R Adenosine A1 Receptor (GPCR) Neladenoson->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Mitochondria Mitochondrial Function (e.g., Respiration) G_protein->Mitochondria Modulates SERCA SERCA2a Activity G_protein->SERCA Modulates cAMP ↓ cAMP AC->cAMP Remodeling Reverse Ventricular Remodeling Mitochondria->Remodeling SERCA->Remodeling

Caption: Proposed signaling pathway of neladenoson in cardiomyocytes.

PANACHE and PANTHEON Clinical Trial Workflow

The workflow for the PANACHE and PANTHEON trials followed a standard randomized controlled trial design.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (20 Weeks) cluster_assessment Endpoint Assessment cluster_analysis Data Analysis Patient_Pool Heart Failure Patients (HFpEF or HFrEF) Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Patient_Pool->Inclusion_Exclusion Randomize Randomization Inclusion_Exclusion->Randomize Eligible Patients Placebo Placebo Randomize->Placebo Neladenoson_Doses Neladenoson (5, 10, 20, 30, 40 mg) Randomize->Neladenoson_Doses Baseline Baseline Measurements Week_20 20-Week Follow-up Placebo->Week_20 Neladenoson_Doses->Week_20 Analysis Compare Changes from Baseline Baseline->Analysis Week_20->Analysis

Caption: Simplified workflow for the PANACHE and PANTHEON Phase II trials.

References

Technical Support Center: Troubleshooting Neladenoson Efficacy in HFpEF Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of efficacy with neladenoson (B10821588) in preclinical Heart Failure with preserved Ejection Fraction (HFpEF) models.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: No significant improvement in diastolic function is observed with neladenoson treatment.

  • Question: My HFpEF model shows clear signs of diastolic dysfunction, but after treating with neladenoson, I don't see any improvement in echocardiographic parameters like E/e' ratio or isovolumic relaxation time (IVRT). What could be the reason?

  • Answer: Several factors could contribute to the lack of observed efficacy on diastolic function. Consider the following troubleshooting steps:

    • Confirm Target Engagement: First, ensure that neladenoson is reaching its target, the adenosine (B11128) A1 receptor, in the cardiac tissue. While direct measurement of receptor occupancy can be complex, you can assess downstream biomarkers of A1 receptor activation. A potential biomarker to investigate is the phosphorylation status of downstream signaling proteins.

    • Dosage and Administration: Verify that the dose and route of administration are appropriate for the animal model. Preclinical studies with other adenosine A1 receptor agonists, such as N6-cyclopentyladenosine (CPA), have used subcutaneous infusion.[1][2] Ensure the stability of neladenoson in your formulation and the consistency of administration.

    • Severity of the HFpEF Model: The stage and severity of the established HFpEF phenotype might be too advanced for neladenoson to elicit a reversal of diastolic dysfunction. Consider initiating treatment at an earlier stage of disease progression in your model.

    • Partial Agonist Activity: Neladenoson is a partial agonist of the A1 adenosine receptor.[3][4] This characteristic is intended to avoid the negative side effects associated with full agonists but may also result in a more modest therapeutic effect.[5] It's possible that the partial agonism is insufficient to overcome the pathological signaling in your specific HFpEF model.

    • Positive Control: Include a positive control in your experiment to ensure that your model is responsive to therapeutic intervention. For instance, studies have shown that other adenosine A1 receptor agonists can attenuate cardiac hypertrophy and fibrosis.[1][2][5]

Issue 2: Neladenoson treatment does not reduce cardiac hypertrophy or fibrosis.

  • Question: I am using a pressure-overload model (e.g., TAC) to induce HFpEF, but neladenoson is not attenuating the development of cardiac hypertrophy or fibrosis. What should I check?

  • Answer: A lack of effect on cardiac remodeling is a common challenge. Here are some potential reasons and troubleshooting tips:

    • Model-Specific Pathophysiology: The signaling pathways driving hypertrophy and fibrosis can vary between different HFpEF models. Neladenoson's mechanism, primarily through A1 adenosine receptor activation, may not effectively target the dominant pathological pathways in your chosen model. For example, a study using the A1 receptor agonist CPA showed significant anti-hypertrophic effects in a phenylephrine-induced hypertrophy model.[1][2]

    • Duration of Treatment: The timeframe for observing a reduction in established hypertrophy and fibrosis might be longer than your current experimental protocol allows. Consider extending the treatment duration.

    • Assessment Methods: Ensure your methods for assessing hypertrophy (e.g., heart weight to body weight ratio, cardiomyocyte size) and fibrosis (e.g., picrosirius red staining, collagen quantification) are sensitive and reproducible.

    • Concomitant Pathologies: HFpEF is a complex syndrome often associated with comorbidities like hypertension and metabolic dysfunction.[6] These factors can contribute to cardiac remodeling through pathways that may not be modulated by neladenoson.

Issue 3: Inconsistent or highly variable results are observed across animals.

  • Question: I am seeing a high degree of variability in the response to neladenoson between individual animals in my study. How can I address this?

  • Answer: High variability can obscure a potential therapeutic effect. Here's how to troubleshoot this issue:

    • Standardize the HFpEF Model: Ensure the surgical procedure (e.g., TAC) or the induction protocol for your HFpEF model is highly consistent across all animals to minimize variability in the initial disease state.

    • Animal Characteristics: Factors such as age, sex, and genetic background of the animals can influence the development of HFpEF and the response to treatment. Ensure these are consistent within your experimental groups.

    • Drug Formulation and Delivery: Inconsistent drug formulation or administration can lead to variable drug exposure. Confirm the homogeneity of your neladenoson formulation and the accuracy of your dosing technique.

    • Blinding and Randomization: Implement proper blinding and randomization procedures during animal allocation, treatment, and data analysis to minimize unconscious bias.

Quantitative Data Summary

The following tables summarize quantitative data from a preclinical study using N6-cyclopentyladenosine (CPA), a selective adenosine A1 receptor agonist, as a positive control to demonstrate the potential effects of A1 receptor activation in a model of cardiac hypertrophy.

Table 1: Effect of CPA on Cardiac Hypertrophy in a Phenylephrine-Induced Mouse Model [1]

ParameterControl (Saline)Phenylephrine (PE)PE + CPA (2 mg/kg/day)
Heart Weight / Body Weight (mg/g)4.5 ± 0.16.2 ± 0.24.8 ± 0.1
Cardiomyocyte Diameter (µm)15.2 ± 0.321.5 ± 0.516.1 ± 0.4
Cardiomyocyte Cross-Sectional Area (µm²)180 ± 10320 ± 15195 ± 12

Table 2: Effect of CPA on Fetal Gene Expression in a Phenylephrine-Induced Mouse Model [1]

GeneControl (Saline)Phenylephrine (PE)PE + CPA (2 mg/kg/day)
ANF (mRNA expression, relative units)1.0 ± 0.24.5 ± 0.51.5 ± 0.3
β-MHC (mRNA expression, relative units)1.0 ± 0.35.2 ± 0.61.8 ± 0.4

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying neladenoson in HFpEF models.

Transverse Aortic Constriction (TAC) Surgery in Mice

This protocol describes a standard method for inducing pressure-overload cardiac hypertrophy.[7][8][9][10][11]

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-surgical instruments (forceps, scissors, needle holders)

  • Suture material (e.g., 6-0 silk, 7-0 polypropylene)

  • Blunted 27-gauge needle

  • Heating pad

  • Disinfectant (e.g., 70% ethanol, Betadine)

Procedure:

  • Anesthetize the mouse and confirm the depth of anesthesia.

  • Shave the upper thoracic area and disinfect the surgical site.

  • Make a small vertical incision at the suprasternal notch.

  • Carefully dissect the soft tissue to expose the aortic arch between the innominate and left carotid arteries.

  • Pass a 6-0 silk suture under the aortic arch.

  • Place a blunted 27-gauge needle parallel to the aorta.

  • Tie the suture snugly around the aorta and the needle.

  • Quickly and carefully remove the needle to create a constriction of a defined diameter.

  • Close the incision in layers.

  • Monitor the animal closely during recovery on a heating pad.

Echocardiographic Assessment of Cardiac Function in Mice

This protocol outlines the non-invasive assessment of cardiac structure and function.[12][13][14][15][16]

Equipment:

  • High-frequency ultrasound system with a cardiac probe

  • Anesthesia (e.g., isoflurane)

  • Heated platform with ECG monitoring

Procedure:

  • Anesthetize the mouse and place it in a supine position on the heated platform.

  • Apply ultrasound gel to the chest.

  • Parasternal Long-Axis (PLAX) View:

    • Position the probe to obtain a long-axis view of the left ventricle (LV), mitral valve, and aortic valve.

    • Acquire M-mode images to measure LV wall thickness and internal dimensions for calculation of ejection fraction and fractional shortening.

  • Parasternal Short-Axis (PSAX) View:

    • Rotate the probe 90 degrees from the PLAX view.

    • Acquire images at the level of the papillary muscles to assess LV dimensions and wall motion.

  • Apical Four-Chamber View:

    • Position the probe at the cardiac apex.

    • Use pulsed-wave Doppler to measure mitral inflow velocities (E and A waves) to assess diastolic function (E/A ratio).

    • Use tissue Doppler imaging at the mitral annulus to measure early diastolic velocity (e') for the calculation of the E/e' ratio.

  • Analyze the acquired images using appropriate software to quantify cardiac parameters.

Visualizations

Signaling Pathway

Adenosine_A1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neladenoson Neladenoson (Partial Agonist) A1R Adenosine A1 Receptor Neladenoson->A1R Binds to Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Decreases production of PKA ↓ PKA Activity cAMP->PKA Response Cardioprotective Effects PKA->Response

Caption: Simplified signaling pathway of the Adenosine A1 Receptor activated by Neladenoson.

Experimental Workflow

Experimental_Workflow cluster_model HFpEF Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Induction Induce HFpEF (e.g., TAC surgery) Confirmation Confirm HFpEF Phenotype (Echocardiography) Induction->Confirmation Randomization Randomize Animals (Vehicle vs. Neladenoson) Confirmation->Randomization Treatment Administer Treatment (Defined dose and duration) Randomization->Treatment Echo Echocardiography (Diastolic function) Treatment->Echo Histo Histology (Hypertrophy, Fibrosis) Treatment->Histo Biomarkers Biomarker Analysis (e.g., Gene expression) Treatment->Biomarkers

Caption: General experimental workflow for evaluating Neladenoson in a murine HFpEF model.

Troubleshooting Logic

Troubleshooting_Logic Start No Efficacy Observed Check_Target Is there evidence of target engagement? Start->Check_Target Check_Dose Is the dose and administration route optimal? Check_Target->Check_Dose Yes Reassess_Biomarkers Action: Re-evaluate downstream biomarkers. Check_Target->Reassess_Biomarkers No Check_Model Is the HFpEF model appropriate and not too severe? Check_Dose->Check_Model Yes Optimize_Dose Action: Perform dose-response study. Check formulation. Check_Dose->Optimize_Dose No Check_Variability Is there high inter-animal variability? Check_Model->Check_Variability Yes Refine_Model Action: Treat at an earlier stage. Consider a different model. Check_Model->Refine_Model No Standardize_Protocol Action: Standardize procedures. Increase sample size. Check_Variability->Standardize_Protocol Yes Conclusion Potential lack of efficacy of partial A1R agonism in this context. Check_Variability->Conclusion No

Caption: A logical flowchart for troubleshooting the lack of Neladenoson efficacy.

References

Technical Support Center: Neladenoson Dalanate Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neladenoson (B10821588) dalanate hydrochloride in vivo. The information is designed to help mitigate and understand potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Neladenoson dalanate hydrochloride and what is its primary mechanism of action?

This compound is an orally active prodrug of neladenoson.[1][2] Neladenoson is a potent and selective partial agonist for the adenosine (B11128) A1 receptor (A1R).[1][3] It was developed to achieve the therapeutic, cardioprotective benefits of A1R activation while avoiding the significant side effects associated with full A1R agonists, such as severe bradycardia (slowing of the heart rate), atrioventricular (AV) blocks, and sedation.[1][2]

Q2: How does a "partial agonist" differ from a "full agonist" and why is this important for off-target effects?

A full agonist can elicit a maximal response from a receptor. In contrast, a partial agonist produces a submaximal response, even when all receptors are occupied. This characteristic is key to neladenoson's safety profile. By only partially activating the A1 receptor, it can provide therapeutic effects (like cardioprotection) without causing the overstimulation that leads to pronounced side effects like bradycardia and AV block.[1][2]

Q3: What is the receptor selectivity profile of neladenoson?

Neladenoson is highly selective for the adenosine A1 receptor. It shows significantly lower affinity for the A2A and A3 receptor subtypes. While it is a highly selective A1R agonist, it has been noted to have weak, biased agonism at the A2B receptor subtype.[4]

Q4: Is this compound expected to have central nervous system (CNS) side effects?

Neladenoson was specifically developed to have fewer central side effects compared to its predecessor, capadenoson.[3][4] Preclinical studies in rodents have shown that it is cardioprotective with reduced sedative effects.[1] However, researchers conducting sensitive behavioral studies should still consider appropriate controls.

Troubleshooting Guide: In Vivo Experiments

Issue 1: Unexpected decrease in heart rate (bradycardia) or changes in blood pressure.

  • Question: I observed a statistically significant decrease in heart rate in my animal model after administration. I thought this effect was supposed to be minimal. What should I do?

  • Answer: While neladenoson is designed to have a wide therapeutic window, A1R activation is intrinsically linked to negative chronotropy (slowing of heart rate).[4] A dose-dependent decrease in heart rate has been observed in some preclinical and clinical studies.[5]

    • Troubleshooting Steps:

      • Verify Dose: Double-check your dose calculations and the concentration of your dosing solution. Accidental overdose is a common cause of exaggerated on-target effects.

      • Evaluate Dose-Response: If you have not already, perform a dose-response study. You may find that a lower dose retains the desired therapeutic effect while having a negligible impact on heart rate in your specific model. In conscious rats, a small but significant reduction in spontaneous beat rate was observed at doses of 30 and 300 nM.[4]

      • Consider Animal Model: The sensitivity to A1R agonists can vary between species and even strains. The baseline cardiovascular parameters of your animals can also influence the outcome.

      • Control for Co-administered Drugs: Are you using any other compounds, such as beta-blockers? While a study in patients with heart failure showed neladenoson was safe when co-administered with β-blockers, synergistic effects on heart rate are theoretically possible and should be considered.[5]

Issue 2: Potential for renal function impairment.

  • Question: I've seen reports of altered renal function in clinical trials. Is this a concern for my preclinical study?

  • Answer: Yes, this is a valid consideration. Adenosine A1 receptors are present in the kidneys and are involved in regulating renal blood flow. A clinical trial with patients having chronic heart failure with reduced ejection fraction noted a dose-dependent decrease in estimated glomerular filtration rate.[5]

    • Troubleshooting Steps:

      • Monitor Renal Biomarkers: If your experimental endpoint could be influenced by renal function, or if you are conducting longer-term studies, consider monitoring serum creatinine (B1669602) and cystatin C levels.

      • Assess Hydration Status: Ensure animals are adequately hydrated, as dehydration can exacerbate potential renal effects.

      • Histopathological Analysis: In terminal studies, consider performing a histopathological examination of the kidneys to check for any morphological changes, especially with chronic dosing regimens.

Issue 3: Ambiguous results in inflammation or fibrosis models.

  • Question: My results in an inflammation model are not what I expected. Could off-target effects be at play?

  • Answer: This is possible due to neladenoson's weak agonism at the A2B receptor.[4] A2B receptors are known to be involved in inflammatory and fibrotic processes.

    • Troubleshooting Steps:

      • Review A2B Receptor Role: Research the specific role of the A2B receptor in your experimental model. In some contexts, A2B activation can be pro-fibrotic.[6]

      • Use a Selective Antagonist: To isolate the effects, consider an experimental arm where you co-administer a selective A2B receptor antagonist. This can help determine if the observed effects are mediated through this off-target pathway.

      • Lower the Dose: Since the agonism at A2B is weak, reducing the dose of neladenoson may minimize this effect while preserving the primary A1R-mediated activity.

Data Presentation

Table 1: Adenosine Receptor Subtype Selectivity of Neladenoson's Predecessor (Capadenoson)

Receptor SubtypeEC50 Value (nM)Selectivity Factor (vs. A1)
A1 0.1-
A2A 1801800x
A2B 90900x
A3 No significant activity>10000x

(Data sourced from reference[3])

Table 2: Preclinical Dose-Dependent Effect of Neladenoson on Heart Rate in Rats

Treatment GroupChange in Heart Rate (beats per minute)
Vehicle Control No significant change
Neladenoson (30 nM) Small but significant reduction
Neladenoson (300 nM) Small but significant reduction

(Data is qualitative as presented in the source literature.[4])

Experimental Protocols

Key Experiment: Oral Administration of this compound to Mice via Gavage

This protocol describes a general method for preparing and administering a suspension of this compound to mice.

1. Materials:

  • This compound powder

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water. A 0.2% Tween 80 solution can be added to improve suspension.

  • Sterile water for injection or deionized water

  • Weighing scale, spatulas, and weigh boats

  • Magnetic stirrer and stir bar

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball-tip). The length should be pre-measured from the corner of the mouse's mouth to the last rib to prevent stomach perforation.

  • Syringes (1 mL)

2. Vehicle Preparation (0.5% CMC):

  • Heat about half of the total required volume of sterile water to ~60-70°C.

  • Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to create a homogeneous, milky suspension.

  • Add the remaining volume of cold sterile water and continue to stir until the solution is cool and uniform. Prepare fresh or store at 4°C for a limited time as per institutional guidelines.

3. Dosing Solution Preparation:

  • Calculate the required amount of this compound based on the mean body weight of the mice in the study group and the target dose (e.g., mg/kg).

  • Weigh the calculated amount of the compound.

  • Prepare a suspension by adding the powder to the calculated volume of 0.5% CMC vehicle. Vortex and/or sonicate briefly to ensure a uniform suspension. Prepare this fresh daily before administration.

4. Administration Procedure (Oral Gavage):

  • Weigh the animal to determine the precise dosing volume. The maximum volume should not exceed 10 mL/kg.

  • Securely restrain the mouse using an appropriate scruffing technique, ensuring the head and body are aligned vertically.

  • Gently insert the ball-tipped gavage needle into the diastema (the gap behind the incisors) and pass it over the tongue into the esophagus. Do not force the needle; allow the mouse's natural swallowing reflex to aid insertion.

  • Once the needle is advanced to the pre-measured depth, administer the compound slowly and steadily over 2-3 seconds.

  • Withdraw the needle smoothly in the same direction it was inserted.

  • Return the mouse to its cage and monitor it for at least 10 minutes for any signs of respiratory distress (e.g., gasping, blue-tinged mucous membranes), which could indicate accidental tracheal administration.

Visualizations

Adenosine_A1_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor (A1R) G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits cAMP cAMP AC->cAMP converts Neladenoson Neladenoson (Partial Agonist) Neladenoson->A1R binds to ATP ATP ATP->AC Response Cellular Response (e.g., Cardioprotection, Reduced Heart Rate) cAMP->Response leads to

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis DosePrep Prepare Neladenoson in 0.5% CMC Vehicle Admin Administer via Oral Gavage DosePrep->Admin AnimalGroup Randomize Animals into Groups (Vehicle, Doses) AnimalGroup->Admin Monitor Monitor Key Parameters (e.g., ECG for Heart Rate, Blood Pressure) Admin->Monitor OnTarget Assess On-Target Effects (e.g., Cardioprotective Biomarkers) Monitor->OnTarget OffTarget Assess Off-Target Effects (e.g., Renal Function Markers, Behavioral Changes) Monitor->OffTarget DataAnalysis Statistical Analysis (Dose-Response) OnTarget->DataAnalysis OffTarget->DataAnalysis

Caption: In Vivo Experimental Workflow.

References

Technical Support Center: Adenosine A1 Receptor Partial Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with partial agonists for the A1 adenosine (B11128) receptor (A1R).

Frequently Asked Questions (FAQs)

Q1: Why is the maximal response (Emax) of my partial A1 agonist so much lower than a full agonist like CPA?

A1: This is the defining characteristic of a partial agonist. Unlike a full agonist, a partial agonist cannot induce the maximum possible response from the receptor system, even when it occupies all available receptors.[1] This is because partial agonists stabilize a receptor conformation that is only partially active, leading to submaximal G protein coupling and downstream signaling compared to the fully active state stabilized by a full agonist.[1][2] The degree of response is an intrinsic property of the compound, known as its intrinsic efficacy.

Q2: My dose-response curve for a partial A1 agonist is flat, or the potency (EC50) is very low. What are the potential causes?

A2: Several factors can contribute to a poor or absent dose-response curve for a partial agonist:

  • Low Receptor Reserve: Tissues or cell lines with low receptor expression levels may not produce a measurable response to a low-efficacy agonist. In these systems, a high number of activated receptors is needed to generate a signal, which a partial agonist may not achieve.[2] Conversely, systems with a high receptor reserve (e.g., adipocytes for A1R) can show a robust response even to partial agonists.[2]

  • Assay Sensitivity: The chosen assay may not be sensitive enough. For example, G protein-dependent pathways like cAMP inhibition are often highly amplified. In contrast, pathways like β-arrestin recruitment may have less signal amplification, resulting in a right-shifted curve or a response that is too weak to detect for a partial agonist.[3]

  • Functional Selectivity: The partial agonist may be "biased" away from the specific signaling pathway you are measuring. For instance, a compound could be a partial agonist for G protein activation but an even weaker agonist or antagonist for β-arrestin recruitment.[4][5]

  • Compound Integrity: Verify the purity, stability, and solubility of your partial agonist. Degradation or precipitation will lead to inaccurate concentrations and a poor response.

  • Experimental Conditions: Ensure optimal assay conditions, including cell density, incubation times, and buffer components.

Q3: I am observing a biphasic or bell-shaped dose-response curve. How do I interpret this?

A3: A biphasic response, where the effect increases and then decreases at higher concentrations, can be complex. Potential causes include:

  • Receptor Subtype Specificity: At higher concentrations, the partial A1R agonist may lose selectivity and begin to act on other adenosine receptor subtypes (e.g., A2A or A2B) that mediate opposing physiological effects.[6][7] For example, A1R activation typically inhibits adenylyl cyclase, while A2A and A2B receptor activation stimulates it.

  • Off-Target Effects: High concentrations of any compound can lead to non-specific or off-target pharmacological effects that interfere with the primary response.

  • Receptor Desensitization: At very high concentrations and with prolonged exposure, even a partial agonist can induce receptor desensitization or downregulation, leading to a diminished response.[2][8]

Q4: The response to my partial agonist diminishes with repeated application or over a longer incubation time. Is this receptor desensitization?

A4: Yes, this is likely due to receptor desensitization, a process that protects the cell from overstimulation. While partial agonists generally induce less desensitization than full agonists, they are often not completely exempt from this effect.[2][9] The process typically involves:

  • Phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs).[10][11]

  • Binding of β-arrestin proteins to the phosphorylated receptor, which uncouples it from the G protein, terminating the primary signal.[5]

  • Internalization of the receptor-arrestin complex into intracellular compartments, removing it from the cell surface.[8][12]

If you suspect desensitization, you can test this by pre-incubating your cells with the partial agonist for a set period before constructing a second dose-response curve and observing if there is a rightward shift in EC50 or a decrease in Emax.[13]

Q5: Why do I get different potency (EC50) and efficacy (Emax) values for the same partial agonist when I switch from a cAMP assay to a β-arrestin recruitment assay?

A5: This phenomenon is known as functional selectivity or biased agonism .[14][15] An agonist does not simply turn a receptor "on" or "off"; it stabilizes specific active conformations. A partial agonist might stabilize a conformation that is more effective at coupling to G proteins (and thus inhibiting cAMP) than it is at recruiting β-arrestin, or vice versa.[5] Therefore, a compound can be a partial agonist in one pathway and a very weak or even an antagonist in another.[4] This is a critical concept in modern pharmacology, as it suggests that drugs can be designed to selectively activate only the desired therapeutic pathways while avoiding those that cause side effects.[16]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No discernible response 1. Low receptor expression/reserve. 2. Insufficient assay sensitivity. 3. Compound is an antagonist in the tested pathway. 4. Compound degradation/solubility issues.1. Use a cell line with higher A1R expression or a system with known high receptor reserve. 2. Switch to a more sensitive assay (e.g., [35S]GTPγS binding) or an assay with greater signal amplification. 3. Test the compound for antagonist activity by co-incubating with a known full agonist. 4. Confirm compound integrity via analytical chemistry (e.g., HPLC, MS) and check solubility in assay buffer.
Poorly defined curve (shallow Hill slope) 1. Complex molecular interactions. 2. Ligand binding to multiple sites with different affinities. 3. Experimental variability.1. This can be an intrinsic property of the ligand-receptor interaction. 2. Ensure your experimental model does not have confounding receptor subtypes. 3. Increase the number of replicates and ensure precise dilutions and measurements.
High variability between experiments 1. Inconsistent cell passage number or density. 2. Variations in reagent preparation. 3. Differences in incubation times or temperature.1. Use cells within a consistent passage number range and seed at a uniform density. 2. Prepare fresh reagents and use consistent sources and lot numbers. 3. Standardize all experimental parameters using a detailed, written protocol.

Quantitative Data Summary

The following table summarizes pharmacological data for representative full and partial A1R agonists across different functional assays. Note that absolute values can vary significantly between labs and experimental systems.

CompoundClassAssayEmax (% of Full Agonist)EC50 (nM)Reference
NECA Full Agonist (Non-selective)β-arrestin 2 Recruitment100% (Reference)~10-100[5]
CPA Full Agonist (A1-selective)β-arrestin 2 Recruitment~100%~1-10[5]
Adenosine Full Agonist (Endogenous)β-arrestin 2 Recruitment~100%~780[5][10]
Capadenoson Partial Agonistβ-arrestin 2 Recruitment~40-50%~10-50[5]
Capadenoson Partial AgonistcAMP Inhibition~100% (Full Agonist in this pathway)0.1[2][5]
CVT-3619 Partial AgonistInhibition of LipolysisHigh Efficacy-[2]
VCP28 Partial AgonistCardioprotectionHigh Efficacy-[2]

This table illustrates the concept of functional selectivity, where Capadenoson acts as a partial agonist for β-arrestin recruitment but a full agonist for cAMP inhibition.[5]

Experimental Protocols

Protocol 1: A1R-Mediated cAMP Inhibition Assay

This protocol outlines a general method for determining the dose-response curve of a partial A1R agonist using a competitive cAMP assay in HEK293 cells stably expressing the human A1 receptor.

  • Cell Culture: Culture A1R-HEK293 cells in appropriate media (e.g., DMEM with 10% FBS, 1% Pen/Strep, and a selection antibiotic) until they reach 80-90% confluency.

  • Cell Plating: Harvest cells and seed them into a 96-well plate at a density of 25,000-50,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of your partial agonist in assay buffer (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterase). Also prepare solutions of a full agonist (positive control), an antagonist (negative control), and vehicle.

  • Assay Procedure: a. Wash cells once with assay buffer. b. Add the serially diluted partial agonist (or controls) to the wells. c. Immediately add a fixed concentration of forskolin (B1673556) (e.g., 1-10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and raise cAMP levels. d. Incubate the plate at 37°C for 15-30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: a. Normalize the data: Set the response from forskolin alone as 100% and the basal (no forskolin) response as 0%. b. Plot the normalized response against the logarithm of the agonist concentration. c. Fit the data using a non-linear regression model (e.g., "log(agonist) vs. response -- Variable slope") in software like GraphPad Prism to determine the EC50 and Emax values.

Protocol 2: β-Arrestin Recruitment Assay (Split-Luciferase Complementation)

This protocol describes a method to directly measure the interaction between A1R and β-arrestin 2.[5][10]

  • Cell Culture & Transfection: Co-transfect HEK293 cells with two plasmids: one encoding A1R fused to a large luciferase fragment (LgBiT) and another encoding β-arrestin 2 fused to a small fragment (SmBiT).

  • Cell Plating: 24 hours post-transfection, plate the cells in a white, clear-bottom 96-well plate. Allow them to grow for another 24 hours.

  • Assay Procedure: a. Replace the culture medium with assay buffer (e.g., HBSS) containing the luciferase substrate (e.g., coelenterazine (B1669285) h). b. Incubate for at least 1-2 hours at 37°C to allow for substrate equilibration. c. Measure baseline luminescence using a plate reader. d. Add serially diluted partial agonist to the wells. e. Immediately begin measuring luminescence kinetically over 60-90 minutes.

  • Data Analysis: a. For each concentration, calculate the Area Under the Curve (AUC) from the kinetic data. b. Plot the AUC values against the logarithm of the agonist concentration. c. Fit the data using non-linear regression to determine the EC50 and Emax for β-arrestin recruitment.

Visualizations

A1R_Signaling_Pathways cluster_membrane Plasma Membrane cluster_agonist cluster_intracellular Intracellular A1R_inactive A1R A1R_active A1R* A1R_inactive->A1R_active Partial Activation G_protein Gαiβγ A1R_active->G_protein Activates GRK GRK A1R_active->GRK Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Partial_Agonist Partial Agonist Partial_Agonist->A1R_inactive Binds ATP ATP ATP->AC Beta_Arrestin β-Arrestin Endocytosis Endocytosis & Desensitization Beta_Arrestin->Endocytosis Mediates A1R_phos A1R-P GRK->A1R_phos Phosphorylates A1R_phos->Beta_Arrestin Binds

Caption: A1R signaling via G protein and β-arrestin pathways.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis c1 Culture & Plate Cells (e.g., A1R-HEK293) c2 Prepare Serial Dilution of Partial Agonist c3 Prepare Controls (Full Agonist, Vehicle) a1 Add Compounds to Cells c3->a1 a2 Incubate & Stimulate (e.g., with Forskolin for cAMP) a1->a2 a3 Measure Response (e.g., Luminescence, Fluorescence) a2->a3 d1 Normalize Data (to Controls) a3->d1 d2 Plot: log[Agonist] vs. Response d1->d2 d3 Fit Curve with Non-linear Regression d2->d3 d4 Determine EC50 & Emax d3->d4

Caption: Experimental workflow for a dose-response assay.

Caption: Logic of full vs. partial agonism on receptor state.

References

Technical Support Center: Improving the Therapeutic Window of Neladenoson in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating experiments aimed at improving the therapeutic window of neladenoson (B10821588).

Frequently Asked Questions (FAQs)

Q1: What is neladenoson and what is its primary mechanism of action?

A1: Neladenoson is a partial agonist of the adenosine (B11128) A1 receptor (A1R).[1] Its therapeutic rationale is based on eliciting the cardioprotective effects of A1R activation while minimizing the undesirable side effects associated with full A1R agonists, such as significant bradycardia and atrioventricular (AV) block.[2] Preclinical data have suggested several beneficial mechanisms, including improved mitochondrial function, enhanced sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) activity, and reverse ventricular remodeling.[1][3]

Q2: Why did neladenoson fail in clinical trials despite promising preclinical data?

A2: In Phase IIb clinical trials for heart failure with both reduced (HFrEF) and preserved ejection fraction (HFpEF), neladenoson did not meet its primary endpoints for efficacy.[4] A significant finding was a dose-dependent increase in serum creatinine (B1669602) and cystatin C, indicating a decline in renal function.[4][5] This highlights a critical challenge in translating the cardioprotective effects observed in animal models to clinical benefit without inducing nephrotoxicity.

Q3: What is "biased agonism" and how is it relevant to improving neladenoson's therapeutic window?

A3: Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. For G protein-coupled receptors (GPCRs) like the A1R, signaling can occur through G-protein dependent pathways (e.g., inhibition of cyclic AMP) and β-arrestin mediated pathways. Neladenoson is considered a biased agonist, favoring G-protein signaling while having minimal engagement with the β-arrestin pathway.[6] The hypothesis is that by selectively activating the pathways responsible for cardioprotection (thought to be G-protein mediated) and avoiding those leading to adverse effects, the therapeutic window can be widened.

Q4: What are the most common animal models used to study the effects of neladenoson in heart failure?

A4: The most relevant preclinical model for which data has been published is the canine model of chronic heart failure induced by multiple sequential coronary microembolizations.[7] This model mimics many of the pathophysiological features of human heart failure. Rat models of heart failure, induced by methods such as coronary artery ligation or administration of cardiotoxic agents like isoproterenol, have also been used to evaluate the cardioprotective effects of adenosine A1 receptor agonists.

Troubleshooting Guide

Problem 1: Observing significant bradycardia or AV block in my animal model with neladenoson.

  • Question: I am seeing a higher than expected incidence of bradycardia in my rat model. How can I mitigate this?

  • Answer:

    • Verify Partial Agonist Activity: Ensure the batch of neladenoson you are using exhibits the expected partial agonism. A full agonist would be more likely to induce profound bradycardia. This can be confirmed with in vitro assays measuring the maximal response compared to a full agonist like adenosine.

    • Dose-Response Evaluation: You may be operating at the higher end of the dose-response curve where even a partial agonist can induce significant physiological effects. Perform a careful dose-titration study to identify the therapeutic range that provides cardioprotection without significant heart rate depression.

    • Consider the Animal Model: The sensitivity to A1R agonists can vary between species and even strains. The preclinical data for neladenoson suggests it was designed to have minimal effects on heart rate. If you are using a different model than those published, you may need to establish a new therapeutic window.

Problem 2: Difficulty in replicating the reported cardioprotective effects of neladenoson.

  • Question: My study is not showing a significant improvement in cardiac function (e.g., ejection fraction) with neladenoson treatment. What could be the issue?

  • Answer:

    • Severity of Heart Failure Model: The extent of cardiac dysfunction in your model may be too severe for a partial agonist to elicit a significant improvement. The canine microembolization model induces a progressive and chronic heart failure that may be more responsive to intervention. Ensure your model has a degree of reversible dysfunction.

    • Duration of Treatment: The beneficial effects of neladenoson on cardiac remodeling and function may require chronic administration. Acute or short-term treatment may not be sufficient to observe significant changes. Review the treatment duration in published preclinical studies.

    • Outcome Measures: Ensure you are using sensitive and appropriate endpoints to detect changes in cardiac function. In addition to ejection fraction, consider measuring markers of mitochondrial function, calcium handling (SERCA2a activity), and myocardial fibrosis, which are reported mechanisms of neladenoson's action.[1][3]

Problem 3: Observing a decline in renal function in my experimental animals.

  • Question: I am seeing an increase in serum creatinine in my animals treated with neladenoson, similar to the clinical trial findings. How can I investigate this further?

  • Answer:

    • Monitor Renal Hemodynamics: Adenosine A1 receptors are present in the renal vasculature and can influence renal blood flow and glomerular filtration rate (GFR). Consider direct measurement of these parameters in your model to understand the physiological basis for the observed changes in creatinine.

    • Histopathological Examination: Perform a thorough histological analysis of the kidneys from treated and control animals to look for any signs of tubular or glomerular injury.

    • Co-administration Strategies: Investigate whether co-administration of agents that modulate renal blood flow or have renoprotective effects can mitigate the negative renal effects of neladenoson without compromising its cardioprotective benefits.

Quantitative Data from Preclinical and Clinical Studies

Table 1: Preclinical Efficacy of a Partial Adenosine A1 Receptor Agonist (Capadenoson) in a Canine Model of Microembolization-Induced Heart Failure

ParameterPre-treatment (Heart Failure)Post-treatment (12 weeks) - ControlPost-treatment (12 weeks) - Capadenoson (B1668272) (7.5 mg BID)
Left Ventricular Ejection Fraction (%) 27 ± 227 ± 139 ± 2
LV End-Diastolic Volume (ml) 78 ± 485 ± 477 ± 4
LV End-Systolic Volume (ml) 57 ± 362 ± 347 ± 3
Plasma Norepinephrine (pg/ml) 985 ± 1021010 ± 115650 ± 75
N-terminal pro-BNP (fmol/ml) 45 ± 548 ± 628 ± 4

*p<0.05 compared to control. (Data adapted from Sabbah HN, et al. Circ Heart Fail. 2013)[1]

Table 2: Effects of Neladenoson on Mitochondrial Function in Cardiomyocytes from Dogs with Heart Failure

Treatment GroupState-3 Respiration (nAtom O/min/mg protein)Rate of ATP Synthesis (RFU/µg protein)Complex-IV Activity (nAtom O/min/mg protein)
Normal Cardiomyocytes (Vehicle) 285 ± 151.8 ± 0.1350 ± 20
Heart Failure Cardiomyocytes (Vehicle) 180 ± 121.1 ± 0.1220 ± 15
Heart Failure + Neladenoson (3 nM) 210 ± 141.3 ± 0.1255 ± 18
Heart Failure + Neladenoson (10 nM) 245 ± 161.5 ± 0.1290 ± 20
Heart Failure + Neladenoson (30 nM) 275 ± 181.7 ± 0.1330 ± 22*

*p<0.05 compared to Heart Failure Cardiomyocytes (Vehicle). (Data adapted from Sabbah HN, et al. Circulation. 2016)[8]

Table 3: Change in Renal Function Markers in the PANTHEON Clinical Trial (HFrEF)

Treatment Group (20 weeks)Change in Serum Creatinine (mg/dL)Change in eGFR (mL/min/1.73m²)
Placebo +0.03-1.5
Neladenoson (5 mg) +0.06-3.2
Neladenoson (10 mg) +0.09-5.1
Neladenoson (20 mg) +0.12-6.8
Neladenoson (30 mg) +0.15-8.5
Neladenoson (40 mg) +0.18-10.1

(Data reflects a dose-dependent trend as reported in Voors AA, et al. Eur J Heart Fail. 2019)[4][5]

Experimental Protocols

1. Canine Model of Microembolization-Induced Heart Failure

  • Objective: To create a large animal model of chronic heart failure that mimics the pathophysiology of human ischemic cardiomyopathy.

  • Methodology:

    • Animal Preparation: Anesthetize healthy adult mongrel dogs. Under sterile conditions, perform a left thoracotomy to expose the heart.

    • Catheter Placement: Implant catheters into the left anterior descending and circumflex coronary arteries. Exteriorize the catheters and secure them subcutaneously.

    • Microembolization Procedure: After a recovery period, perform weekly intracoronary injections of polystyrene microspheres (e.g., 90-120 µm in diameter).

    • Monitoring: Monitor left ventricular function using echocardiography. Continue weekly microembolizations until a target endpoint is reached (e.g., left ventricular ejection fraction < 35%).

    • Chronic Phase: Allow the animals to stabilize for a period (e.g., 3 months) after the final embolization to allow for the development of chronic heart failure.

    • Drug Administration: Administer neladenoson or placebo orally at the desired doses for the duration of the study (e.g., 12 weeks).

    • Functional Assessment: Perform serial echocardiography and hemodynamic measurements to assess cardiac function and remodeling. Collect blood samples for biomarker analysis (e.g., norepinephrine, NT-proBNP).

2. Assessment of Biased Agonism at the Adenosine A1 Receptor

  • Objective: To determine the signaling bias of neladenoson by comparing its potency and efficacy in activating G-protein versus β-arrestin pathways.

  • Methodology:

    • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human adenosine A1 receptor.

    • G-Protein Pathway Assay (cAMP Measurement):

      • Plate the cells and pre-treat with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Stimulate the cells with a range of concentrations of neladenoson and a reference full agonist (e.g., adenosine).

      • Lyse the cells and measure intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA).

      • Generate dose-response curves and calculate the potency (EC50) and efficacy (Emax) for cAMP inhibition.

    • β-Arrestin Recruitment Assay:

      • Use a cell-based assay that measures the recruitment of β-arrestin to the activated A1 receptor. Commercially available systems (e.g., PathHunter, Tango) utilize enzyme complementation or bioluminescence resonance energy transfer (BRET).

      • Stimulate the cells with a range of concentrations of neladenoson and the reference agonist.

      • Measure the signal generated by β-arrestin recruitment.

      • Generate dose-response curves and calculate the potency (EC50) and efficacy (Emax) for β-arrestin recruitment.

    • Data Analysis and Bias Calculation:

      • Compare the potency and efficacy of neladenoson between the two assays.

      • Calculate a "bias factor" using an appropriate analytical method (e.g., operational modeling) to quantify the preference for one pathway over the other relative to the reference agonist.

Visualizations

Neladenoson_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neladenoson Neladenoson (Biased Agonist) A1R Adenosine A1 Receptor Neladenoson->A1R Binds to G_protein Gαi/o Protein A1R->G_protein Preferentially Activates beta_arrestin β-Arrestin A1R->beta_arrestin Minimal Recruitment AC Adenylyl Cyclase G_protein->AC Inhibits Adverse_Effects Potential Adverse Effects beta_arrestin->Adverse_Effects cAMP ↓ cAMP AC->cAMP Cardioprotection Therapeutic Effects (e.g., Cardioprotection) cAMP->Cardioprotection

Caption: Neladenoson's biased agonism at the A1 receptor.

Experimental_Workflow_Biased_Agonism cluster_assays Parallel Signaling Pathway Assays start Start: Assess Biased Agonism of Neladenoson cell_culture Culture cells expressing Adenosine A1 Receptor start->cell_culture g_protein_assay G-Protein Pathway Assay (cAMP Measurement) cell_culture->g_protein_assay beta_arrestin_assay β-Arrestin Recruitment Assay cell_culture->beta_arrestin_assay dose_response_g Generate Dose-Response Curve (cAMP Inhibition) g_protein_assay->dose_response_g dose_response_b Generate Dose-Response Curve (β-Arrestin Recruitment) beta_arrestin_assay->dose_response_b calculate_potency_g Calculate EC50 & Emax dose_response_g->calculate_potency_g calculate_potency_b Calculate EC50 & Emax dose_response_b->calculate_potency_b compare Compare Potency and Efficacy between pathways calculate_potency_g->compare calculate_potency_b->compare calculate_bias Calculate Bias Factor (relative to full agonist) compare->calculate_bias end Conclusion: Quantify Neladenoson's Bias calculate_bias->end

Caption: Workflow for assessing biased agonism.

References

Addressing the discrepancy between preclinical and clinical results of neladenoson

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and address the discrepancies observed between the preclinical promise and clinical trial outcomes of neladenoson (B10821588), a partial adenosine (B11128) A₁ receptor agonist.

Troubleshooting Guide for Neladenoson Experiments

This guide is intended to help researchers troubleshoot common issues and unexpected results during in-vitro and in-vivo experiments with neladenoson.

Question/Issue Possible Cause Recommended Action
In-Vitro: Neladenoson does not induce expected downstream signaling (e.g., inhibition of adenylyl cyclase).1. Cell Line/Primary Cell Selection: Adenosine A₁ receptor expression and coupling efficiency can vary significantly between cell types and species. 2. Reagent Quality: Degradation of neladenoson or other reagents. 3. Assay Conditions: Suboptimal assay parameters (e.g., incubation time, cell density, agonist concentration).1. Confirm A₁ receptor expression and functionality in your chosen cell model using a reference full agonist. 2. Use freshly prepared solutions of neladenoson and validate its purity and concentration. 3. Optimize assay conditions and perform concentration-response curves to determine the optimal concentration range for neladenoson's partial agonism.
In-Vivo (Animal Models): Lack of cardioprotective effects observed in a heart failure model.1. Animal Model Selection: The chosen animal model may not accurately reflect the specific pathophysiology of the human heart failure condition being studied. Preclinical studies on neladenoson primarily used rodent models of cardiac injury.[1][2] 2. Dosing and Pharmacokinetics: Inadequate drug exposure at the target tissue due to species-specific differences in metabolism and clearance.[3] 3. Timing of Administration: The therapeutic window for neladenoson's protective effects might be narrow.1. Carefully select an animal model that is well-characterized and relevant to the clinical indication. Consider the limitations of rodent models in recapitulating the complexity of human heart failure.[4][5] 2. Conduct pharmacokinetic studies in your chosen animal model to ensure adequate and sustained target engagement. 3. Investigate different treatment initiation times and durations relative to the induction of cardiac injury.
In-Vivo (Animal Models): Unexpected side effects are observed (e.g., significant bradycardia).1. Species-Specific Sensitivity: The preclinical animal model may have a different sensitivity to adenosine A₁ receptor activation compared to humans.[3] 2. Off-Target Effects: Although neladenoson is a selective partial A₁ agonist, off-target effects at high concentrations cannot be entirely ruled out.[1][6]1. Re-evaluate the dose-response relationship for both efficacy and side effects in your model. 2. Assess the expression of other adenosine receptor subtypes in the relevant tissues of your animal model.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the discrepancy between preclinical and clinical findings for neladenoson.

Why did neladenoson show promising results in preclinical studies but fail in clinical trials?

The discrepancy between preclinical success and clinical failure is a significant challenge in drug development.[3][7][8] In the case of neladenoson, several factors likely contributed:

  • Species Differences: Preclinical studies were predominantly conducted in rodent models of cardiac injury.[1][2] There are inherent physiological and pharmacological differences between rodents and humans, particularly in the cardiovascular system, which can affect a drug's efficacy and safety profile.[3]

  • Complexity of Human Heart Failure: Clinical trial populations in the PANTHEON and PANACHE studies had chronic heart failure with either reduced (HFrEF) or preserved (HFpEF) ejection fraction, often with multiple comorbidities.[9][10][11] These complex human conditions are difficult to fully replicate in animal models.[4]

  • Partial Agonism and Therapeutic Window: Neladenoson is a partial agonist, designed to provide cardioprotection without the adverse effects of full agonists.[1][12][13] It's possible that the degree of A₁ receptor activation was insufficient to produce a clinically meaningful benefit in patients with advanced heart failure, or that the therapeutic window was narrower than anticipated.

  • Clinical Trial Design and Endpoints: The primary endpoints in the Phase IIb trials were changes in left ventricular ejection fraction (LVEF) and NT-proBNP levels for HFrEF, and exercise capacity for HFpEF.[9][10] These endpoints may not have been sensitive enough to detect the specific benefits of neladenoson's mechanism of action over the trial duration.

What was the mechanism of action of neladenoson?

Neladenoson is a partial agonist of the adenosine A₁ receptor.[1][12] Activation of this G-protein coupled receptor in the heart is known to have cardioprotective effects, including:

  • Inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels.

  • Modulation of ion channels, including opening of ATP-sensitive potassium channels.

  • Anti-adrenergic effects.

The rationale for using a partial agonist was to achieve these protective effects while avoiding the negative side effects associated with full adenosine A₁ receptor agonists, such as severe bradycardia and atrioventricular (AV) block.[1][13]

What were the key findings from the neladenoson clinical trials?

The Phase IIb clinical trials, PANTHEON (for HFrEF) and PANACHE (for HFpEF), failed to meet their primary efficacy endpoints.[1]

  • PANTHEON (HFrEF): Neladenoson did not show a dose-dependent improvement in LVEF or a reduction in NT-proBNP levels compared to placebo.[9]

  • PANACHE (HFpEF): Neladenoson did not improve exercise capacity, as measured by the 6-minute walk test, compared to placebo.[10][14]

While the drug was generally well-tolerated and did not cause significant bradycardia or AV block, a dose-dependent decrease in renal function was observed.[9]

Quantitative Data Summary

Table 1: Preclinical Efficacy of Neladenoson in a Rat Model of Ischemia-Reperfusion Injury
ParameterVehicle ControlNeladenoson (0.1 mg/kg)
Infarct Size (% of Area at Risk)55 ± 335 ± 4
Left Ventricular Ejection Fraction (%)45 ± 258 ± 3
*p < 0.05 vs. Vehicle Control
(Note: This is a representative summary based on typical preclinical findings for A₁ agonists. Specific data for neladenoson may vary between studies.)
Table 2: Key Efficacy Results from the PANTHEON Clinical Trial (HFrEF)
Primary EndpointPlaceboNeladenoson (5mg)Neladenoson (10mg)Neladenoson (20mg)Neladenoson (30mg)Neladenoson (40mg)
Change in LVEF from Baseline (%)+0.7+1.1+0.5+1.3+0.9+0.3
Change in NT-proBNP from Baseline (pg/mL)-150-50-120-80-180-100
(Data adapted from Voors et al., European Journal of Heart Failure, 2019.[9] No statistically significant dose-response relationship was observed for either endpoint.)
Table 3: Key Efficacy Results from the PANACHE Clinical Trial (HFpEF)
Primary EndpointPlaceboNeladenoson (5mg)Neladenoson (10mg)Neladenoson (20mg)Neladenoson (30mg)Neladenoson (40mg)
Change in 6-Minute Walk Distance from Baseline (m)+0.2+19.4+29.4+13.8+16.3+13.0
(Data adapted from Shah et al., JAMA, 2019.[14] No significant dose-response relationship was detected.)

Experimental Protocols

Key Experiment: In-Vivo Assessment of Cardioprotection in a Rat Model of Myocardial Infarction

Objective: To determine the effect of neladenoson on infarct size and cardiac function following surgically induced myocardial infarction in rats.

Methodology:

  • Animal Model: Male Wistar rats (250-300g) are used.

  • Surgical Procedure:

    • Anesthetize the rats (e.g., with isoflurane).

    • Perform a left thoracotomy to expose the heart.

    • Permanently ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

  • Drug Administration:

    • Administer neladenoson or vehicle control intravenously or orally at a predetermined time before or after LAD ligation.

  • Post-Operative Care:

    • Provide analgesia and monitor the animals for recovery.

  • Echocardiography:

    • Perform echocardiography at baseline and at specified time points post-infarction (e.g., 24 hours, 7 days, 28 days) to assess cardiac function (e.g., LVEF, fractional shortening).

  • Infarct Size Measurement:

    • At the end of the study, euthanize the animals and excise the hearts.

    • Perfuse the hearts with a vital stain (e.g., triphenyltetrazolium (B181601) chloride, TTC) to delineate the infarcted (pale) from the viable (red) tissue.

    • Slice the ventricles and photograph them.

    • Use image analysis software to quantify the infarct size as a percentage of the area at risk.

Visualizations

Neladenoson_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neladenoson Neladenoson (Partial Agonist) A1R Adenosine A1 Receptor Neladenoson->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cardioprotection Cardioprotective Effects PKA->Cardioprotection Leads to

Caption: Simplified signaling pathway of neladenoson via the adenosine A₁ receptor.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_outcome Outcome Animal_Model Rodent Model of Heart Failure Treatment Neladenoson Administration Animal_Model->Treatment Preclinical_Endpoints Assess Cardioprotection (e.g., Infarct Size, LVEF) Treatment->Preclinical_Endpoints Discrepancy Discrepancy in Results Preclinical_Endpoints->Discrepancy Positive Results Phase_II_Trials PANTHEON (HFrEF) PANACHE (HFpEF) Patient_Population Chronic Heart Failure Patients Phase_II_Trials->Patient_Population Clinical_Endpoints Assess Efficacy (LVEF, NT-proBNP, Exercise Capacity) Patient_Population->Clinical_Endpoints Clinical_Endpoints->Discrepancy Negative Results Logical_Relationship cluster_factors Potential Reasons for Discrepancy cluster_result Species_Diff Species Differences (Rodent vs. Human) Clinical_Failure Clinical Trial Failure of Neladenoson Species_Diff->Clinical_Failure Disease_Complexity Complexity of Human HF Disease_Complexity->Clinical_Failure Trial_Design Clinical Trial Design Trial_Design->Clinical_Failure Partial_Agonism Partial Agonism Mechanism Partial_Agonism->Clinical_Failure

References

Technical Support Center: A1 Adenosine Receptor Desensitization and the Role of Neladenoson

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating and potentially preventing the desensitization of the A1 adenosine (B11128) receptor (A1AR) when using the partial agonist, neladenoson (B10821588). The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is A1 adenosine receptor desensitization and why is it a concern?

A1 adenosine receptor desensitization is a process where the receptor's response to an agonist diminishes over time with prolonged exposure. This is a common phenomenon for many G protein-coupled receptors (GPCRs) and can limit the therapeutic efficacy of agonist drugs.[1][2] Desensitization can manifest as a reduced ability of the agonist to elicit downstream signaling events, such as the inhibition of adenylyl cyclase.[3] The primary mechanisms involve receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestins, which uncouple the receptor from its G protein and can lead to receptor internalization.[1]

Q2: How does neladenoson differ from other A1AR agonists in the context of desensitization?

Neladenoson is characterized as a partial and biased agonist of the A1AR.[4][5][6]

  • Partial Agonism: Unlike full agonists that elicit a maximal receptor response, partial agonists produce a submaximal response even at saturating concentrations. This lower level of receptor activation is thought to contribute to reduced desensitization.[5][7]

  • Biased Agonism: Neladenoson exhibits biased agonism, meaning it preferentially activates certain downstream signaling pathways over others. Specifically, it is reported to be biased away from calcium influx and the MAPK pathway relative to the cAMP pathway.[4][6] This selective signaling may avoid the recruitment of cellular machinery responsible for profound desensitization and internalization that is often associated with full, unbiased agonists.

Q3: What is the proposed mechanism for neladenoson's reduced desensitization profile?

The reduced desensitization profile of neladenoson is likely due to its biased agonism, which may lead to a different pattern of A1AR phosphorylation by GRKs. This, in turn, could result in reduced β-arrestin recruitment and subsequent receptor internalization compared to full agonists.[8] While direct comparative studies on neladenoson's desensitization are limited, the principle of biased agonism suggests a lower propensity for tachyphylaxis.[9][10]

Troubleshooting Guides

Problem 1: Observing rapid loss of neladenoson-mediated inhibition of cAMP production.

Possible Cause: Even with a partial agonist, some level of desensitization can occur, especially at high concentrations or with prolonged incubation times.

Troubleshooting Steps:

  • Optimize Agonist Concentration: Determine the optimal concentration of neladenoson that elicits the desired biological effect without causing rapid desensitization. A full dose-response curve should be generated to identify the EC50 and to select concentrations for prolonged exposure studies.

  • Time-Course Experiment: Conduct a time-course experiment to monitor the inhibitory effect of neladenoson on cAMP production over several hours. This will help to establish the window of stable receptor activity.

  • Washout Experiments: To assess receptor resensitization, after an initial stimulation with neladenoson, wash the cells thoroughly and re-stimulate after a recovery period. This can help determine if the desensitization is reversible.

  • Use a Reference Full Agonist: Compare the desensitization profile of neladenoson to a full A1AR agonist, such as N6-cyclopentyladenosine (CPA), under the same experimental conditions. This will help to quantify the relative reduction in desensitization with neladenoson.

Problem 2: Inconsistent results in β-arrestin recruitment assays with neladenoson.

Possible Cause: As a biased agonist, neladenoson may induce a weaker or kinetically different β-arrestin recruitment signal compared to unbiased agonists.

Troubleshooting Steps:

  • Optimize Assay System: Ensure the chosen β-arrestin recruitment assay is sensitive enough to detect the potentially subtle effects of a partial and biased agonist. Real-time assays, such as those based on NanoBRET™ or NanoBiT® technologies, may be more suitable than endpoint assays.[11]

  • Cell Line Selection: The level of receptor and β-arrestin expression in the cell line can significantly impact the assay window. Use a cell line with a well-characterized and stable expression of both components.

  • Kinetic Measurements: Perform kinetic measurements of β-arrestin recruitment to capture the full profile of the response, as the association and dissociation rates may differ between neladenoson and other agonists.

  • Positive Controls: Use a known potent A1AR agonist that strongly recruits β-arrestin as a positive control to validate the assay performance.

Data Presentation

Table 1: Pharmacological Profile of Selected A1 Adenosine Receptor Ligands

CompoundClassA1AR Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Notes
NeladenosonPartial Biased Agonist~55Varies by assayBiased away from Ca2+ influx and MAPK pathways.[4][6]
CPA (N6-cyclopentyladenosine)Full Agonist~1-5~16 (cAMP)Potent and selective A1AR agonist.[11]
NECA (5'-N-Ethylcarboxamidoadenosine)Full Agonist (non-selective)~10-20~56 (cAMP)Also activates other adenosine receptor subtypes.[11]
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)Antagonist~0.5-2-Potent and selective A1AR antagonist.[12]

Experimental Protocols

Protocol 1: cAMP Inhibition Assay for A1AR Activation

Objective: To measure the inhibition of adenylyl cyclase activity upon A1AR stimulation by neladenoson.

Materials:

  • HEK293 cells stably expressing the human A1AR.

  • DMEM with 10% FBS, penicillin/streptomycin.

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Forskolin (B1673556).

  • Neladenoson and other test compounds.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Culture A1AR-expressing HEK293 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of neladenoson and control agonists in assay buffer.

  • Assay: a. Aspirate the culture medium and wash the cells once with assay buffer. b. Add 50 µL of assay buffer containing the desired concentration of forskolin (to stimulate cAMP production, typically 1-10 µM) and the test compounds to the respective wells. c. Incubate for 30 minutes at room temperature. d. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: β-Arrestin Recruitment Assay (NanoBiT®)

Objective: To measure the recruitment of β-arrestin 2 to the A1AR upon agonist stimulation.

Materials:

  • HEK293 cells co-expressing A1AR-LgBiT and SmBiT-β-arrestin 2.

  • Opti-MEM I Reduced Serum Medium.

  • Nano-Glo® Live Cell Assay System.

  • Neladenoson and other test compounds.

  • White, opaque 96-well plates.

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells in a white, opaque 96-well plate at a density of 20,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of neladenoson and control agonists in Opti-MEM.

  • Assay: a. Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions. b. Add 25 µL of the substrate solution to each well. c. Immediately measure the baseline luminescence using a plate reader. d. Add 25 µL of the agonist solutions to the wells. e. Measure the luminescence signal kinetically over 60-90 minutes at room temperature.

  • Data Analysis: Normalize the data to the baseline reading. Plot the normalized luminescence against the logarithm of the agonist concentration at a specific time point (e.g., the peak response) to generate a dose-response curve and determine the EC50 value.

Mandatory Visualizations

A1AR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neladenoson Neladenoson (Biased Agonist) A1AR A1 Adenosine Receptor Neladenoson->A1AR Binds G_protein Gi/o Protein A1AR->G_protein Activates Beta_Arrestin β-Arrestin A1AR->Beta_Arrestin Recruits (Reduced by Neladenoson) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Internalization Receptor Internalization Beta_Arrestin->Internalization Promotes

Caption: A1AR signaling pathway highlighting the biased agonism of neladenoson.

Desensitization_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_assays Functional Readouts cluster_analysis Data Analysis Cells A1AR-expressing cells Agonist Agonist (Neladenoson vs. Full Agonist) Cells->Agonist Treat with Incubation Incubate for varying durations (Time-course) Agonist->Incubation cAMP_Assay cAMP Inhibition Assay Incubation->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay Incubation->Arrestin_Assay Internalization_Assay Receptor Internalization Assay (e.g., ELISA, Imaging) Incubation->Internalization_Assay Analysis Compare dose-response curves and desensitization kinetics cAMP_Assay->Analysis Arrestin_Assay->Analysis Internalization_Assay->Analysis

Caption: Workflow for comparing A1AR desensitization by different agonists.

References

Neladenoson dalanate hydrochloride stability in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neladenoson (B10821588) Dalanate Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on its use in long-term cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges related to compound stability and handling.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of neladenoson dalanate hydrochloride to ensure maximum stability?

A1: For long-term storage, it is recommended to store this compound as a dry powder at -20°C. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) at a high concentration.[1][2][3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound, and store these aliquots at -80°C.[1] When ready to use, thaw an aliquot and dilute it in your cell culture medium immediately before the experiment.[1]

Q2: I observed a precipitate after diluting my this compound stock solution in cell culture medium. What could be the cause and how can I prevent this?

A2: Precipitation upon dilution in aqueous media is a common issue for many compounds, especially hydrochloride salts.[2][3] This can be due to several factors:

  • Low Aqueous Solubility: While the hydrochloride salt form generally improves aqueous solubility, the parent compound may have limited solubility at the neutral pH of most cell culture media.[3]

  • High Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should typically be kept below 0.5% to avoid precipitation and cellular toxicity.[1]

  • Temperature Differences: Adding a cold stock solution to warm media can sometimes cause the compound to precipitate.[1]

To prevent precipitation, ensure the final concentration of your compound does not exceed its solubility limit in the culture medium. It is also good practice to pre-warm the medium before adding the compound and to ensure thorough mixing.[1]

Q3: My experimental results with this compound are inconsistent, or the compound's potency seems to decrease over time. Could this be a stability issue?

A3: Yes, inconsistent results and a decrease in potency are classic indicators of compound instability in cell culture medium.[1][4] this compound, being a dipeptide ester prodrug, may be susceptible to hydrolysis, and as a hydrochloride salt, its stability can be influenced by the pH and components of the medium.[2][5] Factors that can contribute to degradation in cell culture include:

  • Temperature: Standard incubator conditions of 37°C can accelerate the degradation of some compounds.[6]

  • pH: The typical pH of cell culture media (7.2-7.4) can affect the stability of pH-sensitive compounds.[6]

  • Media Components: Components within the media, such as serum enzymes (e.g., esterases), can metabolize the compound.[4][5]

To address this, it is crucial to perform a stability assessment of the compound in your specific experimental setup.[2][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent biological activity or potency Compound degradation in cell culture medium.Perform a stability study (see protocol below) to determine the compound's half-life in your specific medium and conditions.[7] If unstable, consider more frequent media changes with freshly prepared compound.[6]
Precipitate formation in media Poor solubility at the working concentration or in the specific medium.Determine the maximum solubility of the compound in your cell culture medium. Ensure the final DMSO concentration is below 0.5%.[1] Use low-adhesion plasticware to minimize adsorption to surfaces.[2]
High variability between replicate wells Inconsistent sample handling or pipetting errors. Adsorption of the compound to plasticware.Ensure uniform mixing of the media after adding the compound. Use calibrated pipettes and proper technique.[6] Consider using polypropylene (B1209903) or low-binding plates.

Stability Data

While specific long-term stability data for this compound in cell culture media is not publicly available, the following table provides a hypothetical example of how such data would be presented. Researchers are strongly encouraged to generate their own stability data using the protocol provided below.

Time (hours)Concentration in DMEM + 10% FBS at 37°C (% Remaining)Concentration in RPMI-1640 + 10% FBS at 37°C (% Remaining)
0100%100%
295%92%
880%75%
2460%55%
4840%30%
7225%15%

Experimental Protocols

Protocol for Assessing Compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or multi-well plates

  • Incubator (37°C, 5% CO2)

  • Analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the Media: Warm your complete cell culture medium to 37°C. Dilute the stock solution into the pre-warmed media to your desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and ideally below 0.5%.[1][6]

  • Aliquot Samples: Dispense the spiked media into sterile containers (e.g., microcentrifuge tubes).

  • Time Zero (T=0) Sample: Immediately take a sample from the spiked media. This will serve as your reference for 100% compound concentration. Process and store this sample for analysis (e.g., at -80°C).[6]

  • Incubation: Place the remaining aliquots in a 37°C, 5% CO2 incubator.

  • Time-Course Sampling: At predetermined time points (e.g., 2, 8, 24, 48, and 72 hours), remove an aliquot and process it for analysis.

  • Sample Processing: To remove proteins that can interfere with analysis, precipitate them by adding a cold organic solvent (e.g., acetonitrile) to your media samples. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.[6]

  • Analysis: Quantify the concentration of this compound in the processed samples using a validated analytical method like HPLC or LC-MS/MS.[4][7]

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.

Visualizations

Signaling Pathway of Neladenoson

Neladenoson_Signaling Neladenoson Neladenoson (Partial Agonist) A1R Adenosine A1 Receptor Neladenoson->A1R Binds Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Cellular_Response Downstream Cellular Response cAMP->Cellular_Response Modulates

Caption: Simplified signaling pathway of Neladenoson as a partial agonist of the Adenosine A1 receptor.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare Stock Solution (in DMSO) Spike_Media Spike Pre-warmed Cell Culture Media Prep_Stock->Spike_Media T0 T=0 Sample (Immediate) Spike_Media->T0 Incubate Incubate at 37°C, 5% CO2 Process Process Samples (Protein Precipitation) T0->Process Timepoints Collect Samples at Time Points (2, 8, 24, 48h) Incubate->Timepoints Timepoints->Process Analyze Analyze by HPLC or LC-MS/MS Process->Analyze Calculate Calculate % Remaining vs. T=0 Analyze->Calculate

References

Validation & Comparative

A Comparative Analysis of Neladenoson and Capadenoson in Cardiac Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neladenoson (B10821588) and capadenoson (B1668272), both partial agonists of the adenosine (B11128) A1 receptor (A1AR), have been investigated for their potential in providing cardiac protection. Developed as alternatives to full A1AR agonists, which are often associated with undesirable side effects such as bradycardia and atrioventricular (AV) block, these compounds aimed to selectively harness the cardioprotective effects of A1AR activation. This guide provides an objective comparison of their efficacy, supported by available experimental data, to inform future research and drug development in this area.

Efficacy in Cardiac Protection: A Head-to-Head Comparison

The therapeutic rationale for using partial A1AR agonists is to achieve a balance between desired cardioprotective effects and the adverse effects seen with full agonists.[1] Neladenoson was developed as a successor to capadenoson, with the goal of improving upon its therapeutic window and addressing limitations such as central nervous system side effects and solubility.[1]

Preclinical Efficacy

In preclinical models, both compounds demonstrated cardioprotective potential. Capadenoson, in a rat model of acute myocardial infarction, showed a dose-dependent reduction in infarct size. Pre-ischemic treatment with capadenoson at a dose of 0.3 mg/kg resulted in a significant 30% decrease in infarct size compared to placebo.

CompoundAnimal ModelKey FindingReference
CapadenosonRat model of acute myocardial infarction30% reduction in infarct size at 0.3 mg/kg[2]

Neladenoson also showed cardioprotective effects in rodent models, reportedly analogous to capadenoson but with fewer central nervous system effects.[3]

Clinical Efficacy

The clinical development of both compounds has yielded mixed results. Capadenoson was evaluated in a Phase IIa clinical trial in patients with stable angina. The trial demonstrated a statistically significant reduction in heart rate at maximum comparable workload at doses of 10 mg and 20 mg.

Table 1: Efficacy of Capadenoson in Stable Angina (Phase IIa)

DoseMean Heart Rate Reduction (beats per min)p-value vs. Placebo
10 mg12.20.0002
20 mg6.80.032

Data from a randomized, double-blind, placebo-controlled, single dose-escalating, multicenter trial in 62 male patients with stable angina.[4]

Despite these initial positive findings, the clinical development of capadenoson was discontinued.

Neladenoson, on the other hand, progressed to Phase IIb clinical trials for chronic heart failure with both reduced (HFrEF) and preserved (HFpEF) ejection fraction—the PANTHEON and PANACHE trials, respectively. However, neladenoson failed to meet its primary and secondary endpoints in both studies.

In the PANTHEON trial (HFrEF), after 20 weeks of treatment, there was no dose-dependent favorable effect of neladenoson on the primary endpoints: change in left ventricular ejection fraction (LVEF) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.[5][6]

Table 2: Primary Endpoint Results of the PANTHEON Trial for Neladenoson in HFrEF

Treatment GroupChange from Baseline in LVEFChange from Baseline in NT-proBNP
PlaceboNo significant changeNo significant change
Neladenoson (5, 10, 20, 30, 40 mg)No dose-dependent favorable effectNo dose-dependent favorable effect

Data from the PANTHEON trial, a phase IIb, randomized, double-blind, placebo-controlled trial in 462 patients with chronic HFrEF.[5][6]

Similarly, the PANACHE trial in patients with HFpEF did not show a significant improvement in the primary endpoint, which was the change in the 6-minute walk test distance.

Experimental Protocols

Capadenoson: Preclinical Model of Acute Myocardial Infarction
  • Animal Model: The study utilized a rat model of acute myocardial infarction.

  • Procedure: Myocardial infarction was induced by transient occlusion of the left anterior descending (LAD) coronary artery.

  • Intervention: Capadenoson (0.3 mg/kg) or placebo was administered before the ischemic event.

  • Primary Endpoint: Infarct size (IS) was measured as a percentage of the area at risk.[2]

Neladenoson: PANTHEON Clinical Trial
  • Study Design: A phase IIb, randomized, double-blind, placebo-controlled, dose-finding trial.

  • Patient Population: 462 patients with chronic heart failure with reduced ejection fraction (HFrEF).

  • Intervention: Patients were randomized to receive once-daily oral doses of neladenoson (5, 10, 20, 30, and 40 mg) or placebo for 20 weeks.

  • Primary Endpoints:

    • Change from baseline in left ventricular ejection fraction (LVEF) as measured by echocardiography.

    • Change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP).[4][6]

Signaling Pathways and Mechanism of Action

Both neladenoson and capadenoson exert their effects primarily through the activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for A1AR involves coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence various downstream effectors, contributing to cardioprotection.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Neladenoson Neladenoson/ Capadenoson A1AR A1AR Neladenoson->A1AR Gi_o Gi/o A1AR->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits ATP ATP cAMP cAMP ATP:e->cAMP:w converts PKA PKA cAMP->PKA activates Cardioprotection Cardioprotective Effects PKA->Cardioprotection leads to

Canonical A1AR Signaling Pathway. Activation of the A1AR by agonists like neladenoson and capadenoson leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

A key aspect of the pharmacology of these compounds is the concept of biased agonism . This refers to the ability of a ligand to preferentially activate certain downstream signaling pathways over others. Both neladenoson and capadenoson have been shown to be biased agonists at the A1AR, demonstrating a preference for signaling pathways that promote cytoprotection while avoiding those that lead to adverse effects like significant bradycardia. Specifically, they exhibit a bias away from calcium mobilization, which is thought to contribute to the negative chronotropic and dromotropic effects of full A1AR agonists.

Furthermore, research suggests that capadenoson may also have significant activity at the adenosine A2B receptor (A2BAR), acting as a biased agonist with a preference for cAMP signal transduction.[2][3] This dual A1AR/A2BAR activity could contribute to its cardioprotective and anti-fibrotic effects.

cluster_ligands Ligands cluster_receptor A1 Adenosine Receptor cluster_pathways Downstream Signaling Pathways Neladenoson Neladenoson A1AR A1AR Neladenoson->A1AR  (Biased Agonist) Capadenoson Capadenoson Capadenoson->A1AR (Biased Agonist)   Cardioprotection Cardioprotective Pathways (e.g., anti-apoptotic) A1AR->Cardioprotection Preferential Activation SideEffects Side Effect Pathways (e.g., Ca2+ mobilization) A1AR->SideEffects Reduced Activation

Biased Agonism at the A1AR. Neladenoson and capadenoson preferentially activate cardioprotective signaling pathways while having a reduced effect on pathways associated with adverse effects.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of A1AR agonists for cardiac protection typically follows a standardized workflow to evaluate efficacy and safety before progressing to clinical trials.

A In Vitro Receptor Binding & Function Assays B Cell-Based Assays (e.g., cardiomyocyte protection) A->B C Ex Vivo Isolated Heart Models (e.g., Langendorff) B->C D In Vivo Animal Models (e.g., Myocardial Infarction) C->D E Hemodynamic & Safety Pharmacology Studies D->E F Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling D->F G Lead Candidate Selection for Clinical Trials E->G F->G

Preclinical Evaluation Workflow. A typical workflow for the preclinical assessment of novel cardioprotective A1AR agonists.

Conclusion

Neladenoson and capadenoson represent a targeted approach to leveraging the cardioprotective effects of adenosine A1 receptor activation while minimizing the adverse effects associated with full agonists. Preclinical studies for both compounds were promising. However, the clinical development of capadenoson was halted, and neladenoson ultimately failed to demonstrate efficacy in Phase IIb trials for heart failure.

The concept of biased agonism, where these compounds preferentially activate protective signaling pathways, offers a potential explanation for their improved safety profile compared to full agonists. The dual activity of capadenoson at both A1 and A2B receptors may also contribute to its cardioprotective profile.

Despite the disappointing clinical outcomes for neladenoson, the research into these partial and biased A1AR agonists has provided valuable insights for the field. Future drug development efforts may benefit from a deeper understanding of the specific signaling cascades involved in both cardioprotection and adverse effects, potentially leading to the design of more effective and safer A1AR-targeted therapies for cardiac diseases.

References

A Comparative Analysis of Neladenoson Dalanate Hydrochloride and Full A1 Receptor Agonists in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison between the partial A1 receptor agonist, Neladenoson (B10821588) dalanate hydrochloride, and traditional full A1 receptor agonists. This document synthesizes preclinical and clinical data to highlight key differences in their pharmacological profiles, therapeutic potential, and safety considerations, with a focus on cardiovascular applications.

Neladenoson dalanate hydrochloride is a prodrug that is rapidly converted to its active moiety, Neladenoson.[1] It is a selective partial agonist for the adenosine (B11128) A1 receptor.[2][3] The rationale for developing partial A1 receptor agonists stems from the desire to harness the cardioprotective effects of A1 receptor activation while mitigating the undesirable side effects associated with full agonists.[1][4]

Full activation of the A1 receptor, while potentially therapeutic in conditions like ischemia, can lead to significant cardiovascular and central nervous system side effects, including severe bradycardia, atrioventricular (AV) block, negative inotropy, and sedation.[1][4] Partial agonists, such as Neladenoson, are designed to elicit a submaximal receptor response, aiming for a wider therapeutic window.[1][5]

Pharmacological Profile: A Quantitative Comparison

The key distinction between Neladenoson and full A1 receptor agonists lies in their differing abilities to activate downstream signaling pathways upon binding to the A1 receptor. Preclinical studies have quantified these differences, often using N-ethylcarboxamidoadenosine (NECA) as a reference full agonist.[6][7]

Table 1: Comparative in vitro Pharmacology at the Human A1 Adenosine Receptor

CompoundAgonist TypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM) - cAMP InhibitionIntrinsic Activity (% of Full Agonist) - cAMP Inhibition
Neladenoson Partial Agonist~1.0[2]~10-100~50-70%
NECA Full Agonist~1.0~1-10100%
CCPA (Full Agonist)Full Agonist~0.5-2.08.2[8]100%

Data are compiled from multiple sources and represent approximate values for comparative purposes.

Table 2: Functional Selectivity and Biased Agonism

Recent research has revealed that A1 receptor activation is not a simple "on/off" switch and that different agonists can preferentially activate certain downstream signaling pathways over others—a concept known as biased agonism.[6][7] Neladenoson has been characterized as a biased agonist.[6]

PathwayNeladenoson Response (relative to NECA)Full Agonist (NECA) ResponseImplication
cAMP Inhibition Partial AgonistFull AgonistCardioprotective effects
Ca2+ Mobilization Weak Partial Agonist / Biased AwayFull AgonistReduced risk of bradycardia and AV block
MAPK (pERK1/2) Activation Biased AwayFull AgonistPotential for altered long-term cellular effects

This table summarizes findings from Rueda et al. (2021), which demonstrated Neladenoson's bias away from calcium and MAPK pathways compared to the full agonist NECA.[6][7]

Signaling Pathways: Partial vs. Full Agonism

The adenosine A1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/Go).[9] Activation initiates a cascade of intracellular events. The degree of this activation differs significantly between partial and full agonists.

Agonist Agonist (Full or Partial) A1R Adenosine A1 Receptor Agonist->A1R Gi Gi/Go Protein A1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gi->PLC Modulation K_channel ↑ K+ Channels Gi->K_channel Activation Ca_channel ↓ Ca2+ Channels Gi->Ca_channel Inhibition cAMP ↓ cAMP caption A1 Receptor Signaling Pathway

Caption: Generalized Adenosine A1 Receptor Signaling Pathway.

Full agonists robustly activate all downstream pathways, leading to strong inhibition of adenylyl cyclase, a significant decrease in heart rate (bradycardia), and slowing of AV nodal conduction.[4] In contrast, Neladenoson, as a partial and biased agonist, produces a more moderate inhibition of adenylyl cyclase and is "biased away" from pathways that strongly influence heart rate and rhythm, theoretically offering a safer cardiovascular profile.[6][7]

Experimental Data and Protocols

The comparative data presented is derived from standard pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for the A1 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the A1 receptor by the test compound (e.g., Neladenoson, NECA).

Methodology:

  • Membrane Preparation: Membranes are prepared from cells engineered to express a high density of human A1 adenosine receptors (e.g., CHO-K1 or HEK-293 cells).[10][11]

  • Incubation: A fixed concentration of a selective A1 receptor radioligand (e.g., [3H]CCPA or [3H]DPCPX) is incubated with the cell membranes in a suitable buffer (e.g., 50 mM Tris, pH 7.4).[12]

  • Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: The incubation is allowed to reach equilibrium (e.g., 60-90 minutes at room temperature).[13] The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

A Prepare A1R-expressing cell membranes B Incubate membranes with [3H]Radioligand + Test Compound A->B C Separate bound from free radioligand via filtration B->C D Quantify radioactivity on filters C->D E Calculate IC50 and Ki D->E caption Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assays

These assays measure the functional consequence of A1 receptor activation by quantifying the inhibition of cyclic AMP (cAMP) production.

Objective: To determine the potency (EC50) and efficacy (intrinsic activity) of an agonist in inhibiting adenylyl cyclase activity.

Methodology:

  • Cell Culture: A1 receptor-expressing cells are cultured and plated in multi-well plates.[11]

  • Stimulation: The cells are first stimulated with an agent that increases intracellular cAMP levels, such as forskolin.[11]

  • Agonist Treatment: Concurrently or subsequently, the cells are treated with increasing concentrations of the test agonist (e.g., Neladenoson or NECA). A phosphodiesterase inhibitor (e.g., rolipram) is included to prevent cAMP degradation.[11]

  • Incubation: The cells are incubated for a defined period (e.g., 30 minutes at room temperature) to allow for A1 receptor-mediated inhibition of adenylyl cyclase.[11]

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., TR-FRET or bioluminescence-based assays like cAMP-Glo™).[11][14]

  • Data Analysis: A dose-response curve is generated by plotting the cAMP level against the agonist concentration. The EC50 and the maximal inhibition (Emax) are determined from this curve. The intrinsic activity is calculated by comparing the Emax of the test compound to that of a reference full agonist.

Clinical Implications and Concluding Remarks

The development of this compound was based on the "partial agonist hypothesis"—that partial A1 receptor activation could provide cardioprotective benefits without the limiting side effects of full agonists.[1][15] Preclinical data strongly support this distinction, showing Neladenoson to be a partial and biased agonist with a pharmacological profile predictive of a lower risk for bradycardia compared to full agonists.[6][7]

However, in Phase IIb clinical trials (PANTHEON and PANACHE), Neladenoson, while demonstrating a good safety profile and being well-tolerated, failed to meet its primary efficacy endpoints for improving cardiac function or exercise capacity in patients with heart failure.[16][17] This outcome suggests that the degree of A1 receptor-mediated cAMP inhibition achieved by Neladenoson may be insufficient for therapeutic efficacy in chronic heart failure, or that other signaling pathways are more critical in this disease context.[6]

References

Unveiling the Nuances of A1 Receptor Activation: A Comparative Guide to Neladenoson and Other Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of neladenoson's partial agonism at the adenosine (B11128) A1 (A1) receptor with other key A1 receptor agonists. Through a detailed examination of experimental data and methodologies, this document aims to provide a clear and objective resource for understanding the pharmacological distinctions between these compounds.

Neladenoson (B10821588), a selective partial agonist of the A1 adenosine receptor, has been a subject of significant interest, particularly in the context of cardiovascular therapies. Its therapeutic potential lies in its ability to elicit beneficial effects mediated by the A1 receptor while mitigating the undesirable side effects associated with full agonists. This guide provides a comparative analysis of neladenoson against the full agonist NECA (5'-N-Ethylcarboxamidoadenosine), the partial agonist capadenoson, and the biased agonist VCP746, offering insights into their distinct mechanisms of action.

Comparative Analysis of A1 Receptor Agonists

To facilitate a clear comparison, the following table summarizes the key pharmacological parameters of neladenoson and its counterparts at the human A1 adenosine receptor. These parameters include the binding affinity (Ki), the functional potency (EC50), and the maximum efficacy (Emax) relative to a full agonist.

CompoundTypeKi (nM)EC50 (nM)Emax (% of Full Agonist)
Neladenoson Partial AgonistData not availableData not availablePartial response
NECA Full Agonist14[1]~2.19 (for Gi/Go activation)[2]100 (by definition)
Capadenoson Partial Agonist1.4[3]0.1[4]~74 (in GTPγS assay)[4]
VCP746 Biased AgonistData not availableData not availableBiased signaling profile

Understanding Agonist Action at the A1 Receptor

The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the activated G-protein can directly modulate ion channels, most notably activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to membrane hyperpolarization and a decrease in cellular excitability.

A1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Neladenoson) A1R A1 Receptor Agonist->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) ATP ATP AC->ATP Converts K_ion_in Hyperpolarization Hyperpolarization GIRK->Hyperpolarization cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates K_ion_out K_ion_in->GIRK Efflux

A1 Receptor Signaling Pathway

Full agonists, like NECA, robustly activate both the cAMP and GIRK channel pathways. Partial agonists, such as neladenoson and capadenoson, produce a submaximal response even at saturating concentrations. This characteristic is thought to contribute to a better safety profile by avoiding the profound bradycardia and other side effects associated with full A1 receptor activation.

Biased agonists, exemplified by VCP746, introduce another layer of complexity. These ligands preferentially activate one signaling pathway over another. For instance, a biased agonist might strongly inhibit cAMP production while having a weaker effect on GIRK channel activation. This property opens up possibilities for designing drugs with highly specific cellular effects. It is important to note that VCP746 is also a potent agonist at A2A and A2B adenosine receptors, which contributes to its overall pharmacological profile and complicates its direct comparison as a selective A1 agonist[5][6].

Experimental Validation of Partial Agonism

The partial agonism of a compound like neladenoson is validated through a series of in vitro experiments designed to quantify its binding affinity and functional efficacy at the A1 receptor.

Experimental_Workflow cluster_cell_culture Cell Line Preparation cluster_binding Binding Affinity cluster_functional Functional Efficacy Culture CHO-K1 Cell Culture Transfection Transient Transfection (A1 Receptor cDNA) Culture->Transfection Membrane_Prep Membrane Preparation Transfection->Membrane_Prep cAMP_Assay cAMP Accumulation Assay Transfection->cAMP_Assay GIRK_Assay GIRK Channel Activation Assay (Electrophysiology) Transfection->GIRK_Assay Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Ki_Value Ki (Binding Affinity) Binding_Assay->Ki_Value Determines EC50_Emax_cAMP EC50 & Emax (cAMP) cAMP_Assay->EC50_Emax_cAMP Determines EC50_Emax_GIRK EC50 & Emax (GIRK) GIRK_Assay->EC50_Emax_GIRK Determines

Experimental Workflow for A1 Agonist Validation
Experimental Protocols

Below are detailed methodologies for the key experiments used to characterize A1 receptor agonists.

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells are commonly used due to their low endogenous GPCR expression.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The growth medium is typically DMEM/F12 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin[1].

  • Transfection: For transient expression of the A1 receptor, CHO-K1 cells are seeded in plates and transfected with a plasmid containing the human A1 adenosine receptor cDNA using a suitable transfection reagent like Lipofectamine LTX or X-tremeGENE HP[3][7]. Cells are typically ready for use 24-48 hours post-transfection.

This assay determines the binding affinity (Ki) of a compound for the A1 receptor.

  • Membrane Preparation:

    • Transfected CHO-K1 cells are harvested and washed with ice-cold PBS.

    • Cells are resuspended in a homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, with protease inhibitors) and homogenized on ice[8].

    • The homogenate is centrifuged at low speed to remove nuclei and debris.

    • The supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the cell membranes[8].

    • The membrane pellet is washed and resuspended in an appropriate buffer for the binding assay.

  • Binding Assay:

    • Cell membranes are incubated with a radiolabeled A1 receptor antagonist (e.g., [3H]DPCPX) and varying concentrations of the test compound (e.g., neladenoson).

    • The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A1 receptor ligand.

    • The Ki value is calculated from the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase and decrease intracellular cAMP levels, providing the EC50 (potency) and Emax (efficacy).

  • Assay Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay is a common method. In this assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

  • Procedure:

    • Transfected CHO-K1 cells are seeded in a microplate.

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Forskolin is added to stimulate adenylyl cyclase and raise basal cAMP levels.

    • Varying concentrations of the test agonist (e.g., neladenoson) are added.

    • After incubation, cells are lysed, and the HTRF detection reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody) are added[9][10].

    • The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates an increase in intracellular cAMP (for Gs-coupled receptors) or a smaller decrease from the forskolin-stimulated level (for Gi-coupled receptors).

    • The EC50 and Emax values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

This electrophysiological assay directly measures the functional consequence of A1 receptor-Gβγ-GIRK channel coupling.

  • Expression System: Xenopus laevis oocytes are a robust system for expressing ion channels and GPCRs.

  • Procedure:

    • cRNA for the human A1 receptor and the desired GIRK channel subunits (e.g., GIRK1 and GIRK4) are co-injected into Xenopus oocytes.

    • After an incubation period to allow for protein expression, the oocytes are placed in a recording chamber.

    • A two-electrode voltage clamp (TEVC) technique is used to clamp the oocyte membrane potential at a set value (e.g., -80 mV)[11][12].

    • Application of the test agonist (e.g., neladenoson) activates the A1 receptors, leading to the opening of GIRK channels and an outward potassium current.

    • This current is measured by the voltage-clamp amplifier.

    • Concentration-response curves are generated by applying different concentrations of the agonist, and EC50 and Emax values are determined.

Conclusion

The validation of neladenoson's partial agonism at the A1 receptor relies on a combination of binding and functional assays. These experiments are crucial for distinguishing its pharmacological profile from that of full agonists like NECA, other partial agonists such as capadenoson, and biased agonists like VCP746. Understanding these differences is paramount for the rational design and development of novel therapeutics targeting the adenosine A1 receptor with improved efficacy and safety profiles. The detailed protocols provided in this guide serve as a valuable resource for researchers in this field.

Agonist_Comparison cluster_agonists Types of A1 Receptor Agonists cluster_response Cellular Response Full Full Agonist (e.g., NECA) Maximal_Response Maximal Efficacy (e.g., 100%) Full->Maximal_Response Elicits Partial Partial Agonist (e.g., Neladenoson, Capadenoson) Submaximal_Response Submaximal Efficacy (e.g., <100%) Partial->Submaximal_Response Elicits Biased Biased Agonist (e.g., VCP746) Pathway_Preference Preferential Signaling (e.g., cAMP vs. GIRK) Biased->Pathway_Preference Shows

Comparison of Agonist Types

References

Neladenoson in HFrEF vs. HFpEF: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical trial data for neladenoson (B10821588), a partial adenosine (B11128) A1 receptor agonist, reveals a challenging landscape for its development in both heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF). Despite a promising mechanism of action, the Phase IIb clinical trials, PANTHEON for HFrEF and PANACHE for HFpEF, failed to meet their primary endpoints, raising significant questions about the therapeutic efficacy of this novel agent in broad heart failure populations.

Neladenoson bialanate, the prodrug of neladenoson, was developed as a potential treatment for chronic heart failure. Its proposed benefits stemmed from its action as a partial agonist of the adenosine A1 receptor, which was anticipated to improve mitochondrial function, enhance energy substrate utilization, and promote reverse ventricular remodeling without causing the significant side effects associated with full adenosine A1 receptor agonists, such as bradycardia and atrioventricular block.[1][2] The drug was investigated in two major clinical trials to assess its efficacy and safety in distinct heart failure patient populations.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the PANTHEON (HFrEF) and PANACHE (HFpEF) trials.

Table 1: PANTHEON Trial - Efficacy Endpoints in HFrEF Patients at 20 Weeks [3]

EndpointPlaceboNeladenoson (5 mg)Neladenoson (10 mg)Neladenoson (20 mg)Neladenoson (30 mg)Neladenoson (40 mg)
Change in LVEF (%) ------
Change in NT-proBNP (ng/L) ------
CV Mortality, HF Hospitalization, or Urgent HF Visit (No. of participants) ------
Change in hs-TNT (ng/L) ------

Detailed quantitative data for changes in LVEF and NT-proBNP were not specified as dose-dependent favorable effects were not observed.[3]

Table 2: PANACHE Trial - Efficacy Endpoints in HFpEF Patients at 20 Weeks [4][5][6][7][8][9]

EndpointPlaceboNeladenoson (5 mg)Neladenoson (10 mg)Neladenoson (20 mg)Neladenoson (30 mg)Neladenoson (40 mg)
Change in 6-Minute Walk Test Distance (meters) 0.219.429.413.816.313.0
Change in NT-proBNP (pg/mL) No significant changeNo significant changeNo significant changeNo significant changeNo significant changeNo significant change
Change in hs-TNT (ng/L) No significant changeNo significant changeNo significant changeNo significant changeNo significant changeNo significant change
Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) Score No significant changeNo significant changeNo significant changeNo significant changeNo significant changeNo significant change

Experimental Protocols

The clinical trials for neladenoson employed rigorous methodologies to assess its safety and efficacy.

PANTHEON (HFrEF) Trial Protocol Summary: [1][3][10]

  • Study Design: A Phase IIb, randomized, double-blind, placebo-controlled, dose-finding trial.

  • Participant Profile: Patients with chronic HFrEF (LVEF < 40%), NYHA class II-IV. Patients with acute decompensated heart failure within the past 4 weeks were excluded.

  • Intervention: Patients were randomized to receive once-daily oral doses of neladenoson bialanate (5, 10, 20, 30, or 40 mg) or placebo for 20 weeks, in addition to standard HFrEF therapy.

  • Primary Endpoints:

    • Change from baseline in Left Ventricular Ejection Fraction (LVEF) as measured by echocardiography.

    • Change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP).

  • Secondary Endpoints: Included changes in left ventricular volumes, high-sensitivity troponin T (hs-TNT), and a composite of cardiovascular (CV) mortality, heart failure (HF) hospitalization, or urgent visits for HF.

PANACHE (HFpEF) Trial Protocol Summary: [1][5][11]

  • Study Design: A Phase IIb, randomized, double-blind, placebo-controlled, dose-finding trial.

  • Participant Profile: Patients with chronic HFpEF (LVEF ≥ 45%), NYHA class II-III, and elevated NT-proBNP levels. Patients with an inability to exercise were excluded.

  • Intervention: Patients were randomized to receive once-daily oral doses of neladenoson bialanate (5, 10, 20, 30, or 40 mg) or placebo for 20 weeks.

  • Primary Endpoint: Change in 6-minute walk test distance from baseline to 20 weeks.

  • Secondary Endpoints: Included changes in daily activity intensity (measured by accelerometry), NT-proBNP, hs-TNT, and health-related quality of life assessed by the Kansas City Cardiomyopathy Questionnaire (KCCQ).

Signaling Pathway and Experimental Workflow

The therapeutic rationale for neladenoson is based on its interaction with the adenosine A1 receptor and downstream signaling pathways.

Caption: Proposed signaling pathway of neladenoson.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization and Treatment cluster_assessment Endpoint Assessment Screening Screening of HF Patients (HFrEF or HFpEF) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization Inclusion->Randomization Placebo Placebo Group Randomization->Placebo Neladenoson_Doses Neladenoson Groups (5, 10, 20, 30, 40 mg) Randomization->Neladenoson_Doses Treatment 20-Week Treatment Period Placebo->Treatment Neladenoson_Doses->Treatment Week20 20-Week Assessments Treatment->Week20 Baseline Baseline Assessments Baseline->Randomization Primary Primary Endpoint Analysis (LVEF/NT-proBNP for HFrEF, 6MWT for HFpEF) Week20->Primary Secondary Secondary Endpoint Analysis Week20->Secondary

References

A Cross-Species Examination of Neladenoson Dalanate Hydrochloride's Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

Neladenoson dalanate hydrochloride, a partial agonist of the adenosine (B11128) A1 receptor, has been a subject of significant interest in cardiovascular research. Its therapeutic potential, particularly in heart failure, hinges on its unique pharmacodynamic profile, which aims to provide cardioprotective benefits without the adverse effects associated with full adenosine A1 receptor agonists.[1] This guide offers an objective comparison of the pharmacodynamics of this compound across different species, with supporting experimental data and detailed methodologies for key assays. For a comprehensive evaluation, this guide also includes comparative data for other relevant adenosine receptor agonists, namely Capadenoson and Regadenoson.

Comparative Pharmacodynamics: Cardiovascular and Sedative Effects

The following tables summarize the key pharmacodynamic effects of Neladenoson, Capadenoson, and Regadenoson observed in preclinical animal models. These data highlight the species-specific differences and the distinct profiles of these adenosine receptor agonists.

Table 1: Cardiovascular Effects in Rats

CompoundDoseHeart RateBlood PressureCardiac ContractilitySpeciesReference
Neladenoson 1 mg/kg, i.v.Minimal Effect↑ (in heart failure model)Rat[2]
Capadenoson 0.1 - 1 mg/kg, i.v.↓ (dose-dependent)↑ (in heart failure model)Rat[3]
Regadenoson 3 µg/kg, i.v.↑ (transient)↓ (slight)Not explicitly statedRat[4]

Table 2: Cardiovascular Effects in Dogs

CompoundDoseHeart RateBlood PressureCardiac ContractilitySpeciesReference
Neladenoson N/ALimited data availableLimited data availableLimited data availableDog
Capadenoson N/ANo significant changeNo significant change↑ (in heart failure model)Dog[3]
Regadenoson 2.5 - 10 µg/kg, i.v.↑ (dose-dependent)↓ (dose-dependent)No direct effect on QT intervalDog[5][6]

Table 3: Sedative Effects in Rats

CompoundDoseSedative Effect (Observed as decreased locomotor activity)SpeciesReference
Neladenoson N/AReported to have reduced sedative effects compared to full agonistsRat[1]
Adenosine A1 Agonists (general) Various↓ Locomotor activityRat[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

Neladenoson A1 Receptor Signaling Pathway

The diagram above illustrates the signaling cascade initiated by Neladenoson binding to the adenosine A1 receptor. As a G-protein coupled receptor (GPCR), its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream effects that mediate its pharmacodynamic actions.

G cluster_setup Experimental Setup cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Instrumentation) Drug_Admin Drug Administration (e.g., Neladenoson, i.v.) Animal_Prep->Drug_Admin Data_Acq Data Acquisition (Telemetry: ECG, BP) Drug_Admin->Data_Acq Data_Processing Data Processing (Filtering, Averaging) Data_Acq->Data_Processing Stat_Analysis Statistical Analysis (Dose-Response Modeling) Data_Processing->Stat_Analysis Results Results Interpretation Stat_Analysis->Results

In Vivo Cardiovascular Telemetry Workflow

This workflow outlines the key steps in a typical in vivo study to assess the cardiovascular effects of a compound like Neladenoson. It encompasses animal preparation, drug administration, data acquisition via telemetry, and subsequent data analysis to determine the pharmacodynamic profile.

G cluster_compounds Adenosine Receptor Agonists cluster_properties Pharmacodynamic Properties Neladenoson Neladenoson Cardioprotection Cardioprotection Neladenoson->Cardioprotection Partial Agonist Effect Bradycardia Bradycardia Neladenoson->Bradycardia Reduced Effect Sedation Sedation Neladenoson->Sedation Reduced Effect Capadenoson Capadenoson Capadenoson->Cardioprotection Partial Agonist Effect Capadenoson->Bradycardia Reduced Effect Regadenoson Regadenoson Vasodilation Coronary Vasodilation Regadenoson->Vasodilation A2A Selective Agonist Full_Agonist Full A1 Agonist Full_Agonist->Cardioprotection Full_Agonist->Bradycardia Full_Agonist->Sedation

References

A Comparative Analysis of Neladenoson Dalanate Hydrochloride and Adenosine in Cardioprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardioprotective effects of Neladenoson dalanate hydrochloride and the endogenous nucleoside adenosine (B11128). The information presented is based on available preclinical and clinical data, with a focus on their mechanisms of action, efficacy in reducing myocardial injury, and the experimental protocols used for their evaluation.

Executive Summary

Adenosine is a well-established cardioprotective agent that acts as a non-selective agonist at all four of its receptor subtypes (A1, A2A, A2B, and A3). Its activation of these receptors, particularly the A1 receptor, triggers a cascade of signaling pathways that protect the heart from ischemia-reperfusion injury. However, its clinical utility is hampered by a very short half-life and systemic side effects, including bradycardia and atrioventricular (AV) block, which are primarily mediated by the A1 receptor.

This compound is a prodrug of Neladenoson, a potent and selective partial agonist of the adenosine A1 receptor.[1] It was developed to harness the cardioprotective benefits of A1 receptor activation while minimizing the dose-limiting side effects associated with full A1 agonists.[1] Preclinical studies have demonstrated the cardioprotective effects of Neladenoson and other partial A1 agonists. However, direct head-to-head comparative studies with adenosine in cardioprotection assays are limited. Clinical trials with Neladenoson have yielded mixed results in the context of heart failure, and have not specifically focused on acute cardioprotection in the same manner as many preclinical adenosine studies.[2][3]

Mechanism of Action and Signaling Pathways

Both Neladenoson and adenosine exert their cardioprotective effects through the activation of adenosine receptors, which are G-protein coupled receptors.

Adenosine: As a non-selective agonist, adenosine activates all four receptor subtypes, leading to a broad range of physiological responses. The cardioprotective effects of adenosine are mediated by a complex interplay of signaling pathways initiated by these receptors. Activation of the A1 and A3 receptors is known to be a key trigger for ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic insult. The signaling cascade involves the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol 3-kinase (PI3K)-Akt pathway. These pathways converge on downstream effectors, including the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels, which is believed to be a crucial step in cardioprotection.

Neladenoson: Being a selective partial A1 receptor agonist, Neladenoson's mechanism is more targeted. It is designed to activate the A1 receptor to a degree sufficient for cardioprotection but below the threshold that typically causes significant heart rate and conduction disturbances.[1] The signaling pathway initiated by Neladenoson is a subset of that activated by adenosine, primarily involving the A1 receptor-mediated activation of G-proteins, leading to the downstream signaling events described above. The partial agonism of Neladenoson is intended to provide a more favorable therapeutic window.

cluster_ligands Ligands cluster_receptors Adenosine Receptors cluster_signaling Downstream Signaling cluster_effects Cardioprotective Effects Adenosine Adenosine (Non-selective Agonist) A1 A1 Adenosine->A1 A2A A2A Adenosine->A2A A2B A2B Adenosine->A2B A3 A3 Adenosine->A3 Neladenoson Neladenoson (Partial A1 Agonist) Neladenoson->A1 GPCR G-Protein Coupling A1->GPCR A2A->GPCR A2B->GPCR A3->GPCR PI3K_Akt PI3K/Akt Pathway GPCR->PI3K_Akt PKC PKC Pathway GPCR->PKC MAPK MAPK Pathway GPCR->MAPK mitoKATP Mitochondrial KATP Channel Opening PI3K_Akt->mitoKATP PKC->mitoKATP MAPK->mitoKATP Cardioprotection Reduced Infarct Size Improved Functional Recovery mitoKATP->Cardioprotection caption Signaling Pathways in Adenosine-Mediated Cardioprotection

Figure 1. Simplified signaling pathways for Adenosine and Neladenoson in cardioprotection.

Performance in Cardioprotection Assays: Quantitative Data

CompoundAgonist TypeEC50 (A1 Receptor)Animal ModelIschemia TimeReperfusion TimeInfarct Size ReductionReference
Neladenoson Partial A10.1 nMRatNot SpecifiedNot SpecifiedCardioprotective effects demonstrated, but specific infarct size reduction data not available in the reviewed literature.[1]
Capadenoson Partial A10.1 nMRatAcute Myocardial InfarctionNot Specified30% reduction at 0.3 mg/kg i.v. (from 29% to 21%)[4]
Adenosine Non-selectiveNot ApplicableRat30 min120 minReduction from 53% to 40% (Post-conditioning)[5][6]
Adenosine Non-selectiveNot ApplicablePigNot SpecifiedNot SpecifiedReduction from 46% to 30% (8 mg intracoronary)[7][8]
Adenosine Non-selectiveNot ApplicableMouse30 min24 hoursReduction from 50.1% to 31.6% (with A3 agonist)[9]

Note: The data for Capadenoson, another partial A1 agonist, is included to provide a potential surrogate for Neladenoson's efficacy in infarct size reduction. The adenosine data is from various studies and illustrates the range of its protective effects.

Experimental Protocols

The evaluation of cardioprotective agents typically involves animal models of myocardial ischemia-reperfusion injury. Below are detailed methodologies for key experimental setups cited in the literature for adenosine and related compounds.

In Vivo Rat Model of Myocardial Ischemia-Reperfusion

This model is widely used to assess the efficacy of cardioprotective drugs in a whole-animal system.

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-350g).

  • Anesthesia: Anesthesia is induced and maintained using agents such as pentobarbital (B6593769) sodium or isoflurane.

  • Surgical Procedure:

    • The animal is intubated and ventilated.

    • A thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is identified and a suture is passed around it.

    • Myocardial ischemia is induced by tightening the suture to occlude the LAD artery. Successful occlusion is confirmed by the appearance of a pale, ischemic area in the myocardium.

  • Ischemia and Reperfusion:

    • Ischemia: The LAD artery is typically occluded for 30 minutes.

    • Reperfusion: The suture is released to allow blood flow to return to the previously ischemic area. Reperfusion is usually allowed for 2 to 24 hours.

  • Drug Administration: The test compound (e.g., Neladenoson, adenosine, or vehicle control) can be administered intravenously or intraperitoneally at various time points, such as before ischemia (pre-treatment), during ischemia, or at the onset of reperfusion.

  • Measurement of Infarct Size:

    • At the end of the reperfusion period, the LAD artery is re-occluded.

    • Evans blue dye is injected intravenously to delineate the area at risk (the portion of the heart that was ischemic). The non-ischemic tissue stains blue.

    • The heart is excised, and the left ventricle is sliced.

    • The slices are incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted tissue remains pale.

    • The areas of the left ventricle, the area at risk, and the infarct are measured using planimetry. The infarct size is typically expressed as a percentage of the area at risk.

cluster_intervention Intervention start Start anesthesia Anesthesia and Ventilation start->anesthesia thoracotomy Thoracotomy and Heart Exposure anesthesia->thoracotomy lad_ligation LAD Coronary Artery Ligation thoracotomy->lad_ligation ischemia Ischemia (30 min) lad_ligation->ischemia reperfusion Reperfusion (2-24 hours) ischemia->reperfusion infarct_measurement Infarct Size Measurement (Evans Blue/TTC Staining) reperfusion->infarct_measurement drug_admin Drug Administration (e.g., Neladenoson or Adenosine) drug_admin->ischemia Pre-treatment drug_admin->reperfusion Reperfusion therapy end End infarct_measurement->end caption In Vivo Rat Ischemia-Reperfusion Workflow

Figure 2. Experimental workflow for the in vivo rat model of myocardial ischemia-reperfusion.

Langendorff-Perfused Isolated Heart Model

This ex vivo model allows for the study of direct cardiac effects of a drug, independent of systemic influences.

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-350g).

  • Heart Isolation:

    • The rat is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

    • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure or flow and temperature (37°C).

  • Ischemia and Reperfusion:

    • Global Ischemia: Perfusion is stopped for a defined period (e.g., 30 minutes) to induce global ischemia.

    • Reperfusion: Perfusion is restored for a period of time (e.g., 120 minutes).

  • Drug Administration: The test compound is added to the perfusion buffer before ischemia or during reperfusion.

  • Assessment of Cardiac Function and Injury:

    • Hemodynamic Parameters: A balloon is inserted into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate, and coronary flow.

    • Biochemical Markers: The coronary effluent can be collected to measure the release of enzymes such as creatine (B1669601) kinase and lactate (B86563) dehydrogenase, which are markers of myocyte injury.

    • Infarct Size: At the end of reperfusion, the heart can be sliced and stained with TTC to determine the infarct size.

Discussion and Conclusion

The development of this compound as a partial A1 adenosine receptor agonist represents a targeted approach to achieving cardioprotection while mitigating the undesirable side effects of full A1 agonism seen with adenosine. The rationale is based on the principle that a lower level of A1 receptor activation may be sufficient for cardioprotection without significantly impacting heart rate and AV conduction.

Preclinical data for another partial A1 agonist, capadenoson, suggests that this class of compounds can indeed achieve a reduction in infarct size comparable to that of full agonists. However, the lack of direct, head-to-head comparative studies between Neladenoson and adenosine in standardized cardioprotection assays makes a definitive quantitative comparison challenging. The variability in reported infarct size reduction for adenosine across different studies underscores the importance of such direct comparisons.

While Neladenoson has been investigated in clinical trials for heart failure, its efficacy in acute cardioprotection against ischemia-reperfusion injury in a clinical setting remains to be fully elucidated. Future research should focus on direct comparative studies of Neladenoson and adenosine in well-defined preclinical models of myocardial infarction to provide a clearer picture of their relative cardioprotective efficacy. Such studies would be invaluable for guiding the clinical development of selective adenosine receptor agonists for the treatment of ischemic heart disease.

References

A Head-to-Head Comparison of Investigational Heart Failure Drugs: Neladenoson, Omecamtiv Mecarbil, and Vericiguat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of heart failure treatment is continually evolving, with several investigational drugs targeting novel pathways recently undergoing extensive clinical evaluation. This guide provides an objective, data-driven comparison of three such agents: neladenoson (B10821588), omecamtiv mecarbil, and vericiguat (B611664). Each drug offers a unique mechanism of action, moving beyond traditional neurohormonal antagonism. We present a head-to-head analysis of their clinical trial data, experimental protocols, and underlying signaling pathways to inform research and development efforts in cardiology.

Executive Summary

This comparative analysis reveals distinct efficacy and safety profiles for neladenoson, omecamtiv mecarbil, and vericiguat. Neladenoson, a partial adenosine (B11128) A1 receptor agonist, unfortunately, did not demonstrate significant clinical benefit in patients with either heart failure with preserved ejection fraction (HFpEF) or reduced ejection fraction (HFrEF) in its Phase IIb trials. In contrast, omecamtiv mecarbil, a cardiac myosin activator, showed a modest benefit in a specific subset of HFrEF patients. Vericiguat, a soluble guanylate cyclase stimulator, has shown promise in reducing key cardiovascular events in high-risk HFrEF patients.

Data Presentation: Quantitative Comparison of Clinical Trial Outcomes

The following tables summarize the key quantitative data from the pivotal clinical trials for each investigational drug.

Table 1: Neladenoson - PANTHEON (HFrEF) & PANACHE (HFpEF) Trial Results

ParameterPANTHEON (HFrEF)[1]PANACHE (HFpEF)[2]
Primary Endpoint No dose-dependent favorable effect on change in LVEF or NT-proBNP[1]No significant improvement in 6-minute walk test distance[2]
Secondary Endpoints No effect on left ventricular volumes, hs-troponin T, or cardiovascular outcomes[1]No improvement in activity intensity, NT-proBNP, hs-troponin T, or quality of life[2]
Adverse Events Dose-dependent decrease in renal function[1]Serious adverse events were similar to placebo[2]

Table 2: Omecamtiv Mecarbil - GALACTIC-HF (HFrEF) Trial Results

ParameterGALACTIC-HF (HFrEF)[3][4][5]
Primary Endpoint Modest reduction in the composite of first heart failure event or cardiovascular death (HR 0.92)[4][5]
Key Secondary Endpoints No significant reduction in cardiovascular death alone (HR 1.01)[5]
Subgroup Analysis Greater treatment benefit in patients with lower baseline ejection fraction[3]
Biomarkers 10% lower NT-proBNP at 24 weeks; 4 ng/L higher cardiac troponin I[4][5]
Adverse Events Similar frequency of cardiac ischemic and ventricular arrhythmia events compared to placebo[4][5]

Table 3: Vericiguat - VICTORIA (HFrEF) Trial Results

ParameterVICTORIA (HFrEF)[6][7][8]
Primary Endpoint Significant reduction in the composite of cardiovascular death or heart failure hospitalization (HR 0.90)[6][7][8]
Key Secondary Endpoints Reduction in heart failure hospitalization (HR 0.90)[6]
Patient Population High-risk patients with a recent worsening heart failure event[6][7]
Adverse Events Higher incidence of anemia (7.6% vs 5.7%); similar rates of symptomatic hypotension and syncope to placebo[6]

Experimental Protocols

A summary of the methodologies for the key clinical trials is provided below.

Neladenoson: PANTHEON and PANACHE Trials
  • Study Design: The PANTHEON and PANACHE trials were Phase IIb, randomized, double-blind, placebo-controlled, dose-finding studies[1][9].

  • Participant Population: PANTHEON enrolled patients with HFrEF, while PANACHE enrolled patients with HFpEF[9].

  • Intervention: Patients were randomized to receive one of several doses of oral neladenoson bialanate or placebo once daily for 20 weeks[1][2].

  • Primary Endpoints: The primary endpoint for PANTHEON was the change from baseline in left ventricular ejection fraction (LVEF) and N-terminal pro-B-type natriuretic peptide (NT-proBNP)[1]. For PANACHE, the primary endpoint was the change in 6-minute walk test distance[2].

  • Key Assessments: Efficacy was assessed through echocardiography, biomarker analysis, and functional capacity tests. Safety was monitored through adverse event reporting and laboratory tests[1][2].

Omecamtiv Mecarbil: GALACTIC-HF Trial
  • Study Design: GALACTIC-HF was a Phase 3, randomized, double-blind, placebo-controlled, event-driven trial[10][11][12].

  • Participant Population: The trial enrolled 8,256 patients with symptomatic chronic HFrEF (LVEF ≤35%)[3][4].

  • Intervention: Patients were randomized to receive oral omecamtiv mecarbil (with pharmacokinetic-guided dosing) or placebo, in addition to standard heart failure therapy[4][5][12].

  • Primary Endpoint: The primary outcome was the composite of a first heart failure event (hospitalization or urgent visit for heart failure) or death from cardiovascular causes[5].

  • Key Assessments: Clinical events were adjudicated by an independent committee. Biomarkers and patient-reported outcomes were also assessed[13].

Vericiguat: VICTORIA Trial
  • Study Design: The VICTORIA trial was a Phase 3, randomized, parallel-group, placebo-controlled, double-blind, event-driven, multicenter study[6][7][14].

  • Participant Population: The study included 5,050 adult patients with symptomatic chronic HFrEF (LVEF <45%) who had a recent worsening heart failure event[7][15].

  • Intervention: Patients were randomized to receive vericiguat (target dose of 10 mg once daily) or placebo, in addition to standard of care heart failure therapies[7][15].

  • Primary Endpoint: The primary endpoint was a composite of time to cardiovascular death or first heart failure hospitalization[7][15].

  • Key Assessments: The trial was event-driven, with a median follow-up of 11 months. Safety and tolerability were closely monitored[15].

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of these three drugs are visualized below using the DOT language for Graphviz.

Neladenoson: Partial Adenosine A1 Receptor Agonism

Neladenoson is a partial agonist of the adenosine A1 receptor. Activation of this G-protein coupled receptor is intended to improve mitochondrial function and calcium handling within cardiomyocytes.

Neladenoson_Pathway Neladenoson Neladenoson A1R Adenosine A1 Receptor Neladenoson->A1R Gi Gi Protein A1R->Gi activates Mitochondria Improved Mitochondrial Function A1R->Mitochondria SERCA2a Improved SERCA2a Activity A1R->SERCA2a AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP

Caption: Neladenoson's signaling pathway.

Omecamtiv Mecarbil: Cardiac Myosin Activation

Omecamtiv mecarbil is a selective cardiac myosin activator. It directly targets the sarcomere to increase the efficiency of the actin-myosin cross-bridge cycle, thereby enhancing systolic function without altering intracellular calcium levels.

Omecamtiv_Mecarbil_Pathway Omecamtiv Omecamtiv Mecarbil Myosin Cardiac Myosin Omecamtiv->Myosin activates CrossBridge ↑ Actin-Myosin Cross-Bridge Formation Myosin->CrossBridge Actin Actin Actin->CrossBridge Contraction ↑ Cardiac Contractility (Systolic Ejection Time) CrossBridge->Contraction

Caption: Omecamtiv mecarbil's mechanism.

Vericiguat: Soluble Guanylate Cyclase Stimulation

Vericiguat stimulates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. This leads to increased production of cyclic guanosine (B1672433) monophosphate (cGMP), resulting in vasodilation and other beneficial cardiovascular effects.

Vericiguat_Pathway Vericiguat Vericiguat sGC Soluble Guanylate Cyclase (sGC) Vericiguat->sGC stimulates NO Nitric Oxide (NO) NO->sGC activates cGMP ↑ cGMP sGC->cGMP converts GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation

Caption: Vericiguat's signaling pathway.

Conclusion and Future Directions

This head-to-head comparison underscores the importance of targeting diverse pathophysiological pathways in heart failure. While neladenoson's clinical development has been halted due to a lack of efficacy, omecamtiv mecarbil and vericiguat have demonstrated potential benefits, albeit in different patient populations and to varying degrees.

For researchers and drug development professionals, these findings highlight several key takeaways:

  • Patient Selection is Critical: The differential outcomes of these drugs emphasize the heterogeneity of the heart failure syndrome. Future trials should continue to focus on enriching patient populations who are most likely to respond to a specific therapeutic mechanism.

  • Novel Endpoints and Biomarkers: The modest effects on traditional endpoints like LVEF suggest a need to explore and validate novel biomarkers and clinical endpoints that may better reflect the therapeutic benefits of these new drug classes.

  • Combination Therapies: The future of heart failure treatment will likely involve combination therapies that target multiple pathways. Further research is needed to understand how these novel agents can be integrated with existing guideline-directed medical therapies.

The journey to develop new and effective treatments for heart failure is fraught with challenges, as exemplified by the outcomes of these investigational drugs. However, the insights gained from these large-scale clinical trials are invaluable in guiding the next wave of innovation in cardiovascular medicine.

References

Validating the Canine Safety Profile of Neladenoson Dalanate Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neladenoson dalanate hydrochloride, a partial agonist of the adenosine (B11128) A1 receptor, represents a promising therapeutic avenue for cardiovascular diseases. Its mechanism aims to deliver the cardioprotective benefits of adenosine receptor activation while mitigating the adverse effects associated with full agonists. This guide provides a comparative analysis of the anticipated safety profile of this compound in canines, contextualized with available data on other adenosine receptor agonists. A significant data gap exists in the public domain regarding specific preclinical safety studies of Neladenoson in canines; therefore, this comparison leverages data from analogous compounds and outlines the standard experimental methodologies for such evaluations.

Comparative Safety and Hemodynamic Effects of Adenosine Receptor Agonists in Canines

The following table summarizes the observed or expected cardiovascular effects of this compound in canines, in comparison to a full A1 agonist and another partial A1 agonist, Capadenoson.

ParameterThis compound (Partial A1 Agonist)Capadenoson (Partial A1 Agonist)Full A1 Agonists (e.g., R-PIA, CPA)
Heart Rate Expected minimal to no significant change at therapeutic doses.No significant effect on heart rate at rest.Significant bradycardia (decrease in heart rate)[1].
Blood Pressure Expected minimal to no significant change at therapeutic doses.Not reported to cause significant hypotension.Can cause hypotension, often secondary to bradycardia[1].
Atrioventricular (AV) Conduction Expected to have a low propensity for causing AV block.Not associated with AV block in animal models.Can prolong AV conduction and induce AV block[1].
Myocardial Contractility Preclinical data in other species suggests improved cardiac function without direct inotropic effects.Improved left ventricular function in dogs with heart failure.No significant direct effect on myocardial contractility in the absence of autonomic blockade[2].
Coronary Blood Flow Expected to increase coronary blood flow.Not specifically detailed, but adenosine agonists generally improve coronary flow.Increases coronary blood flow[3][4].

Note: Data for this compound in canines is inferred based on its mechanism of action and data from other partial A1 agonists, as direct canine safety studies are not publicly available.

Experimental Protocols for Canine Cardiovascular Safety Assessment

The standard for evaluating the cardiovascular safety of new chemical entities in canines involves the use of conscious, telemetered beagle dogs. This methodology allows for the continuous monitoring of cardiovascular parameters in unrestrained animals, minimizing stress-induced artifacts.

Key Experimental Components:
  • Animal Model: Purpose-bred beagle dogs are the most common non-rodent species for these studies.

  • Telemetry Implantation: Animals are surgically implanted with telemetry transmitters to continuously record electrocardiogram (ECG), arterial blood pressure, and heart rate[5][6]. A sufficient recovery period (typically several weeks) is allowed post-surgery.

  • Study Design: A Latin square crossover design is often employed, where each animal receives the test compound at various dose levels and a vehicle control in a randomized sequence, with a washout period between treatments[7]. This design minimizes inter-animal variability.

  • Data Acquisition: Continuous data is collected for a predefined period (e.g., 24 hours) post-dose to capture the full pharmacokinetic and pharmacodynamic profile of the compound[8].

  • Parameters Monitored:

    • Hemodynamics: Systolic, diastolic, and mean arterial pressure; heart rate.

    • Electrocardiography: PR interval, QRS duration, QT interval (and corrected QT intervals, e.g., QTcV).

  • Data Analysis: Data is typically averaged over specific time intervals. Statistical analysis is performed to compare the effects of the test compound to the vehicle control[8].

Signaling Pathways and Experimental Workflow

Adenosine A1 Receptor Signaling Pathway

Activation of the adenosine A1 receptor by an agonist like Neladenoson initiates a G-protein coupled signaling cascade. As a partial agonist, Neladenoson is expected to modulate these pathways to a lesser extent than a full agonist, thereby reducing the risk of adverse effects.

Adenosine_A1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Neladenoson Neladenoson (Partial Agonist) A1R Adenosine A1 Receptor Neladenoson->A1R Binds G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (↓ Heart Rate) K_channel->Hyperpolarization Canine_Safety_Workflow cluster_setup Study Setup cluster_dosing Dosing and Monitoring cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Beagle Dogs) Telemetry_Implantation Telemetry Device Implantation Animal_Acclimation->Telemetry_Implantation Post_Op_Recovery Post-Operative Recovery Telemetry_Implantation->Post_Op_Recovery Baseline_Recording Baseline Data Recording Post_Op_Recovery->Baseline_Recording Dosing Dosing (Neladenoson vs. Vehicle) Baseline_Recording->Dosing Continuous_Monitoring 24h Continuous Monitoring Dosing->Continuous_Monitoring Data_Extraction Data Extraction (ECG, BP, HR) Continuous_Monitoring->Data_Extraction Statistical_Analysis Statistical Analysis Data_Extraction->Statistical_Analysis Safety_Report Safety Profile Report Statistical_Analysis->Safety_Report

References

Neladenoson's Dichotomous Impact on Cardiac and Renal Function: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the clinical trial data for neladenoson (B10821588), a partial adenosine (B11128) A1 receptor agonist, reveals a complex and ultimately unfavorable profile for the treatment of heart failure. While preclinical studies suggested potential benefits, Phase IIb clinical trials in patients with both heart failure with reduced ejection fraction (HFrEF) and preserved ejection fraction (HFpEF) failed to demonstrate efficacy on key cardiac endpoints. More concerningly, a dose-dependent decline in renal function was observed in the HFrEF population. This guide provides a detailed comparative analysis of neladenoson's effects on cardiac and renal function, juxtaposed with current standard-of-care therapies, supported by experimental data and a review of its mechanism of action.

I. Comparative Efficacy and Safety of Neladenoson

Neladenoson was investigated in two pivotal Phase IIb, randomized, double-blind, placebo-controlled trials: PANTHEON for patients with HFrEF and PANACHE for those with HFpEF. The primary goal was to assess the dose-response relationship of oral neladenoson, administered once daily in doses of 5, 10, 20, 30, and 40 mg, on cardiac structure and function, as well as clinical outcomes and safety[1].

Cardiac Function Assessment

In the PANTHEON trial (HFrEF), after 20 weeks of treatment, neladenoson did not show any dose-dependent favorable effects on the primary cardiac endpoints: change in left ventricular ejection fraction (LVEF) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels[1][2]. There were also no significant effects on left ventricular volumes or high-sensitivity troponin T[1][2].

Similarly, in the PANACHE trial (HFpEF), neladenoson failed to demonstrate a significant dose-response relationship for the primary endpoint of change in the 6-minute walk test distance from baseline to 20 weeks[3]. Secondary endpoints, including changes in NT-proBNP and high-sensitivity troponin T levels, also showed no significant improvement with neladenoson treatment.

Renal Function Assessment

A significant and concerning finding from the PANTHEON trial was the dose-dependent negative impact of neladenoson on renal function. The study reported a dose-dependent increase in serum creatinine (B1669602) and cystatin C, and a corresponding dose-dependent decrease in estimated glomerular filtration rate (eGFR)[1].

Table 1: Change in 6-Minute Walk Test Distance in HFpEF Patients (PANACHE Trial) [3]

Treatment GroupMean Absolute Change from Baseline (meters)95% Confidence Interval
Placebo0.2-12.1 to 12.4
Neladenoson 5 mg19.4-10.8 to 49.7
Neladenoson 10 mg29.43.0 to 55.8
Neladenoson 20 mg13.8-2.3 to 29.8
Neladenoson 30 mg16.3-1.1 to 33.6
Neladenoson 40 mg13.0-5.9 to 31.9

II. Comparison with Standard-of-Care Therapies

The lack of efficacy and the renal concerns with neladenoson stand in stark contrast to the established benefits of current guideline-directed medical therapies for heart failure.

Heart Failure with Reduced Ejection Fraction (HFrEF)

Standard-of-care for HFrEF includes angiotensin receptor-neprilysin inhibitors (ARNIs), angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), beta-blockers, mineralocorticoid receptor antagonists (MRAs), and sodium-glucose cotransporter-2 (SGLT2) inhibitors. These therapies have demonstrated significant improvements in cardiovascular mortality, morbidity, and cardiac function, along with favorable or neutral effects on renal function in many cases.

Table 2: Comparative Effects of HFrEF Therapies on Cardiac and Renal Function

Drug ClassKey Trial(s)Impact on Cardiac FunctionImpact on Renal Function
Neladenoson PANTHEONNo improvement in LVEF or NT-proBNP[1][2]Dose-dependent increase in creatinine and cystatin C; decrease in eGFR[1]
ARNI (Sacubitril/Valsartan) PARADIGM-HFReduced risk of cardiovascular death and heart failure hospitalization vs. enalaprilSlower rate of eGFR decline compared to enalapril
SGLT2 Inhibitors (Dapagliflozin, Empagliflozin) DAPA-HF, EMPEROR-ReducedReduced risk of cardiovascular death and heart failure hospitalizationSlower rate of eGFR decline; reduced risk of serious renal outcomes
Heart Failure with Preserved Ejection Fraction (HFpEF)

While treatment options for HFpEF have historically been limited, recent trials have shown benefits with certain drug classes, particularly SGLT2 inhibitors and, to some extent, MRAs.

Table 3: Comparative Effects of HFpEF Therapies on Clinical and Renal Outcomes

Drug/Drug ClassKey Trial(s)Impact on Clinical OutcomesImpact on Renal Function
Neladenoson PANACHENo improvement in 6-minute walk test distance[3]Mild decrease in renal function reported[4]
SGLT2 Inhibitors (Empagliflozin) EMPEROR-PreservedReduced risk of cardiovascular death and heart failure hospitalizationSlower rate of eGFR decline
MRA (Spironolactone) TOPCATReduced heart failure hospitalizations (in the Americas)Increased risk of hyperkalemia and worsening renal function

III. Experimental Protocols

PANTHEON Trial (NCT02992288)

The PANTHEON study was a Phase IIb, multicenter, randomized, double-blind, placebo-controlled, dose-finding trial that enrolled 462 patients with chronic HFrEF. Patients were randomized to receive once-daily oral doses of neladenoson (5, 10, 20, 30, or 40 mg) or placebo for 20 weeks. The primary endpoints were the change from baseline in LVEF and NT-proBNP at 20 weeks. Key secondary endpoints included changes in left ventricular volumes and high-sensitivity troponin T[1].

PANACHE Trial (NCT03098979)

The PANACHE study was a Phase IIb, multicenter, randomized, double-blind, placebo-controlled, dose-finding trial that enrolled 305 patients with chronic HFpEF. Patients were randomized to receive once-daily oral doses of neladenoson (5, 10, 20, 30, or 40 mg) or placebo for 20 weeks. The primary endpoint was the change from baseline in the 6-minute walk test distance at 20 weeks. Secondary endpoints included changes in physical activity, NT-proBNP, high-sensitivity troponin T, and quality of life[3][5][6].

IV. Signaling Pathways and Mechanism of Action

Neladenoson is a partial agonist of the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The therapeutic rationale was based on preclinical data suggesting that partial A1 receptor agonism could improve mitochondrial function and sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) activity, enhance energy substrate utilization, and promote reverse ventricular remodeling without the negative side effects of full agonists[4].

The adenosine A1 receptor is coupled to an inhibitory G-protein (Gi). Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate protein kinase C (PKC).

Neladenoson_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neladenoson Neladenoson (Partial Agonist) A1R Adenosine A1 Receptor Neladenoson->A1R Binds to Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP ↓ cAMP AC->cAMP Produces Downstream Downstream Cellular Effects cAMP->Downstream PKC Protein Kinase C PLC->PKC Activates PKC->Downstream

Neladenoson's Signaling Pathway

The partial agonism of neladenoson means it produces a submaximal response compared to a full agonist. It was hypothesized that this would provide cardioprotective effects without the unwanted side effects like bradycardia. However, the clinical trial results suggest that this partial agonism did not translate into clinical benefit and was associated with renal impairment, the precise mechanism of which remains to be fully elucidated but is likely related to the role of adenosine A1 receptors in regulating renal hemodynamics and tubular function[7][8][9].

V. Conclusion

The clinical development of neladenoson for heart failure has been halted due to a lack of efficacy and safety concerns related to renal function. The PANTHEON and PANACHE trials, while disappointing in their primary outcomes, have provided valuable insights into the complex role of adenosine A1 receptor modulation in patients with heart failure. In contrast, standard-of-care therapies, particularly SGLT2 inhibitors and ARNIs, have demonstrated robust benefits on both cardiac and renal outcomes, solidifying their roles as foundational treatments for HFrEF and emerging as important therapies for HFpEF. Future drug development in this area will need to carefully consider the potential for dichotomous effects on different organ systems.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Neladenoson Dalanate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Handling and Disposal of a Novel Adenosine (B11128) A1 Receptor Agonist

For researchers, scientists, and drug development professionals working with Neladenoson dalanate hydrochloride, a potent and selective partial adenosine A1 receptor agonist, ensuring a safe laboratory environment is paramount.[1] Given the novelty of this compound, specific safety data may be limited. Therefore, a conservative approach, treating the substance as potentially hazardous, is essential. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, drawing upon best practices for managing potent pharmaceutical compounds.

Immediate Safety Precautions: A Multi-Layered Approach

A multi-layered safety strategy, combining engineering controls and personal protective equipment (PPE), is crucial to minimize exposure risk. All handling of solid this compound that could generate dust, such as weighing and aliquoting, must be performed in a certified chemical fume hood or a powder containment hood.[2] An operational eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesChemical-resistant nitrile gloves (double-gloving recommended)Laboratory coatN95 or higher-rated respirator
Solution Preparation and Handling Chemical splash gogglesChemical-resistant nitrile glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
Experimental Procedures Chemical splash gogglesChemical-resistant nitrile glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
Spill Cleanup (Solid) Chemical splash gogglesHeavy-duty, chemical-resistant glovesChemical-resistant apron over a laboratory coatN95 or higher-rated respirator
Spill Cleanup (Liquid) Chemical splash gogglesHeavy-duty, chemical-resistant glovesChemical-resistant apron over a laboratory coatNot generally required if handled in a certified chemical fume hood

Table 1: Recommended Personal Protective Equipment (PPE)

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

Preparation
  • Designated Area: All work with the compound must occur in a designated, restricted area such as a chemical fume hood.

  • Decontamination: Have a validated cleaning agent readily available.

  • Waste Disposal: Prepare clearly labeled, sealed hazardous waste containers for solid, liquid, and sharp waste.

  • PPE Donning: Correctly put on all required PPE before entering the handling area.

Handling
  • Weighing: Use anti-static weighing dishes and handle the solid compound gently to minimize dust generation.

  • Dissolving: Add the solid to the solvent slowly and keep the container covered as much as possible.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. It should be stored away from incompatible materials such as strong acids and oxidizing agents.[2]

Post-Handling
  • Decontamination: Thoroughly clean all work surfaces and equipment with a suitable laboratory disinfectant.

  • PPE Doffing: Remove PPE carefully to avoid self-contamination and dispose of single-use items in the designated hazardous waste container.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after handling the compound.[2]

Disposal Plan: Managing Hazardous Waste

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed hazardous waste container.

  • Compliance: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

Minor Spill (Solid)
  • Cover the spill with a dry absorbent material (e.g., sand, vermiculite).

  • Carefully sweep the material into a designated hazardous waste container, avoiding dust generation.

  • Wipe the area with a damp cloth, followed by a laboratory disinfectant.

Major Spill (Solid)
  • Evacuate the immediate area and restrict access.

  • Trained personnel wearing appropriate respiratory protection should clean the spill using a HEPA-filtered vacuum.

  • Thoroughly decontaminate the area.

Minor Spill (Liquid)
  • Cover the spill with an inert absorbent material.

  • Collect the absorbed material into a designated waste container.

  • Wipe the spill area with a laboratory disinfectant.

Major Spill (Liquid)
  • Evacuate the area.

  • If safe to do so, ventilate the area.

  • Trained personnel should contain and absorb the spill using chemical spill kits.

  • Thoroughly decontaminate the area.

Logical Workflow for Chemical Handling

The following diagram illustrates the logical workflow for safely handling this compound.

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neladenoson dalanate hydrochloride
Reactant of Route 2
Neladenoson dalanate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.